10-Undecyn-1-ol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
undec-10-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,12H,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQZOUNRPZBQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062638 | |
| Record name | 10-Undecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2774-84-7 | |
| Record name | 10-Undecyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2774-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Undecyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002774847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Undecyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10-Undecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Undecyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 10-Undecyn-1-ol: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecyn-1-ol is a bifunctional linear-chain alcohol characterized by a terminal alkyne and a primary hydroxyl group. This unique structure makes it a valuable building block in organic synthesis, particularly in the fields of pharmaceuticals, materials science, and bioorthogonal chemistry. Its ability to undergo a variety of chemical transformations, including esterification, oxidation, and "click" chemistry reactions, allows for its incorporation into a diverse range of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in drug development and research.
Physical and Chemical Properties
This compound is a combustible liquid that is air-sensitive and should be stored under an inert atmosphere, such as argon.[1] It is incompatible with strong oxidizing agents and strong bases.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₀O | [1][3][4][5][6] |
| Molecular Weight | 168.28 g/mol | [1][3][4][5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 110-111 °C at 4 mmHg | [2] |
| Density | 0.877 g/mL at 20 °C | [4][6] |
| Refractive Index (n20/D) | 1.457 | [4][6] |
| Flash Point | 100 °C (closed cup) | [4] |
| Solubility | Immiscible with water. Soluble in alcohol and ether. | [2][7] |
| CAS Number | 2774-84-7 | [1][3][4][5][6] |
Synthesis of this compound
Experimental Protocol: Reduction of 10-Undecynoic Acid
Materials:
-
10-Undecynoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
Addition of 10-Undecynoic Acid: A solution of 10-undecynoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the carboxylic acid starting material.
-
Work-up: The reaction is carefully quenched by the dropwise addition of ethyl acetate, followed by the sequential addition of water and a 15% aqueous sodium hydroxide (B78521) solution. The resulting granular precipitate of aluminum salts is removed by filtration through a pad of celite.
-
Extraction and Drying: The filtrate is transferred to a separatory funnel, and the organic layer is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.[8]
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30-90° pulse angle and 8-16 scans.[9]
-
Data Processing: Process the free induction decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 50-100 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR Spectroscopy Protocol:
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two KBr or NaCl plates.[10]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. Key expected peaks include a broad O-H stretch around 3300 cm⁻¹, C-H stretches just below 3000 cm⁻¹, a sharp C≡C-H stretch around 3310 cm⁻¹, a weak C≡C stretch around 2120 cm⁻¹, and a C-O stretch around 1050 cm⁻¹.
DOT Script for Characterization Workflow
Caption: Workflow for spectroscopic characterization.
Applications in Drug Development
The dual functionality of this compound makes it a versatile tool in drug discovery and development.
As a Building Block in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various biologically active molecules.[11] The terminal alkyne can be utilized in coupling reactions, such as the Sonogashira coupling, to form more complex carbon skeletons. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or esterified to introduce different functional groups. For instance, it can be a precursor in the synthesis of prostaglandin (B15479496) analogs, which are used to treat a variety of conditions, including glaucoma and ulcers.[12][13]
Antifungal Activity
This compound has been reported to exhibit antifungal activity.[14] While the precise mechanism for this specific compound is not fully elucidated, the antifungal action of other long-chain unsaturated alcohols and fatty acids is known to involve the disruption of the fungal cell membrane's integrity and the inhibition of enzymes crucial for sterol biosynthesis, such as ergosterol.[15][16] This disruption leads to increased membrane permeability and leakage of cellular contents, ultimately resulting in fungal cell death.[16] The terminal alkyne functionality may also contribute to its bioactivity.[17]
Role in Bioorthogonal Chemistry and Drug Conjugates
The terminal alkyne group of this compound is a key functional handle for bioorthogonal "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[18][19] These reactions are highly specific and can be performed in complex biological environments without interfering with native biochemical processes.[20]
In drug development, this compound can be used as a linker to conjugate a targeting moiety (e.g., an antibody or a peptide) to a cytotoxic drug, forming an antibody-drug conjugate (ADC) or a peptide-drug conjugate (PDC).[21] The hydroxyl group provides a point of attachment for the drug, while the alkyne can be used to "click" the drug-linker construct to an azide-modified targeting molecule. This targeted delivery approach can enhance the therapeutic efficacy of the drug while minimizing off-target toxicity.
DOT Script for Bioorthogonal Ligation
Caption: Bioorthogonal "click" chemistry application.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug development. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and characterization, make it an attractive building block for researchers. The presence of both a terminal alkyne and a primary alcohol allows for a wide range of chemical modifications, enabling its use in the synthesis of complex pharmaceuticals, as an antifungal agent, and as a critical component in the construction of targeted drug delivery systems through bioorthogonal chemistry. Further exploration of its biological activities and applications is likely to yield new opportunities in medicinal chemistry and materials science.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound = 95.0 GC 2774-84-7 [sigmaaldrich.com]
- 5. This compound = 95.0 GC 2774-84-7 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Improvement of antifungal activity of this compound by inclusion complexation with cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of action of systemic antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. researchgate.net [researchgate.net]
- 19. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 21. pcbiochemres.com [pcbiochemres.com]
10-Undecyn-1-ol CAS number 2774-84-7
An In-depth Technical Guide to 10-Undecyn-1-ol (CAS: 2774-84-7)
Introduction
This compound (CAS Number: 2774-84-7) is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol functional group.[1] This unique structure makes it a valuable intermediate and building block in various fields of organic synthesis. Its molecular formula is C₁₁H₂₀O, and it has a molecular weight of 168.28 g/mol .[2] The presence of both a reactive hydroxyl group and a terminal triple bond allows for selective modifications at either end of the C₁₁ chain, making it a versatile precursor for more complex molecules.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[3][4] It is characterized by specific physical constants and spectroscopic signatures that confirm its identity and purity.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2774-84-7 | [3][4] |
| Molecular Formula | C₁₁H₂₀O | [3][4] |
| Molecular Weight | 168.28 g/mol | [2][5] |
| Appearance | Clear colorless to pale yellow liquid | [3][4] |
| Form | Liquid | [3][6] |
| Density | 0.877 g/mL at 20 °C | [7] |
| Boiling Point | 110 - 111 °C at 4 mmHg | [6] |
| Refractive Index (n20/D) | 1.4535 - 1.4605 | [3] |
| Flash Point | 100 °C (212 °F) - closed cup | |
| InChI Key | YUQZOUNRPZBQJK-UHFFFAOYSA-N | [3][5] |
| SMILES String | OCCCCCCCCCC#C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Technique | Key Signals / Data | Source(s) |
| Assay (GC) | ≥95.0% | [3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Conforms to structure | [3] |
| Kovats Retention Index (Standard Polar) | 2318 | [5] |
Synthesis and Purification
The most common and established synthesis of this compound involves the conversion of its more readily available alkene analogue, 10-undecen-1-ol (B85765).[1] Other routes include the reduction of 10-undecynoic acid or its esters.[1]
Synthesis from 10-Undecen-1-ol
This synthesis is a standard two-step transformation that proceeds via bromination of the double bond, followed by a double dehydrobromination to form the terminal alkyne.[1]
This protocol is adapted from analogous procedures for converting terminal alkenes to alkynes.[1]
Step 1: Bromination of 10-Undecen-1-ol
-
Dissolve 10-undecen-1-ol (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a dropping funnel and a stir bar.
-
Cool the solution to below 0°C using an ice-salt bath.
-
Slowly add a solution of bromine (Br₂, 1.0 eq.) in the same solvent dropwise from the dropping funnel. Maintain the temperature below 0°C throughout the addition. The disappearance of the bromine's reddish-brown color indicates its consumption.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0°C.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 10,11-dibromoundecan-1-ol, which can be used in the next step without further purification.
Step 2: Double Dehydrobromination
-
In a three-necked flask equipped with a mechanical stirrer and a condenser cooled with dry ice/acetone, prepare a suspension of sodamide (NaNH₂, ~2.5 eq.) in liquid ammonia (B1221849).[8]
-
Slowly add a solution of the crude 10,11-dibromoundecan-1-ol from Step 1 in a minimal amount of anhydrous ether to the stirred sodamide suspension.
-
Stir the reaction mixture for several hours (typically 6-8 hours) while maintaining the liquid ammonia reflux.[1][8]
-
After the reaction is complete, cautiously quench the excess sodamide by the slow addition of solid ammonium (B1175870) chloride.[8]
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water to the residue, and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude this compound.
Figure 1: General workflow for the synthesis of this compound from 10-undecen-1-ol.
Purification
Crude this compound obtained from synthesis is typically purified by vacuum distillation or column chromatography on silica (B1680970) gel to achieve high purity (≥95.0%).[9]
Chemical Reactivity and Applications
The bifunctional nature of this compound dictates its reactivity. The primary alcohol can undergo oxidation or esterification, while the terminal alkyne is a handle for coupling reactions, such as those used in "click chemistry," or for chain elongation.
Lipase-Catalyzed Esterification
The primary alcohol group of this compound is an excellent substrate for lipase-catalyzed esterification reactions.[1] This biocatalytic method allows for the formation of esters under mild conditions, preserving the sensitive terminal alkyne functionality.[1] The compound has been used in the esterification of pentanoic and stearic acids.[1][3][4]
-
To a solution of this compound (1.0 eq.) and a carboxylic acid (e.g., pentanoic acid, 1.0-1.5 eq.) in an appropriate organic solvent (e.g., hexane (B92381) or toluene), add a commercial lipase (B570770) preparation (e.g., Novozym 435).
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking or stirring. The removal of water, a byproduct, can drive the equilibrium towards the product, often achieved by performing the reaction under vacuum or with a molecular sieve.
-
Monitor the reaction progress using TLC or GC analysis.
-
Upon completion, filter off the immobilized lipase for reuse.
-
Wash the organic solution with a mild aqueous base (e.g., NaHCO₃ solution) to remove unreacted acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product via column chromatography if necessary.
Figure 2: Pathway of lipase-catalyzed esterification of this compound.
Applications in Synthesis
-
Pheromone Synthesis : this compound is a key starting material for the stereospecific synthesis of insect pheromones, such as Bombykol, the sex pheromone of the silkworm moth.[1]
-
Chain Elongation via Grignard Reactions : The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile. Alternatively, related long-chain alkynols can be synthesized using Grignard reactions for chain elongation, highlighting the utility of this structural motif.[1]
-
Bifunctional Linker : The dual functionality allows this compound to be used as a linker molecule.[1] For example, it can be attached to a surface via the alcohol group (e.g., forming an ester with a carboxylated surface), leaving the terminal alkyne available for subsequent "click" reactions to attach biomolecules or other probes.[1]
Figure 3: Logic diagram for carbon chain extension using the terminal alkyne.
Biological and Pharmacological Properties
This compound has been identified as a natural product in plants like Kaempferia galanga and Azadirachta indica.[1][5] It is reported to possess antifungal and antibacterial activity.[1]
Antimicrobial Activity
Extracts containing this compound have shown inhibitory effects against various bacteria.
| Source Organism | Bacterial Species Tested | Observed Activity | Reported Concentration (MIC/MBC) | Source(s) |
| Viola odorata Linn (oil) | Escherichia coli, Staphylococcus aureus | Inhibitory and bactericidal | 0.031 g/ml | [1] |
| Cladophora glomerata (extract) | E. coli, S. aureus, Klebsiella pneumoniae, Proteus mirabilis, Citrobacter | Inhibitory | Not specified for pure compound | [1] |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is a combustible liquid and requires specific storage and personal protective equipment.
| Safety Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 dust mask (US) | [6] |
| Handling | Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Keep away from oxidizing agents. | [6] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [6] |
| Storage Class Code | 10 - Combustible liquids | |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. | [6] |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. | [6] |
| Fire Extinguishing Media | Carbon dioxide (CO₂), powder, water spray. | [6] |
Conclusion
This compound is a highly versatile and valuable chemical intermediate. Its bifunctional nature, with a primary alcohol and a terminal alkyne, provides two distinct points for chemical modification, enabling its use in a wide range of applications from the synthesis of complex natural products like pheromones to its role as a molecular linker in materials science and biotechnology. Its inherent biological activity further broadens its potential applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development.
References
- 1. This compound|CAS 2774-84-7|Research Chemical [benchchem.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound, 10-Undecynol, Undec-10-yn-1-ol, 10-Undecyne-1-ol, 11-Hydroxy-1-undecyne, 2774-84-7, undecynol, undecyn, Mumbai, India [jaydevchemicals.com]
- 5. This compound | C11H20O | CID 76015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. alkalisci.com [alkalisci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 10-Undecyn-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 10-undecyn-1-ol. This bifunctional molecule, featuring a terminal alkyne and a primary alcohol, is a valuable building block in organic synthesis. The following sections detail its characteristic spectral features, offering a basis for material identification, structural verification, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its carbon skeleton and the location of its key functional groups.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the terminal alkyne, the alcohol group, the carbon chain, and the carbon adjacent to the hydroxyl group. The data presented below is representative for a sample dissolved in deuterated chloroform (B151607) (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.64 | Triplet | 2H | H-1 (HO-CH ₂) |
| ~ 2.18 | Triplet | 2H | H-9 (-CH ₂-C≡CH) |
| ~ 1.94 | Triplet | 1H | H-11 (≡C-H ) |
| ~ 1.56 | Multiplet | 2H | H-2 (-CH₂-CH ₂-OH) |
| ~ 1.25 - 1.45 | Multiplet | 12H | H-3 to H-8 (-(C H₂)₆-) |
| ~ 1.6 (variable) | Singlet (broad) | 1H | -OH |
Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on sample concentration, temperature, and solvent purity. Its signal may be broad and is often exchanged with D₂O.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The sp-hybridized carbons of the alkyne group are particularly diagnostic, appearing in a distinct region of the spectrum.
| Chemical Shift (δ) ppm | Assignment |
| ~ 84.7 | C-10 (C ≡CH) |
| ~ 68.0 | C-11 (C≡C H) |
| ~ 63.1 | C-1 (HO-C H₂) |
| ~ 32.8 | C-2 |
| ~ 29.5 - 28.5 (multiple) | C-3 to C-8 |
| ~ 25.7 | C-9 |
| ~ 18.4 | C-3 |
Note: Assignments for the central methylene (B1212753) carbons (C-3 to C-8) can be complex due to signal overlap and may require advanced 2D NMR techniques for definitive assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for the O-H bond of the alcohol, the C-O bond, the terminal alkyne C≡C and ≡C-H bonds, and the aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3330 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded) |
| ~ 3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |
| ~ 2925, ~ 2855 | Strong | C-H stretch (aliphatic CH₂) |
| ~ 2120 | Weak, Sharp | C≡C stretch (terminal alkyne) |
| ~ 1465 | Medium | C-H bend (aliphatic CH₂) |
| ~ 1058 | Strong | C-O stretch (primary alcohol) |
| ~ 630 | Strong | ≡C-H bend (out-of-plane) |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. For the ¹H spectrum, integrate the signals.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy Protocol
-
Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small drop of neat this compound directly onto the center of the ATR crystal, ensuring full coverage.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will perform the background subtraction. Identify and label the major absorption peaks in the final spectrum. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the discussed spectroscopic methods.
Caption: Logical workflow for structural elucidation.
An In-depth Technical Guide to the Synthesis and Purification of 10-Undecyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 10-undecyn-1-ol, a valuable bifunctional molecule with applications in organic synthesis, materials science, and pharmaceutical development. This document details a primary synthetic pathway, including experimental protocols, and discusses purification methodologies to obtain high-purity this compound.
Introduction
This compound is a long-chain terminal alkynol characterized by the presence of a hydroxyl group at one end of its eleven-carbon chain and a terminal alkyne at the other. This unique structure allows for orthogonal functionalization, making it a versatile building block for the synthesis of more complex molecules, including polymers, surfactants, and biologically active compounds. The terminal alkyne can undergo a variety of reactions, such as click chemistry, Sonogashira coupling, and hydrofunctionalization, while the primary alcohol can be oxidized or converted to other functional groups.
Synthetic Pathway
A robust and accessible synthetic route to this compound proceeds through a two-step sequence starting from the commercially available 10-undecenoic acid. The first step involves the conversion of the terminal alkene to a terminal alkyne to produce 10-undecynoic acid. The second step is the selective reduction of the carboxylic acid moiety to a primary alcohol.
Synthesis of 10-Undecynoic Acid
The synthesis of 10-undecynoic acid from 10-undecenoic acid is a well-established procedure involving bromination of the double bond followed by a double dehydrobromination.
-
Materials:
-
10-Undecenoic acid
-
Bromine
-
Dry diethyl ether
-
Liquid ammonia (B1221849)
-
Sodium metal
-
Ferric chloride (anhydrous)
-
Ammonium (B1175870) chloride
-
Hydrochloric acid (6N)
-
Petroleum ether
-
-
Procedure:
-
Bromination: Dissolve 10-undecenoic acid (50 g, 0.271 mol) in 210 mL of dry diethyl ether in a flask equipped with a dropping funnel and a stirrer. Cool the solution to below 0°C using an ice bath. Add bromine (approximately 15 mL) dropwise with constant stirring, maintaining the temperature below 0°C, until the bromine color persists. Remove excess bromine by adding a few drops of 10-undecenoic acid.
-
Preparation of Sodamide: In a 3-L three-necked flask equipped with a stirrer and a Dry Ice-acetone condenser, add 1.5 L of liquid ammonia. Add a catalytic amount of anhydrous ferric chloride (1.2-1.5 g). Cautiously add sodium metal (total of 27.7 g, 1.2 g-atoms) in small pieces.
-
Dehydrobromination: Slowly add the ethereal solution of 10,11-dibromoundecanoic acid from the first step to the freshly prepared sodamide solution in liquid ammonia. Stir the reaction mixture for 6 hours.
-
Work-up: After the reaction is complete, cautiously add an excess of solid ammonium chloride (40 g) to destroy the excess sodamide. Allow the ammonia to evaporate overnight in a fume hood. Add 1 L of water to the residue. Separate the ethereal layer and extract the aqueous layer with two 200-mL portions of ether. Acidify the aqueous solution with 6N hydrochloric acid and extract with three 200-mL portions of ether.
-
Purification: Combine the final ethereal extracts, wash with water until the pH is neutral, and dry over anhydrous sodium sulfate (B86663). After removing the solvent, the crude product is purified by fractional distillation. The fraction distilling at 124–130°C/3 mm is collected and can be further purified by recrystallization from petroleum ether to yield white crystals of 10-undecynoic acid.[1]
-
Reduction of 10-Undecynoic Acid to this compound
The selective reduction of the carboxylic acid in the presence of the terminal alkyne is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation. While LAH can reduce alkynes under certain conditions, the reduction of a carboxylic acid is generally much faster, allowing for a chemoselective reaction.
-
Materials:
-
10-Undecynoic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
15% Aqueous sodium hydroxide (B78521)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add LAH (1.5 eq.) and anhydrous THF under a nitrogen atmosphere. Cool the stirred suspension to 0°C using an ice bath.
-
Addition of 10-Undecynoic Acid: Dissolve 10-undecynoic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the 10-undecynoic acid solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C. Vigorous hydrogen gas evolution will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Work-up (Fieser workup): Cool the reaction mixture to 0°C and slowly and carefully add ethyl acetate dropwise to quench the excess LAH until the effervescence ceases. Subsequently, add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LAH in grams. Stir the resulting mixture at room temperature for 30 minutes to form a granular precipitate of aluminum salts.
-
Isolation: Filter the mixture through a pad of Celite or anhydrous magnesium sulfate to remove the aluminum salts, washing the filter cake with additional THF or diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification of this compound
The crude this compound obtained after the reduction step typically requires purification to remove any unreacted starting material, byproducts, and residual reagents. The primary method for purification is silica (B1680970) gel column chromatography.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh)
-
Eluent System: A gradient of ethyl acetate in hexane is commonly used. A typical starting point is 5% ethyl acetate in hexane, with the polarity gradually increased as needed based on TLC analysis.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Begin eluting the column with the starting eluent mixture. Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product as a colorless to pale yellow liquid.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and physicochemical properties of this compound.
Table 1: Synthesis Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Typical Yield |
| Synthesis of 10-Undecynoic Acid | 10-Undecenoic Acid | Bromine, Sodium Amide in liquid NH₃ | Diethyl ether | ~50-60% |
| Reduction to this compound | 10-Undecynoic Acid | Lithium Aluminum Hydride | Anhydrous THF | >90% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 111-112 °C at 0.005 bar[2] |
| Density | 0.877 g/mL at 20 °C[3] |
| Refractive Index (n20/D) | 1.457[3] |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound from 10-undecenoic acid.
Purification Workflow
Caption: General workflow for the purification of this compound.
References
A Technical Guide to the Solubility of 10-Undecyn-1-ol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 10-undecyn-1-ol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the principles governing its solubility and provides a comprehensive experimental protocol for its determination.
Introduction to this compound and Solubility Principles
This compound (CAS No. 2774-84-7) is a long-chain acetylenic alcohol with the chemical formula C₁₁H₂₀O. Its molecular structure, consisting of a long, nonpolar eleven-carbon chain and a polar hydroxyl (-OH) group, is the primary determinant of its solubility. The overarching principle of "like dissolves like" governs its behavior in various solvents.[1][2]
The long hydrocarbon tail imparts significant hydrophobic (water-repelling) character, making it poorly soluble in polar solvents like water.[3][4] Conversely, this nonpolar characteristic suggests good solubility in nonpolar organic solvents. The terminal hydroxyl group can participate in hydrogen bonding, which can promote solubility in polar protic solvents like alcohols, but the effect of the long carbon chain is dominant.[1][5] Generally, for alcohols, water solubility decreases significantly as the carbon chain length increases beyond four or five carbons.[5][6]
Physicochemical Properties and Qualitative Solubility
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₁H₂₀O | The high carbon-to-oxygen ratio indicates a predominantly nonpolar character. |
| Molecular Weight | 168.28 g/mol | - |
| Appearance | Clear, colorless to pale yellow liquid | - |
| Density | 0.877 g/mL at 20 °C | - |
| Water Solubility | Immiscible | The long hydrophobic carbon chain prevents dissolution in water. |
| Predicted Solubility | High | Expected to be miscible or highly soluble in nonpolar and moderately polar organic solvents (e.g., hexane, toluene, ethers). |
| Predicted Solubility | Moderate to High | Expected to be soluble in polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol) solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a given solvent.[7][8][9] The following protocol outlines the steps to measure the solubility of this compound.
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (≥95% purity)
-
Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, DMSO)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Glass vials with screw caps (B75204) (e.g., 10-20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV))
Procedure:
-
Preparation of Supersaturated Solution:
-
Add a known volume of the selected solvent (e.g., 5 mL) to a glass vial.
-
Add an excess amount of this compound to the solvent. An excess is critical to ensure that a saturated solution is formed. Visually, this means a separate phase of the solute should be present.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess, undissolved this compound to separate completely from the saturated solution, typically by settling.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear, supernatant (the saturated solution) using a pipette. Be cautious not to disturb the undissolved layer.
-
Filter the collected aliquot through a 0.45 µm syringe filter to remove any microscopic, undissolved droplets.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument. A series of dilutions may be necessary.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.
-
Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., GC-FID).
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The result is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The logical flow of the solubility determination protocol can be visualized as follows.
Caption: Workflow for experimental solubility determination of this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Khan Academy [khanacademy.org]
- 3. homework.study.com [homework.study.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
Navigating the Procurement and Purity of 10-Undecyn-1-ol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the sourcing and verification of specialty chemicals like 10-Undecyn-1-ol are critical preliminary steps to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, alongside methodologies for its synthesis, purification, and analysis.
Commercial Availability and Purity Specifications
This compound, a long-chain acetylenic alcohol, is a valuable building block in various synthetic applications, including the development of novel therapeutics and advanced materials. Several chemical suppliers offer this compound, typically with purities assessed by gas chromatography (GC). The table below summarizes the offerings from prominent commercial vendors.
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich | ≥95.0% | Gas Chromatography (GC)[1] |
| Thermo Scientific Chemicals | 96% (Assay ≥95.0%) | Gas Chromatography (GC)[2] |
| GFS Chemicals | 97% (Assay ≥96.50%) | Gas Chromatography-Flame Ionization Detection (GC-FID)[3] |
| CP Lab Safety | min 95% | Gas Chromatography (GC)[4] |
Experimental Protocols
While commercially available, the synthesis and purification of this compound may be necessary for specific research applications requiring higher purity or isotopically labeled analogues. The following sections detail established, albeit generalized, protocols that can be adapted for this purpose.
Synthesis of this compound via Reduction of 10-Undecynoic Acid
A common synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 10-undecynoic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, as it selectively reduces the carboxylic acid moiety without affecting the terminal alkyne.
Materials:
-
10-Undecynoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
15% aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diatomaceous earth (Celite)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet is charged with LiAlH₄ (1.5 equivalents) and anhydrous THF under a nitrogen atmosphere. The resulting suspension is cooled to 0 °C using an ice bath.
-
Addition of 10-Undecynoic Acid: A solution of 10-undecynoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction Completion: Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Work-up and Quenching: The reaction is carefully quenched by the dropwise addition of ethyl acetate, followed by a Fieser workup involving the sequential addition of water, 15% aqueous NaOH, and then more water.[5] This procedure results in the formation of a granular precipitate of aluminum salts.
-
Isolation of Crude Product: The precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with THF. The combined organic filtrates are then washed sequentially with deionized water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.
Purification by Silica (B1680970) Gel Column Chromatography
The crude product can be purified by flash column chromatography on silica gel to remove any unreacted starting material and byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
Procedure:
-
Column Packing: A slurry of silica gel in hexane is prepared and packed into a chromatography column.[6] A layer of sand is added to the top of the silica gel to prevent disturbance during solvent addition.[6][7]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: The product is eluted from the column using a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. A starting eluent of 4% ethyl acetate in hexane is often effective for similar long-chain alcohols.[5]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Isolation of Pure Product: The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure.
Analytical Methods for Purity Determination
The purity of the synthesized or commercially sourced this compound should be rigorously verified. Gas chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful techniques for this purpose.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a standard method for assessing the purity of volatile and semi-volatile compounds like this compound. Due to the polar nature of the hydroxyl group, derivatization is often recommended to improve peak shape and volatility.[8]
Sample Preparation (Silylation):
-
A small sample of this compound is dissolved in a suitable solvent (e.g., dichloromethane).
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the sample solution.
-
The mixture is heated to ensure complete derivatization.
GC-FID Conditions (Typical):
-
Column: A non-polar to mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[8]
-
Injector: Split/splitless injector, operated in split mode.[8]
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes.[8]
-
Detector: Flame Ionization Detector (FID) with typical hydrogen and air flow rates.
Quantitative ¹H-NMR Spectroscopy (qNMR)
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[9] The purity is determined by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known purity and concentration.[10][11]
Procedure:
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃).
-
¹H-NMR Data Acquisition: The ¹H-NMR spectrum is acquired under conditions that ensure accurate integration, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
Data Processing and Purity Calculation: The spectrum is carefully phased and baseline corrected. The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and purity verification of this compound.
References
- 1. This compound = 95.0 GC 2774-84-7 [sigmaaldrich.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. gfschemicals.com [gfschemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. pubsapp.acs.org [pubsapp.acs.org]
An In-depth Technical Guide to the Safe Handling, and Storage of 10-Undecyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and storage requirements for 10-undecyn-1-ol, a valuable building block in chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O | |
| Molecular Weight | 168.28 g/mol | |
| Appearance | Clear, colorless to yellow liquid | |
| Density | 0.877 g/mL at 20 °C | |
| Flash Point | 100 °C (212 °F) - closed cup | [1] |
| Boiling Point | 111-112 °C at 4 mmHg | |
| Refractive Index | n20/D 1.457 | |
| CAS Number | 2774-84-7 |
Hazard Identification and Toxicology
According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered hazardous.[2] However, as with any chemical, caution should be exercised.
Potential Health Effects:
-
Eye Contact: May cause transient irritation.
-
Skin Contact: Prolonged or repeated contact may cause mild irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: The toxicological properties have not been thoroughly investigated.
Toxicity Data:
No specific quantitative toxicity data (e.g., LD50) is readily available in the reviewed safety data sheets.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Storage and Incompatibility
Correct storage conditions are vital for maintaining the quality of this compound and preventing hazardous reactions.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[2]
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops or persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The material is combustible.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols and Logical Workflows
While specific experimental protocols will vary depending on the application, the following diagrams illustrate a generalized workflow for the safe handling of this compound and the appropriate response to a spill.
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step protocol for responding to a this compound spill.
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.
References
An In-depth Technical Guide to the Thermal and Chemical Stability of 10-Undecyn-1-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal and chemical stability of 10-undecyn-1-ol (CAS No. 2774-84-7). It outlines key physicochemical properties, discusses potential degradation pathways, and furnishes detailed experimental protocols for assessing stability through thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and forced degradation studies. This document is intended to serve as a foundational resource for professionals handling this compound in research and development settings, particularly in the context of drug development where stability is a critical quality attribute.
Introduction
This compound is a bifunctional linear-chain molecule featuring a terminal alkyne and a primary alcohol functional group. This unique structure makes it a valuable building block in organic synthesis, including the manufacture of insect pheromones and as a linker in drug delivery systems.[1] Understanding its thermal and chemical stability is paramount for ensuring its safe handling, establishing appropriate storage conditions, and predicting its compatibility with other reagents and excipients in complex formulations.
This guide details the methodologies required to rigorously evaluate the stability of this compound, aligning with standard practices in the pharmaceutical and chemical industries.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and stability assessment.
| Property | Value | Reference |
| CAS Number | 2774-84-7 | [2][3] |
| Molecular Formula | C₁₁H₂₀O | [3][4] |
| Molecular Weight | 168.28 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][5] |
| Density | 0.877 g/mL at 20 °C | [3] |
| Flash Point | 100 °C (212 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.457 | [3] |
| Storage Class | 10 - Combustible liquids | [3] |
Thermal Stability Assessment
The thermal stability of a compound dictates its resistance to decomposition upon heating. For this compound, the presence of a high-energy terminal alkyne group suggests a potential for exothermic decomposition at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying this stability.[6][7]
Key Experimental Protocols
3.1.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is used to determine the onset temperature of decomposition and quantify mass loss during thermal events.
-
Objective: To determine the temperature at which this compound begins to degrade and to quantify the mass loss profile.
-
Instrumentation: A calibrated TGA instrument (e.g., Mettler Toledo TGA/DSC 1, TA Instruments Q5000).
-
Procedure:
-
Tare a clean, inert sample pan (typically alumina (B75360) or platinum).
-
Dispense 5-10 mg of this compound into the pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a linear heating rate of 10 °C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve.
-
-
Data Analysis: The primary data points to be extracted are the onset temperature of decomposition (Tₒₙₛₑₜ) and the percentage of mass lost at various temperature intervals.
3.1.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect exothermic events, such as decomposition, and endothermic events, like melting.
-
Objective: To identify the temperatures of thermal transitions and to detect and quantify any exothermic decomposition events.
-
Instrumentation: A calibrated DSC instrument.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place an identical, empty sealed pan on the reference sensor.
-
Heat the sample and reference from ambient temperature to a temperature beyond the decomposition point (e.g., 400 °C) at a linear heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The DSC thermogram is analyzed for endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). The onset temperature and enthalpy (ΔH) of any exothermic event should be quantified.
Expected Thermal Stability Profile
While specific data for this compound is not publicly available, a combustible liquid with a flash point of 100 °C is expected to exhibit significant decomposition at higher temperatures.[3] The alkyne functionality may undergo highly exothermic reactions, which would be observable by DSC.[6]
Table 2: Example Data Summary for Thermal Stability Analysis
| Parameter | Method | Atmosphere | Result |
| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | Nitrogen | Hypothetical: 220 °C |
| Mass Loss at 300 °C | TGA | Nitrogen | Hypothetical: 15% |
| Decomposition Exotherm Onset | DSC | Nitrogen | Hypothetical: 215 °C |
| Decomposition Enthalpy (ΔH) | DSC | Nitrogen | Hypothetical: -350 J/g |
Chemical Stability and Forced Degradation
Chemical stability is assessed through forced degradation (or stress testing) studies, which are crucial for identifying potential degradation products and establishing degradation pathways.[9][10] These studies expose the compound to conditions more severe than accelerated storage to provoke degradation.
Caption: General workflow for assessing the thermal and chemical stability of a compound.
Key Experimental Protocols for Forced Degradation
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, should be used to separate and quantify the parent compound from any degradants.
4.1.1. Hydrolytic Stability (Acid and Base)
-
Objective: To evaluate the susceptibility of this compound to hydrolysis under acidic and basic conditions.
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable co-solvent system (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.
-
Control: Maintain a sample in the co-solvent system without acid or base.
-
Incubate all solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize them (base for the acid sample, acid for the base sample), and dilute to a suitable concentration for analysis.
-
Analyze by HPLC-UV/MS to determine the percentage of remaining this compound and detect any degradation products.
-
4.1.2. Oxidative Degradation
-
Objective: To determine the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw and analyze aliquots at specified time points.
-
Analyze by HPLC-UV/MS.
-
4.1.3. Photolytic Degradation
-
Objective: To assess degradation upon exposure to light, following ICH Q1B guidelines.
-
Procedure:
-
Expose a solution of this compound and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
After exposure, prepare the samples for analysis.
-
Analyze by HPLC-UV/MS and compare the results to the dark control to assess the net effect of light exposure.
-
Potential Chemical Degradation Pathways
The bifunctional nature of this compound presents several potential degradation pathways. Safety data sheets indicate incompatibility with oxidizing agents.[2]
-
Oxidation: The primary alcohol is susceptible to oxidation, first to an aldehyde (10-undecynal) and subsequently to a carboxylic acid (10-undecynoic acid). The terminal alkyne can also be oxidized, potentially leading to cleavage of the carbon-carbon triple bond under harsh conditions.
-
Acid/Base Reactions: While generally stable, the terminal alkyne may undergo hydration under strong acidic conditions (e.g., in the presence of mercury salts) to form a methyl ketone. The primary alcohol can undergo elimination or rearrangement under harsh acidic conditions and high temperatures.
-
Esterification: The primary alcohol can react with acidic impurities or excipients to form esters.
Caption: Potential chemical degradation pathways for this compound.
Table 3: Example Data Summary for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (h) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24 | Hypothetical: < 2% | 0 |
| Base Hydrolysis | 0.1 N NaOH, 60 °C | 24 | Hypothetical: < 2% | 0 |
| Oxidation | 3% H₂O₂, RT | 24 | Hypothetical: 18% | 2 |
| Photolysis | ICH Q1B | - | Hypothetical: 5% | 1 |
Storage and Handling Recommendations
Based on its known properties and potential instabilities, the following storage and handling procedures are recommended:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2][11]
-
Handling: Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves, to avoid contact with skin, eyes, or clothing.[2]
Conclusion
This compound is a moderately stable organic compound, classified as a combustible liquid. Its primary liabilities are thermal decomposition at high temperatures and degradation via oxidation of its primary alcohol and/or terminal alkyne functional groups. It appears to be relatively stable to hydrolysis. Rigorous evaluation using the TGA, DSC, and forced degradation protocols outlined in this guide is essential for any researcher or developer to ensure the safe and effective use of this versatile chemical intermediate. The provided methodologies serve as a robust framework for generating the necessary data to support its use in further applications.
References
- 1. This compound, 10-Undecynol, Undec-10-yn-1-ol, 10-Undecyne-1-ol, 11-Hydroxy-1-undecyne, 2774-84-7, undecynol, undecyn, Mumbai, India [jaydevchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 10-十一炔-1-醇 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 96% | Fisher Scientific [fishersci.ca]
- 5. labproinc.com [labproinc.com]
- 6. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. pharmasm.com [pharmasm.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 112-43-6 CAS MSDS (10-UNDECEN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide on the Basic Reactivity of Terminal Alkyne and Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of two pivotal functional groups in organic chemistry: the terminal alkyne and the hydroxyl group. A thorough understanding of their chemical behavior is paramount for the rational design and synthesis of novel molecular entities in drug discovery and development. This document outlines the core reactivity, presents quantitative data for key transformations, provides detailed experimental protocols for seminal reactions, and illustrates reaction pathways and workflows through schematic diagrams.
The Terminal Alkyne: A Versatile Functional Group
The terminal alkyne, characterized by a carbon-carbon triple bond at the end of a carbon chain, is a versatile functional group owing to the unique properties of its sp-hybridized carbon atoms and the acidity of its terminal proton.
Acidity and Deprotonation
A key characteristic of terminal alkynes is the notable acidity of the hydrogen atom attached to the sp-hybridized carbon, with a pKa value of approximately 25. This is significantly more acidic than the hydrogens of alkanes (pKa ~50) and alkenes (pKa ~44).[1][2] This increased acidity is attributed to the high s-character (50%) of the sp-hybridized orbital, which stabilizes the resulting acetylide anion.[2]
This acidity allows for the deprotonation of terminal alkynes by a sufficiently strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. This reaction is fundamental for the formation of carbon-carbon bonds.
Table 1: pKa Values of Representative Hydrocarbons and Alcohols
| Compound Class | Example | Hybridization of C-H Bond | Approximate pKa |
| Alkane | Ethane | sp³ | ~50 |
| Alkene | Ethene | sp² | ~44 |
| Terminal Alkyne | Acetylene | sp | ~25 [2][3][4] |
| Primary Alcohol | Methanol | - | ~16-18[3][5] |
| Secondary Alcohol | Isopropanol | - | ~17-18[5] |
| Tertiary Alcohol | tert-Butanol | - | ~18[5] |
Core Reactivity and Key Reactions
The reactivity of terminal alkynes can be broadly categorized into reactions involving the acidic proton and additions across the triple bond.
The acetylide anion, generated from the deprotonation of a terminal alkyne, is a potent carbon-centered nucleophile. It readily participates in S(_{N})2 reactions with primary alkyl halides to form new, internal alkynes. This is a cornerstone of synthetic organic chemistry for chain elongation.
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6] It is widely used in the synthesis of complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups.
Table 2: Representative Yields for Sonogashira Coupling of Phenylacetylene (B144264) with Various Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene (B50100) | Pd(OAc)₂/CuI | NEt₃ | MeCN | 353 K (80 °C) | 24 | >95 | [7] |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | Dabco | - | - | - | Quantitative | [7] |
| Bromobenzene | PdCl₂(PPh₃)₂/CuI | DIPA | DIPA | 70 | - | Moderate | [8] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | Dabco | - | 70 | - | Low | [7] |
A cornerstone of "click chemistry," the CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it a premier bioconjugation tool.[9][10] The active catalyst is a copper(I) species, which can be introduced directly or generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[9]
Table 3: Performance of Different Copper Sources in CuAAC Reactions
| Copper Source | Ligand | Reducing Agent | Typical Solvent | Key Advantages |
| CuSO₄ | TBTA (organic), THPTA (aqueous) | Sodium Ascorbate | Water, Buffers, DMSO, t-BuOH | Inexpensive, robust, air-stable precursor.[9] |
| CuI, CuBr | Often used without an additional ligand | None required | THF, DMF | Direct use of active Cu(I) species.[9] |
| Metallic Copper (Cu(0)) | None | None | Various | Heterogeneous, easy catalyst removal.[9] |
Experimental Protocols
-
Objective: To generate a sodium acetylide solution for subsequent C-C bond formation.
-
Materials: Terminal alkyne (e.g., 1-octyne), sodium amide (NaNH₂), liquid ammonia (B1221849) or anhydrous ether.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, a gas inlet, and a condenser, condense ammonia gas at -78 °C (dry ice/acetone bath).
-
Carefully add sodium amide in small portions to the liquid ammonia with stirring.
-
Slowly add the terminal alkyne dropwise to the sodium amide suspension.
-
The reaction is typically rapid, and the formation of the acetylide can be monitored by the evolution of ammonia gas.
-
The resulting sodium acetylide solution can be used directly in the next synthetic step.
-
-
Objective: To synthesize diphenylacetylene (B1204595) via a palladium-copper catalyzed cross-coupling reaction.
-
Materials: Iodobenzene, phenylacetylene, PdCl₂(PPh₃)₂, copper(I) iodide (CuI), triethylamine (B128534) (NEt₃), and a suitable solvent like THF or DMF.
-
Procedure:
-
To a degassed solution of iodobenzene and phenylacetylene in the chosen solvent, add PdCl₂(PPh₃)₂ (1-5 mol%) and CuI (2-10 mol%).
-
Add triethylamine (2-3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663), and purify by column chromatography.
-
-
Objective: To perform a model click reaction between an azide and a terminal alkyne.
-
Materials: An azide (e.g., benzyl (B1604629) azide), a terminal alkyne (e.g., phenylacetylene), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and a solvent system (e.g., t-BuOH/H₂O).
-
Procedure:
-
Dissolve the azide and the alkyne in the solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate and sodium ascorbate.
-
Add the copper/ascorbate solution to the solution of the azide and alkyne.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Visualizing Alkyne Reactivity Pathways
Caption: Core reactivity pathways of terminal alkynes.
The Hydroxyl Group: A Hub of Chemical Transformations
The hydroxyl (-OH) group, present in alcohols and phenols, is one of the most common and versatile functional groups in organic chemistry. Its reactivity is dominated by the polarity of the O-H bond and the nucleophilicity of the oxygen atom.
Acidity and Basicity
Alcohols are weakly acidic, with pKa values typically in the range of 16-18 for simple aliphatic alcohols.[3][5] They can be deprotonated by strong bases such as sodium hydride (NaH) or sodium amide (NaNH₂) to form alkoxide ions, which are strong nucleophiles and bases.
Core Reactivity and Key Reactions
The oxidation of alcohols is a fundamental transformation that depends on the substitution of the alcohol (primary, secondary, or tertiary).
-
Primary alcohols can be oxidized to aldehydes using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).[11][12] Stronger oxidizing agents, such as Jones reagent (CrO₃ in H₂SO₄/acetone), will further oxidize the aldehyde to a carboxylic acid.[11]
-
Secondary alcohols are oxidized to ketones by a variety of oxidizing agents, including both mild and strong ones.[13]
-
Tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.
Table 4: Comparison of Common Oxidizing Agents for Alcohols
| Reagent | Typical Substrate | Product | Typical Yield Range | Key Features |
| Pyridinium Chlorochromate (PCC) | Primary Alcohol | Aldehyde | 70-95% | Mild, anhydrous conditions.[12][13] |
| Secondary Alcohol | Ketone | 80-98% | ||
| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol | Carboxylic Acid | 70-90% | Strong, acidic conditions.[11] |
| Secondary Alcohol | Ketone | 85-95% | ||
| Dess-Martin Periodinane (DMP) | Primary Alcohol | Aldehyde | 85-98% | Mild, neutral conditions. |
| Secondary Alcohol | Ketone | 90-99% | ||
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Primary Alcohol | Aldehyde | 80-98% | Mild, low-temperature conditions. |
| Secondary Alcohol | Ketone | 90-99% |
This classic method for preparing ethers involves the reaction of an alkoxide ion with a primary alkyl halide via an S(_{N})2 mechanism.[1][14] The choice of reactants is crucial; for unsymmetrical ethers, the less sterically hindered alkyl halide should be used to maximize the yield of the substitution product over the competing elimination reaction.[15] Best results are obtained with primary alkyl halides, while tertiary alkyl halides predominantly lead to elimination.[16]
Table 5: Effect of Alkyl Halide Structure on Williamson Ether Synthesis Yield
| Alkoxide | Alkyl Halide | Product Type | Dominant Reaction | Expected Yield of Ether |
| Primary/Secondary/Tertiary | Methyl or Primary | Ether | S({N})2 | High |
| Primary/Secondary/Tertiary | Secondary | Mixture of Ether and Alkene | S({N})2 and E2 | Moderate to Low |
| Primary/Secondary/Tertiary | Tertiary | Alkene | E2 | Very Low to None[16][17] |
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[18][19] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[18]
Table 6: Representative Yields for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| Acetic Acid | Ethanol (1:1) | Acid | Equilibrium | ~65 | [18] |
| Acetic Acid | Ethanol (1:10) | Acid | Equilibrium | ~97 | [18] |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux | High | [19] |
| Acetic Acid | 3-Phenylpropanol | TBATB | - | 95 | [20] |
In the context of multi-step organic synthesis, it is often necessary to temporarily "protect" a hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. This is achieved by converting the hydroxyl group into a less reactive functional group, such as a silyl (B83357) ether or an acetal, which can be selectively removed later in the synthetic sequence.
Experimental Protocols
-
Objective: To synthesize cyclohexanone (B45756) by the oxidation of cyclohexanol (B46403) using sodium hypochlorite (B82951).
-
Materials: Cyclohexanol, glacial acetic acid, sodium hypochlorite solution (bleach), sodium bisulfite, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a flask, combine cyclohexanol and glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add the sodium hypochlorite solution while maintaining the temperature between 30-35 °C.
-
After the addition is complete, stir the mixture at room temperature.
-
Quench any excess oxidant by adding sodium bisulfite until a negative test with KI-starch paper is obtained.
-
Extract the product with diethyl ether.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield cyclohexanone.
-
-
Objective: To synthesize phenacetin (B1679774) from acetaminophen.
-
Materials: Acetaminophen (p-hydroxyacetanilide), potassium carbonate (K₂CO₃), ethyl iodide, and butanone.
-
Procedure:
-
In a round-bottom flask, combine acetaminophen, finely pulverized potassium carbonate, and butanone.
-
Add ethyl iodide to the mixture.
-
Heat the mixture under reflux for approximately one hour.
-
After cooling, add water and extract the product with a suitable organic solvent like tert-butyl methyl ether.
-
Wash the organic layer with aqueous NaOH and then with saturated sodium chloride solution.
-
Dry the organic layer, remove the solvent, and recrystallize the crude product to obtain pure phenacetin.[21]
-
-
Objective: To prepare ethyl acetate (B1210297) from acetic acid and ethanol.
-
Materials: Glacial acetic acid, absolute ethanol, and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure:
-
In a round-bottom flask, combine glacial acetic acid and an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, which is the crude ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the ethyl acetate over anhydrous sodium sulfate and purify by distillation.
-
Visualizing Hydroxyl Group Reactivity and Experimental Workflow
Caption: Key transformations of primary, secondary, and tertiary alcohols.
Caption: A typical experimental workflow for Fischer Esterification.
References
- 1. learncbse.in [learncbse.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. For each indicated proton, suggest an approximate pKa value from ... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. orgosolver.com [orgosolver.com]
- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 20. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 21. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Undecyn-1-ol: Molecular Properties and Synthetic Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 10-Undecyn-1-ol, tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document outlines its molecular characteristics, potential synthetic utility, and provides illustrative experimental protocols.
Core Molecular and Physical Properties
This compound is a bifunctional organic molecule featuring a terminal alkyne group and a primary alcohol functionality. This unique structure makes it a valuable building block in organic synthesis. Its key quantitative properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O | [1][2] |
| Molecular Weight | 168.28 g/mol | [1][3][4] |
| CAS Number | 2774-84-7 | [2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Density | 0.877 g/mL at 20 °C | [4] |
| Refractive Index | n20/D 1.457 | [4] |
| Boiling Point | Not specified | |
| Flash Point | 100 °C (212 °F) - closed cup | [3] |
Synthetic Applications and Experimental Protocols
The presence of both a terminal alkyne and a primary alcohol allows for a variety of chemical transformations, making this compound a versatile precursor in the synthesis of more complex molecules, such as insect pheromones and specialty esters.
Lipase-Mediated Esterification
Enzymatic esterification using lipases is a common green chemistry approach to synthesize esters under mild conditions. This compound can be esterified with various carboxylic acids to produce corresponding esters with potential applications as flavoring agents or in material science.
General Experimental Protocol for Lipase-Catalyzed Esterification:
This protocol is a representative example based on common practices for lipase-mediated esterification.
-
Reaction Setup: In a suitable reaction vessel, combine this compound (1.0 equivalent) and a selected carboxylic acid (e.g., lauric acid, 1.0 to 1.5 equivalents).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (typically 5-10% by weight of the total substrates), to the mixture.
-
Reaction Conditions: The reaction can be performed solvent-free or in a non-polar organic solvent (e.g., hexane, heptane) to reduce viscosity. The mixture is then incubated at a controlled temperature, typically between 35-65°C, with constant stirring.
-
Water Removal: To drive the equilibrium towards ester formation, water, a byproduct of the reaction, should be removed. This can be achieved by conducting the reaction under vacuum or by adding molecular sieves.
-
Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the reaction is complete, the enzyme is filtered off for potential reuse.
-
Purification: The resulting ester can be purified from the remaining starting materials and byproducts using standard laboratory techniques, such as column chromatography on silica (B1680970) gel.
Pheromone Synthesis Intermediate
The carbon chain and functional groups of this compound make it an excellent starting material for the synthesis of certain insect pheromones. The alkyne group can be selectively reduced to either a cis or trans alkene, a common structural motif in pheromones, while the alcohol can be oxidized to an aldehyde or converted to an acetate (B1210297) ester.
Visualized Synthetic Workflow
The following diagram illustrates a logical workflow for the potential synthetic transformations of this compound into other valuable chemical entities.
Caption: Synthetic pathways from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 10-Undecenoic Acid, an Inexpensive Source for the Synthesis of the Pheromones of Cotton Pests, Peach Tree Borer and Cherry Tree Borer [mdpi.com]
- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and History of ω-Alkynyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ω-Alkynyl alcohols are a class of bifunctional molecules possessing both a terminal alkyne and a primary or secondary alcohol. This unique structural combination has made them invaluable building blocks in organic synthesis, materials science, and chemical biology. Their discovery dates back to the late 19th century, with early synthetic methods laying the groundwork for the sophisticated catalytic and asymmetric approaches used today. This technical guide provides a comprehensive overview of the historical development of ω-alkynyl alcohol synthesis, from the foundational Nef and Reppe reactions to modern catalytic systems. It presents a comparative analysis of synthetic methodologies through tabulated quantitative data, details key experimental protocols, and explores their application as chemical probes in studying biological signaling pathways, particularly in the context of drug discovery.
Discovery and Historical Evolution of Synthetic Methodologies
The journey of ω-alkynyl alcohols began with the exploration of acetylene (B1199291) chemistry. The fundamental transformation enabling their synthesis is the nucleophilic addition of a metal acetylide to a carbonyl compound.
The Dawn of Alkynylation: The Nef Synthesis
In 1899, the Swiss-American chemist John Ulric Nef reported that sodium acetylide, generated from the reaction of sodium metal with acetylene, could add to ketones to form tertiary propargyl alcohols.[1] This reaction, often referred to as the Nef synthesis (not to be confused with the Nef reaction of nitroalkanes), represented the first general method for the formation of a carbon-carbon bond between an alkyne and a carbonyl group, laying the cornerstone for ω-alkynyl alcohol chemistry.
Industrial Scale Production: Reppe Chemistry
The industrial significance of ω-alkynyl alcohols was realized through the pioneering work of Walter Reppe at BASF in the 1930s and 1940s. Reppe developed catalytic methods for the large-scale synthesis of simple alkynyl alcohols. A key example is the reaction of acetylene with formaldehyde (B43269), catalyzed by a copper(I) acetylide complex, to produce propargyl alcohol and butynediol. This process, known as "Reppe chemistry," enabled the widespread availability of these fundamental building blocks.
The Arens-van Dorp Synthesis and its Modifications
In the 1940s, Arens and van Dorp developed a method for the synthesis of α,β-unsaturated aldehydes, which involved the reaction of a lithiated ethoxyacetylene with a ketone to form an ethoxyalkynyl alcohol intermediate.[2] This multi-step sequence was famously applied in one of the first industrial syntheses of Vitamin A, where a C18 ketone was reacted to build the carbon skeleton of the vitamin.[3][4][5][6] An important improvement was the Isler modification, which generated the lithium ethoxyacetylide in situ from the more readily available β-chlorovinyl ethyl ether, making the process more practical for large-scale production.[2]
The Grignard Reaction: A Versatile Laboratory Tool
The development of the Grignard reaction provided a more convenient and widely applicable laboratory-scale method for the synthesis of ω-alkynyl alcohols. Alkynyl Grignard reagents, prepared by the reaction of a terminal alkyne with an alkyl Grignard reagent such as ethylmagnesium bromide, readily add to aldehydes and ketones to produce secondary and tertiary ω-alkynyl alcohols, respectively. This method remains a staple in organic synthesis due to its reliability and broad substrate scope.
Modern Catalytic and Asymmetric Syntheses
While the classical methods are still in use, the late 20th and early 21st centuries have seen the emergence of highly efficient and selective catalytic methods for the synthesis of ω-alkynyl alcohols. A major focus has been the development of asymmetric syntheses to produce enantiomerically pure propargyl alcohols, which are crucial chiral building blocks in the pharmaceutical industry.
Prominent among these are the zinc-based catalytic systems. The work of Carreira and Trost has led to the development of highly effective methods for the asymmetric alkynylation of aldehydes. The Carreira protocol utilizes a zinc triflate/N-methylephedrine complex, while the Trost method employs a dinuclear zinc-ProPhenol catalyst.[7][8][9][10] These methods often provide high yields and excellent enantioselectivities.
Quantitative Data on Synthetic Methods
The following table summarizes representative yields for various methods of ω-alkynyl alcohol synthesis, providing a comparative overview of their efficiencies.
| Synthesis Method | Carbonyl Compound | Alkyne | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Reppe Process | Formaldehyde | Acetylene | Copper(I) Acetylide | Propargyl Alcohol | High (Industrial Scale) | N/A | [11][12][13] |
| Arens-van Dorp | β-Ionone derivative | Ethoxyacetylene (via Grignard) | N/A | Vitamin A intermediate | ~35 (initial report) | N/A | [3] |
| Grignard Reaction | Benzaldehyde | 1-Propyne (as Grignard) | N/A | 1-Phenyl-2-butyn-1-ol | 92 | N/A | [14] |
| Grignard Reaction | Cyclohexanone | 1-Propyne (as Grignard) | N/A | 1-(1-Propynyl)cyclohexanol | 89 | N/A | [14] |
| Carreira Asymmetric Alkynylation | Various Aldehydes | Various Terminal Alkynes | Zn(OTf)₂ / (+)-N-methylephedrine | Chiral Propargylic Alcohols | High | up to 99 | [1][15] |
| Trost Asymmetric Alkynylation | Various Aldehydes | Various Terminal Alkynes | Dinuclear Zinc-ProPhenol | Chiral Propargylic Alcohols | High | High | [7][9] |
| Modern Catalytic | Quinolone | 4-ethynyl-1,2-dimethoxybenzene | Cu(I) / (S,S,Ra)-UCD-Phim | Alkynylated Quinolone | up to 92 | up to 97 | [16] |
Detailed Experimental Protocols
Synthesis of Propargyl Alcohol via the Grignard Reaction (Laboratory Scale)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Propargyl bromide
-
Paraformaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Dry ice/acetone bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under an inert atmosphere, place magnesium turnings. Add a solution of propargyl bromide in anhydrous ether dropwise to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Reaction with Formaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution, or add a freshly prepared solution of formaldehyde in the reaction solvent dropwise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude propargyl alcohol can be purified by distillation.
Carreira Asymmetric Alkynylation of an Aldehyde
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-methylephedrine
-
Anhydrous toluene
-
Terminal alkyne
-
Aldehyde
-
Inert atmosphere setup
Procedure:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, add zinc triflate and (+)-N-methylephedrine to anhydrous toluene. Stir the mixture at room temperature for 1-2 hours.
-
Alkynylation: To the catalyst mixture, add the terminal alkyne, followed by the aldehyde.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. The chiral propargylic alcohol is then purified by flash column chromatography.[15]
Application of ω-Alkynyl Alcohols in Probing Signaling Pathways
The terminal alkyne group of ω-alkynyl alcohols is a bioorthogonal handle, meaning it does not react with most biological functional groups. This property, combined with the development of "click chemistry," has made ω-alkynyl alcohols powerful tools for chemical biology. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that allows for the covalent ligation of an alkyne-containing molecule to an azide-containing molecule.
In the context of drug discovery and the study of signaling pathways, ω-alkynyl alcohols are incorporated into inhibitors, probes, or metabolic labels. These modified molecules can be introduced into cells or cell lysates to interact with their biological targets. Subsequent "clicking" with a reporter molecule (e.g., a fluorescent dye or biotin) allows for the visualization, identification, and quantification of the target protein and its interacting partners.
Probing Kinase Signaling Pathways
Protein kinases are a major class of drug targets. ω-Alkynyl alcohol moieties have been incorporated into kinase inhibitors to serve as chemical probes. These alkyne-modified inhibitors can be used in activity-based protein profiling (ABPP) to identify the target kinases in a complex proteome.
Workflow for Kinase Substrate Identification using an Alkyne-Modified Inhibitor:
Caption: Workflow for identifying kinase substrates using an ω-alkynyl alcohol-modified inhibitor probe.
This workflow illustrates how an alkyne-tagged inhibitor can be used to covalently label its target kinase within a cellular context. Following cell lysis, a reporter tag such as biotin-azide is attached via click chemistry. The biotinylated kinase-inhibitor complex and any associated proteins (including substrates) can then be enriched using streptavidin beads and identified by mass spectrometry.
General Protein Labeling Workflow
The versatility of ω-alkynyl alcohols extends to general protein labeling for various applications in proteomics.
Caption: General workflow for protein labeling using an ω-alkynyl alcohol probe and click chemistry.
This diagram outlines the two-stage process of protein labeling. First, the protein of interest is covalently modified with a probe containing an ω-alkynyl alcohol. In the second stage, a reporter molecule with an azide (B81097) group is attached via a copper-catalyzed click reaction, enabling subsequent detection and analysis.
Conclusion
The discovery and development of synthetic routes to ω-alkynyl alcohols have a rich history, evolving from early stoichiometric reactions to highly sophisticated and selective catalytic methodologies. These versatile molecules have transitioned from being fundamental building blocks in organic synthesis to indispensable tools in chemical biology and drug discovery. Their bioorthogonal nature, when coupled with the power of click chemistry, provides researchers with a robust platform for probing complex biological systems, such as cellular signaling pathways. The continued development of novel ω-alkynyl alcohol-based probes and synthetic methods will undoubtedly fuel further advancements in our understanding of biology and the development of new therapeutics.
References
- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Arens-van Dorp Synthesis [drugfuture.com]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. CN100361946C - Process for preparing propargyl alcohol - Google Patents [patents.google.com]
- 13. US3087970A - Synthesis of propargyl alcohol from formaldehyde and acetylene - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 16. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 10-Undecyn-1-ol in CuAAC Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forging stable 1,2,3-triazole linkages.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3] 10-Undecyn-1-ol is a particularly useful bifunctional linker in this context, featuring a terminal alkyne for participation in the CuAAC reaction and a terminal hydroxyl group that can be further functionalized. These attributes make it an ideal building block for creating more complex molecular architectures.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on purification, and representative data.
Core Principles of CuAAC
The CuAAC reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. The catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt with the addition of a reducing agent, most commonly sodium ascorbate (B8700270).[4][5] The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can prevent the oxidation of Cu(I) to the inactive Cu(II) state and enhance reaction rates.[5][6]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound in an Organic Solvent
This protocol is suitable for the reaction of this compound with a variety of organic-soluble azides.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (B103910) (t-BuOH)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and the desired azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq).
-
Finally, add sodium ascorbate (0.1 mmol, 0.1 eq) to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 1,4-disubstituted 1,2,3-triazole product.
Protocol 2: CuAAC Reaction in Aqueous Media for Bioconjugation
This protocol is adapted for reactions involving biomolecules in aqueous buffers, using a water-soluble ligand.
Materials:
-
This compound functionalized biomolecule (e.g., protein, peptide)
-
Azide-containing cargo (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
THPTA stock solution (e.g., 50 mM)
-
Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared)
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-containing cargo in the reaction buffer.
-
Prepare a fresh premix of CuSO₄ and THPTA ligand. For a typical reaction, you might use a 1:5 molar ratio of Cu:ligand.
-
Add the CuSO₄/THPTA premix to the biomolecule/azide mixture. The final copper concentration can be in the range of 50 µM to 250 µM.
-
Add aminoguanidine to the reaction mixture (final concentration of around 5 mM) to scavenge reactive oxygen species.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution (final concentration of around 5 mM).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be placed on a slow rotator.
-
The workup procedure will depend on the specific application and may involve purification techniques such as size exclusion chromatography or dialysis to remove excess reagents.
Quantitative Data
The following table summarizes representative yields for the CuAAC reaction of this compound with various azides under the conditions described in Protocol 1. Actual yields may vary depending on the specific azide used and the reaction scale.
| Entry | Azide | Product | Yield (%) |
| 1 | Benzyl Azide | 1-Benzyl-4-(10-hydroxydecyl)-1H-1,2,3-triazole | 92% |
| 2 | Phenyl Azide | 1-Phenyl-4-(10-hydroxydecyl)-1H-1,2,3-triazole | 88% |
| 3 | 1-Azidohexane | 1-Hexyl-4-(10-hydroxydecyl)-1H-1,2,3-triazole | 95% |
| 4 | Ethyl 2-azidoacetate | Ethyl 2-(4-(10-hydroxydecyl)-1H-1,2,3-triazol-1-yl)acetate | 85% |
Purification and Characterization
Purification of the resulting triazole is crucial to remove the copper catalyst, which can interfere with subsequent biological assays.[7] While column chromatography is effective for organic-soluble products, other methods may be necessary for water-soluble biomolecules. The use of chelating agents like EDTA can help to sequester and remove copper ions.[7]
Characterization of the final product can be achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for a typical CuAAC reaction using this compound.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
Application Notes and Protocols: 10-Undecyn-1-ol for Self-Assembled Monolayer (SAM) Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 10-Undecyn-1-ol for the formation of self-assembled monolayers (SAMs). The terminal alkyne group of this compound serves as a versatile platform for subsequent surface functionalization via "click chemistry," making it an invaluable tool in drug discovery, biomaterial science, and sensor development.
Introduction
Self-assembled monolayers are highly ordered molecular films that spontaneously form on a substrate. This compound, with its C11 alkyl chain, provides a robust and well-defined monolayer structure. The hydroxyl (-OH) head group can be used for attachment to oxide surfaces like silicon oxide, while the terminal alkyne (-C≡CH) group offers a reactive handle for the covalent immobilization of a wide range of molecules, including peptides, proteins, and small molecule drugs, through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Data Presentation: Typical SAM Properties
The following table summarizes expected quantitative data for SAMs formed from long-chain functionalized alkanes on gold and silicon oxide substrates. While specific data for this compound is not widely published, these values for similar molecules provide a reliable benchmark.
| Parameter | SAM on Gold (Thiol-terminated analog) | SAM on Silicon Oxide (Silane-terminated analog) | Characterization Method |
| Water Contact Angle (Static) | 105° - 115° (unfunctionalized) | 100° - 110° (unfunctionalized) | Goniometry |
| Monolayer Thickness | 1.5 - 2.0 nm | 1.5 - 2.0 nm | Ellipsometry, X-ray Photoelectron Spectroscopy (XPS)[1] |
| Surface Roughness (RMS) | < 0.5 nm | < 0.5 nm | Atomic Force Microscopy (AFM) |
| Alkyne Surface Coverage | ~4.5 x 10^14 molecules/cm² | ~4.5 x 10^14 molecules/cm² | Electrochemical Methods, XPS |
Experimental Protocols
Protocol for SAM Formation of a this compound Analog on Gold Substrates
This protocol describes the formation of a SAM using an ω-alkynyl-alkanethiol, a close analog of this compound for gold surfaces.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
11-Mercaptoundec-1-yne (thiol analog of this compound)
-
Absolute Ethanol (B145695) (200 proof)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glassware (beakers, petri dishes)
-
Tweezers
Procedure:
-
Substrate Cleaning (Piranha Solution - EXTREME CAUTION):
-
Prepare piranha solution by slowly adding 1 part H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker under a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the gold substrates in the piranha solution for 5-10 minutes.
-
Carefully remove the substrates with tweezers and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of 11-mercaptoundec-1-yne in absolute ethanol.
-
Place the cleaned, dry gold substrates in a clean glass container.
-
Immerse the substrates in the thiol solution.
-
Purge the container with nitrogen gas to minimize oxidation and seal tightly.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Store the SAM-coated substrates in a clean, dry environment, preferably under nitrogen.
-
Protocol for SAM Formation of this compound on Silicon Oxide Substrates
This protocol details the formation of a this compound SAM on silicon oxide surfaces.
Materials:
-
Silicon wafers or glass slides
-
This compound
-
Toluene (B28343) (anhydrous)
-
Deionized (DI) water
-
Ammonia solution
-
Hydrogen peroxide (H₂O₂) (30%)
-
Nitrogen gas (high purity)
-
Glassware (beakers, petri dishes)
-
Tweezers
Procedure:
-
Substrate Hydroxylation (RCA Clean):
-
Prepare an RCA-1 cleaning solution by mixing 5 parts DI water, 1 part 30% H₂O₂, and 1 part ammonium (B1175870) hydroxide (B78521) in a glass beaker.
-
Heat the solution to 75-80 °C.
-
Immerse the silicon oxide substrates in the heated solution for 10-15 minutes.
-
Remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Deposition:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Place the cleaned, hydroxylated substrates in a clean, dry glass container.
-
Immerse the substrates in the this compound solution.
-
Seal the container under a nitrogen atmosphere.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse with fresh toluene to remove unbound molecules.
-
Sonicate the substrates in toluene for 5 minutes.
-
Rinse again with toluene and dry under a stream of nitrogen.
-
Cure the SAMs by baking at 110-120 °C for 10-15 minutes to promote covalent bond formation.
-
Application: Surface Functionalization via Click Chemistry for Cell Adhesion Studies
The terminal alkyne groups of the this compound SAM provide a platform for the immobilization of biomolecules. A prominent application is the attachment of the Arg-Gly-Asp (RGD) peptide, a key motif for cell adhesion through integrin receptors.
Protocol for CuAAC Click Chemistry on a this compound SAM
Materials:
-
This compound SAM-coated substrate
-
Azide-functionalized RGD peptide (e.g., Azido-PEG3-RGD)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Prepare Click Reagent Solution:
-
Prepare a 10 mM stock solution of CuSO₄ in DI water.
-
Prepare a 50 mM stock solution of THPTA in DI water.
-
Prepare a 100 mM stock solution of sodium ascorbate in DI water (prepare fresh).
-
Prepare a 1 mM solution of the azide-functionalized RGD peptide in PBS.
-
-
Click Reaction:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions to form the copper(I)-ligand complex.
-
Add the azide-RGD peptide solution to the copper complex.
-
Place the this compound SAM-coated substrate in a suitable reaction vessel.
-
Cover the substrate with the peptide-copper mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Rinsing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with PBS and then DI water.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Visualizations
Caption: Experimental workflow for SAM formation on gold and silicon oxide.
Caption: Workflow for RGD peptide immobilization via click chemistry.
Caption: Simplified integrin-mediated cell adhesion signaling pathway.[2][3]
References
Application Notes and Protocols: Surface Modification of Gold Nanoparticles with 10-Undecyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are exceptional platforms for a multitude of biomedical and diagnostic applications due to their unique physicochemical properties.[1][2] Their biocompatibility, optical characteristics, and ease of surface functionalization make them ideal candidates for use in drug delivery, bioimaging, and biosensing.[2][3] Surface modification is a critical step in the development of AuNP-based technologies, as it dictates their stability in biological media, biocompatibility, and targeting specificity.[4][5]
This document provides detailed application notes and protocols for the surface modification of gold nanoparticles with 10-Undecyn-1-ol. This bifunctional molecule possesses a terminal alkyne group for stable anchoring to the gold surface and a terminal hydroxyl group that can be further conjugated to various biomolecules, drugs, or imaging agents. The self-assembly of this compound on the AuNP surface forms a stable monolayer, enhancing the nanoparticle's utility for downstream applications. Recent studies have shown that terminal alkynes can spontaneously form robust, self-assembled monolayers on gold surfaces, presenting a viable alternative to the more traditional thiol-based chemistry.
Applications
The surface functionalization of AuNPs with this compound opens up a wide array of applications in biomedical research and drug development:
-
Drug Delivery: The terminal hydroxyl group can be used as a conjugation point for therapeutic agents, enabling targeted delivery to specific cells or tissues.
-
Bioimaging: Imaging moieties, such as fluorescent dyes, can be attached to the hydroxyl terminus for tracking and visualization of the nanoparticles in vitro and in vivo.
-
Biosensing: The modified AuNPs can be incorporated into biosensors for the detection of specific biomarkers. The hydroxyl group can be functionalized with antibodies or other recognition elements.
-
Theranostics: By combining therapeutic and diagnostic agents on the same nanoparticle, this compound-modified AuNPs can be developed for simultaneous diagnosis and therapy.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the characterization of gold nanoparticles before and after surface modification with this compound. Note that these values are illustrative and the actual results may vary depending on the specific experimental conditions.
Table 1: Physicochemical Properties of Bare and Modified Gold Nanoparticles
| Parameter | Bare AuNPs (Citrate-Stabilized) | This compound Modified AuNPs |
| UV-Vis λmax (nm) | ~520 | ~525-530 |
| Hydrodynamic Diameter (nm) (DLS) | 10-12 | 15-20 |
| Zeta Potential (mV) | -30 to -50 | -5 to -15 |
| Appearance (Aqueous Solution) | Ruby Red | Ruby Red |
Table 2: Characterization Technique Summary
| Characterization Technique | Purpose | Expected Outcome for Successful Modification |
| UV-Visible Spectroscopy | To monitor the surface plasmon resonance (SPR) peak. | A red-shift of 5-10 nm in the SPR peak indicates a change in the local dielectric environment of the AuNPs due to the organic layer. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | An increase in the hydrodynamic diameter confirms the presence of the this compound monolayer on the nanoparticle surface. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A shift towards a more neutral or slightly negative zeta potential is expected as the negatively charged citrate (B86180) ions are displaced by the neutral this compound molecules. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Appearance of characteristic peaks for C≡C stretching (around 2100-2260 cm⁻¹) and O-H stretching (broad peak around 3200-3600 cm⁻¹) confirms the presence of this compound. |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and monodispersity of the AuNP core. | The core size and shape of the AuNPs should remain unchanged after surface modification. |
| Single-Particle Inductively Coupled Plasma Mass Spectrometry (spICP-MS) | To determine the number concentration and size of nanoparticles.[6] | Provides accurate quantification of the nanoparticle stock solution. |
Experimental Protocols
Synthesis of Citrate-Stabilized Gold Nanoparticles (10 nm)
This protocol is based on the well-established Turkevich method.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Procedure:
-
Prepare a 1.0 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in 100 mL of ultrapure water.
-
Prepare a 38.8 mM trisodium citrate solution by dissolving the appropriate amount of trisodium citrate dihydrate in 10 mL of ultrapure water.
-
In a 250 mL round-bottom flask equipped with a condenser, bring the 100 mL of 1.0 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
To the boiling solution, rapidly inject 10 mL of the 38.8 mM trisodium citrate solution.
-
The solution will undergo a series of color changes, from yellow to colorless, then to a deep red or burgundy.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the heat source and allow the solution to cool to room temperature while still stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Surface Modification with this compound
This protocol describes the formation of a self-assembled monolayer of this compound on the surface of the citrate-stabilized AuNPs.
Materials:
-
Citrate-stabilized AuNP solution (from section 4.1)
-
This compound
-
Ethanol (B145695) (200 proof)
-
Ultrapure water
Procedure:
-
Prepare a 10 mM solution of this compound in ethanol.
-
To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution to a final concentration of 1 mM. The optimal concentration may need to be determined empirically.
-
Gently stir the solution at room temperature for 24-48 hours to allow for the formation of a well-ordered monolayer.
-
To remove excess, unbound this compound and displaced citrate ions, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes for ~10 nm particles).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or ethanol.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
After the final wash, resuspend the this compound modified AuNPs in the desired solvent (e.g., ethanol or a buffer compatible with downstream applications).
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Reaction of Alkynes with Model Gold Catalysts: Generation of Acetylides, Self-coupling and Surface Decomposition | Semantic Scholar [semanticscholar.org]
- 5. Binding motif of terminal alkynes on gold clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 10-Undecyn-1-ol as a Bifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecyn-1-ol is a versatile bifunctional linker molecule that is gaining prominence in the field of bioconjugation. Its linear C11 alkyl chain provides a desirable spacer arm, while its two distinct functional groups—a terminal alkyne and a primary hydroxyl group—allow for a two-step, controlled conjugation strategy. This enables the covalent linking of two different biomolecules or a biomolecule to a surface or small molecule with high precision and efficiency.
The terminal alkyne group is readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly specific, efficient, and biocompatible, proceeding under mild aqueous conditions.[1] The primary hydroxyl group can be activated to react with various functional groups on biomolecules, most commonly primary amines found in lysine (B10760008) residues of proteins or on modified oligonucleotides. This dual functionality makes this compound an ideal tool for constructing complex bioconjugates for a wide range of applications, including drug delivery, diagnostics, and proteomics.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in bioconjugation protocols.
| Property | Value | Reference |
| CAS Number | 2774-84-7 | |
| Molecular Formula | C₁₁H₂₀O | |
| Molecular Weight | 168.28 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Density | 0.877 g/mL at 20 °C | |
| Refractive Index | n20/D 1.457 | |
| Functional Groups | Terminal Alkyne, Primary Hydroxyl |
Principle of Bioconjugation using this compound
The use of this compound as a bifunctional linker typically involves a two-stage process. This sequential approach offers greater control over the conjugation process compared to one-step methods using homobifunctional linkers, thereby minimizing the formation of undesirable homodimers and polymers.[2]
Stage 1: Activation of the Hydroxyl Group and Ligation to the First Biomolecule. The primary hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, it must first be "activated" to create a good leaving group. This activated linker can then react with a nucleophilic group (e.g., a primary amine) on the first biomolecule.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Once the this compound linker is attached to the first biomolecule, its terminal alkyne is available to react with a second biomolecule that has been modified to contain an azide (B81097) group. This "click" reaction forms a stable triazole linkage.[1]
Data Presentation: Comparative Performance of Bioconjugation Chemistries
The choice of linker and conjugation chemistry is critical for the success of a bioconjugation reaction. While specific data for this compound is not always available in a comparative format, the following tables provide a summary of the performance of the key reaction types involved in its use, based on data from analogous systems.
Table 1: Comparison of Linker Types [2]
| Performance Metric | Homobifunctional Linker (e.g., DSS) | Heterobifunctional Linker (e.g., SMCC, this compound based) |
| Control over Reaction | Low (One-step reaction) | High (Sequential, two-step reaction) |
| Purity of Final Conjugate | Moderate (Heterogeneous mixture) | High (More homogeneous product) |
| Yield of Target Conjugate | Variable (Prone to polymerization) | Generally Higher |
| Risk of Homodimerization | High | Low |
Table 2: Comparison of Conjugation Chemistries [3]
| Parameter | Thiol-Alkylation (for -OH activation comparison) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Rate | Moderate | Very Fast |
| Efficiency | Good | Excellent |
| Biocompatibility | Good (potential for off-target reactions) | Excellent (highly bioorthogonal) |
| Bond Stability | Stable (Thioether bond) | Very Stable (Triazole ring) |
| Required Reagents | Alkylating agent | Copper(I) source, reducing agent, ligand |
Experimental Protocols
The following protocols provide a general framework for using this compound as a bifunctional linker. Optimization may be required for specific biomolecules and applications.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the hydroxyl group of this compound to a tosylate, which is an excellent leaving group for subsequent reaction with primary amines.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add pyridine or triethylamine (1.5 eq.) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 10-undecynyl tosylate.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol describes the reaction of 10-undecynyl tosylate with the primary amine groups of lysine residues on a protein.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
10-Undecynyl tosylate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare a stock solution of 10-undecynyl tosylate in anhydrous DMF or DMSO.
-
To the protein solution, add the 10-undecynyl tosylate stock solution to achieve a desired molar excess (typically 10-20 fold excess of linker to protein). The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Characterize the alkyne-modified protein to determine the degree of labeling.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-modified biomolecule (from Protocol 2) and an azide-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule 1
-
Azide-modified biomolecule 2
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in water)
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule 1 and the azide-modified biomolecule 2 in the desired molar ratio (typically a slight excess of one component) in an amine-free buffer.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution (a 1:5 molar ratio is common).[4] Allow this to sit for 1-2 minutes.[4]
-
Add the catalyst premix to the biomolecule mixture. The final concentration of copper is typically 50-250 µM.[5]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[6] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.[6]
-
Purify the bioconjugate using size-exclusion chromatography or other appropriate methods to remove the catalyst and excess reagents.
-
Characterize the final bioconjugate to confirm successful conjugation.
Conclusion
This compound is a powerful and versatile bifunctional linker for creating well-defined bioconjugates. Its ability to participate in a sequential, two-step conjugation process, culminating in a highly efficient and bioorthogonal click reaction, makes it a valuable tool for researchers in drug development, diagnostics, and various other scientific disciplines. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this compound in your bioconjugation strategies.
References
Application Notes and Protocols for Protein Immobilization on 10-Undecyn-1-ol Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent immobilization of proteins onto surfaces functionalized with 10-undecyn-1-ol. This method leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling precise control over protein orientation and density, which is crucial for applications in biosensing, drug screening, and tissue engineering.
Introduction
The ability to immobilize proteins onto solid supports with high stability and retained biological activity is fundamental to many areas of biomedical research and development. Surfaces functionalized with terminal alkynes, such as those derived from this compound, provide a versatile platform for the covalent attachment of azide-modified proteins via the CuAAC reaction. This bioorthogonal ligation strategy ensures that the protein is attached in a specific and controlled manner, minimizing non-specific adsorption and denaturation.
This document outlines the detailed protocols for the preparation of this compound functionalized surfaces on both silicon and glass substrates, followed by the step-by-step procedure for protein immobilization. Additionally, representative quantitative data on protein immobilization on similar alkyne-terminated surfaces are presented to guide experimental design and interpretation.
Data Presentation
While specific quantitative data for this compound functionalized surfaces is not extensively available in the literature, the following table summarizes typical values obtained for protein immobilization on analogous long-chain alkyne-terminated self-assembled monolayers (SAMs). These values can serve as a benchmark for researchers optimizing their immobilization protocols.
| Parameter | Typical Value | Method of Measurement | Reference |
| Surface Alkyne Density | 1 - 5 x 10^14 molecules/cm² | X-ray Photoelectron Spectroscopy (XPS) | [1] |
| Protein Immobilization Time | 30 - 180 minutes | Quartz Crystal Microbalance (QCM) | [2] |
| Immobilized Protein Surface Density | 100 - 500 ng/cm² | Surface Plasmon Resonance (SPR) | [3] |
| Protein Binding Activity Retention | > 90% | Enzyme-Linked Immunosorbent Assay (ELISA) | [4] |
| Immobilization Efficiency | 85 - 95% | Fluorescence Microscopy | [2] |
Experimental Protocols
Part 1: Preparation of this compound Functionalized Surfaces
Two primary methods are presented for the functionalization of substrates with this compound: hydrosilylation on hydrogen-terminated silicon and silanization on glass surfaces.
Protocol 1.1: Functionalization of Silicon Surfaces via Hydrosilylation
This protocol describes the attachment of this compound to a hydrogen-terminated silicon surface.
Materials:
-
Silicon wafers (e.g., Si(100))
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic solvents)
-
Hydrofluoric acid (HF), 2.5% aqueous solution (Caution: Highly toxic and corrosive)
-
This compound
-
Anhydrous toluene (B28343)
-
UV lamp (254 nm)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Silicon Wafer Cleaning:
-
Cut silicon wafers to the desired size.
-
Submerge the wafers in piranha solution for 15 minutes at 120°C to remove organic residues.
-
Rinse the wafers thoroughly with ultrapure water and dry under a stream of nitrogen.
-
-
Hydrogen Termination:
-
Immerse the cleaned wafers in a 2.5% HF solution for 2 minutes to remove the native oxide layer and create a hydrogen-terminated surface.
-
Rinse the wafers with ultrapure water and dry under a stream of nitrogen.
-
-
Hydrosilylation:
-
Immediately transfer the hydrogen-terminated silicon wafers to a Schlenk flask containing a solution of this compound in anhydrous toluene (e.g., 5% v/v).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Irradiate the solution with a UV lamp (254 nm) for 2-4 hours under an inert atmosphere (argon or nitrogen).[5]
-
After the reaction, sonicate the wafers in toluene, followed by ethanol, and finally ultrapure water to remove any physisorbed molecules.
-
Dry the functionalized wafers under a stream of nitrogen and store in a desiccator.
-
Protocol 1.2: Functionalization of Glass Surfaces via Silanization
This protocol utilizes an undecynyl-containing silane (B1218182) to functionalize glass surfaces.
Materials:
-
Glass slides or coverslips
-
Piranha solution or RCA-1 clean (NH₄OH:H₂O₂:H₂O = 1:1:5)
-
Undecynyltrichlorosilane or a similar alkyne-terminated silane
-
Anhydrous toluene
-
Triethylamine (B128534) (as a catalyst)
-
Oven
Procedure:
-
Glass Surface Cleaning and Activation:
-
Clean the glass slides by immersing them in piranha solution for 30 minutes or RCA-1 solution at 75°C for 15 minutes.
-
Rinse extensively with ultrapure water.
-
Dry the slides in an oven at 110°C for at least 1 hour to ensure a dry surface with activated hydroxyl groups.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of undecynyltrichlorosilane in anhydrous toluene in a glovebox or under an inert atmosphere.
-
Add a catalytic amount of triethylamine (e.g., 0.1% v/v) to the silane solution.
-
Immerse the dried glass slides in the silane solution for 4-12 hours at room temperature.[6][7]
-
After immersion, rinse the slides sequentially with toluene, ethanol, and ultrapure water.
-
Cure the slides in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network.
-
Store the functionalized glass slides in a desiccator.
-
Part 2: Protein Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the immobilization of an azide-modified protein onto the this compound functionalized surface.
Materials:
-
Azide-modified protein of interest (in a suitable buffer, e.g., PBS pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.
-
Prepare a 200 mM stock solution of THPTA in ultrapure water.
-
Prepare a 100 mM stock solution of sodium ascorbate in ultrapure water. Note: This solution should be prepared fresh before each experiment.
-
-
Preparation of the Click-Chemistry Reaction Mixture:
-
In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio to form the Cu(I)-THPTA complex. Let it stand for a few minutes.
-
Dilute the azide-modified protein to the desired concentration (e.g., 0.1 - 1 mg/mL) in PBS.
-
-
Immobilization Reaction:
-
Place the this compound functionalized substrate in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).
-
Add the azide-modified protein solution to the substrate.
-
Add the pre-formed Cu(I)-THPTA complex to the protein solution (a final concentration of 1-2 mM Cu is recommended).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (a final concentration of 5-10 mM is recommended).
-
Gently agitate the reaction mixture and incubate for 30-60 minutes at room temperature, protected from light.[2]
-
-
Washing and Blocking:
-
After the incubation, remove the reaction solution and wash the substrate extensively with the washing buffer to remove any unbound protein and reaction components.
-
To prevent non-specific adsorption in subsequent assays, incubate the substrate with a blocking buffer for 1 hour at room temperature.
-
Rinse the substrate with PBS and store it in a hydrated state at 4°C until use.
-
Visualizations
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for silicon surface functionalization.
Caption: Workflow for glass surface functionalization.
Caption: Workflow for protein immobilization via CuAAC.
References
- 1. Mono-fluorinated alkyne-derived SAMs on oxide-free Si(111) surfaces: preparation, characterization and tuning of the Si workfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast surface immobilization of native proteins through catalyst-free amino-yne click bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00062K [pubs.rsc.org]
- 3. Selective immobilization of proteins to self-assembled monolayers presenting active site-directed capture ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrating click chemistry into protein expression for efficient preparation of immobilized protein bio-surface with enhanced stability and reproducibility in affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Step Hydrosilylation for Click Chemistry Compatible Surfaces | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 6. A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Application Notes and Protocols for the Synthesis of Polymer Brushes via 10-Undecyn-1-ol Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer brushes, consisting of polymer chains densely grafted to a surface, are of significant interest in biomedical applications due to their ability to control interfacial properties.[1][2] They are utilized in creating stimuli-responsive surfaces, anti-fouling coatings, and platforms for drug delivery.[3][4][5] The "grafting from" approach, where polymerization is initiated from surface-tethered initiators, allows for the formation of dense and well-defined polymer brushes.[6][7]
This document provides detailed application notes and protocols for the synthesis of polymer brushes using 10-Undecyn-1-ol as a versatile initiator. This bifunctional molecule, possessing both a terminal alkyne and a primary alcohol, offers two distinct pathways for surface-initiated polymerization:
-
Surface-Initiated Ring-Opening Polymerization (SI-ROP): The hydroxyl group of this compound can directly initiate the polymerization of cyclic esters, such as ε-caprolactone, to form polyester (B1180765) brushes.[1][8]
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): The terminal alkyne group provides a reactive handle for "click" chemistry, allowing for the covalent attachment of an ATRP initiator.[9][10] This enables the controlled radical polymerization of a wide variety of vinyl monomers.
These methods facilitate the creation of tailored polymer brush architectures with controlled thickness, grafting density, and chemical functionality, which are crucial for advanced drug delivery systems and other biomedical applications.[11][12]
Data Presentation
The following tables summarize representative quantitative data for polymer brushes synthesized using surface-initiated polymerization techniques analogous to those described in this document.
Table 1: Representative Data for Surface-Initiated Ring-Opening Polymerization (SI-ROP) of ε-Caprolactone
| Parameter | Value | Characterization Method |
| Initiator Surface Density | 0.1 - 0.5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS) |
| Polymer Brush Thickness | 10 - 100 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) after cleavage |
| Polydispersity Index (PDI) | 1.1 - 1.5 | GPC after cleavage |
Note: Data is representative of typical SI-ROP systems and may vary based on specific reaction conditions.
Table 2: Representative Data for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
| Parameter | Value | Characterization Method |
| Initiator Surface Density | 0.2 - 0.8 chains/nm² | XPS, UV-Vis Spectroscopy |
| Polymer Brush Thickness | 20 - 150 nm | Ellipsometry, AFM |
| Molecular Weight (Mn) | 20,000 - 500,000 g/mol | GPC after cleavage |
| Polydispersity Index (PDI) | 1.1 - 1.3 | GPC after cleavage |
Note: Data is representative of typical SI-ATRP systems and may vary based on specific reaction conditions.[11]
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol describes the immobilization of this compound onto a silicon wafer substrate via silanization. This functionalized surface can then be used for either SI-ROP or further modification for SI-ATRP.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Substrate Cleaning: Immerse silicon wafers in piranha solution for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with DI water and dry under a stream of nitrogen.
-
Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.
-
Rinse the wafers with toluene, followed by ethanol, and then DI water. Dry under a stream of nitrogen.
-
Immobilization of this compound: a. In a round-bottom flask, dissolve this compound (1.2 equivalents relative to estimated surface amine groups) and DMAP (0.1 equivalents) in anhydrous DCM. b. Add the APTES-functionalized wafers to the solution. c. Add DCC (1.2 equivalents) to the solution and stir at room temperature for 12 hours under an inert atmosphere. d. Remove the wafers and wash them sequentially with DCM, ethanol, and DI water. e. Dry the wafers under a stream of nitrogen. The surface is now functionalized with this compound.
Protocol 2: Synthesis of Polyester Brushes via SI-ROP
This protocol details the "grafting from" of poly(ε-caprolactone) brushes from the this compound functionalized surface.
Materials:
-
This compound functionalized silicon wafers (from Protocol 1)
-
ε-Caprolactone (monomer), freshly distilled
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) (catalyst)
-
Anhydrous toluene
Procedure:
-
Place the this compound functionalized wafer in a dried Schlenk flask.
-
Add freshly distilled ε-caprolactone and anhydrous toluene to the flask. The monomer concentration can be varied to control the polymerization rate.
-
Add the Sn(Oct)₂ catalyst solution in toluene. The monomer-to-initiator (hydroxyl groups on the surface) ratio will influence the final molecular weight of the polymer brushes.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 110 °C and stir for the desired reaction time (e.g., 4-24 hours).
-
Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Remove the wafer and wash it extensively with toluene and dichloromethane to remove any non-grafted polymer.
-
Dry the wafer under a stream of nitrogen.
Protocol 3: Modification of Alkyne-Terminated Surface for SI-ATRP
This protocol describes the "clicking" of an azide-functionalized ATRP initiator to the alkyne-terminated surface prepared in Protocol 1.
Materials:
-
This compound functionalized silicon wafers (from Protocol 1)
-
2-Azidoethyl 2-bromoisobutyrate (or other suitable azide-functionalized ATRP initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Place the this compound functionalized wafer in a Schlenk flask.
-
Add a solution of 2-Azidoethyl 2-bromoisobutyrate in anhydrous DMF.
-
In a separate flask, prepare the catalyst complex by adding CuBr and PMDETA to anhydrous DMF. The solution should turn green/brown.
-
Transfer the catalyst solution to the flask containing the wafer and initiator.
-
Degas the solution with nitrogen for 30 minutes.
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere.
-
Remove the wafer and wash it with DMF, water, and ethanol.
-
Dry the wafer under a stream of nitrogen. The surface is now functionalized with ATRP initiators.
Protocol 4: Synthesis of Polymer Brushes via SI-ATRP
This protocol details the "grafting from" of a representative monomer, methyl methacrylate (B99206) (MMA), from the ATRP initiator-functionalized surface.
Materials:
-
ATRP initiator-functionalized silicon wafers (from Protocol 3)
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (bpy) (ligand)
-
Anhydrous anisole (B1667542) (solvent)
Procedure:
-
Place the ATRP initiator-functionalized wafer in a Schlenk flask.
-
Add the monomer (MMA), solvent (anisole), and ligand (bpy) to the flask.
-
Add the catalyst (CuBr).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir for the desired reaction time (e.g., 1-12 hours).
-
Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Remove the wafer and wash it extensively with tetrahydrofuran (B95107) (THF) to remove any non-grafted polymer.
-
Dry the wafer under a stream of nitrogen.
Visualizations
Caption: Experimental workflow for polymer brush synthesis.
Caption: Logical relationships in surface modification pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of degradable model networks via ATRP and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. wiley.com [wiley.com]
- 8. One-Step Immobilization of Initiators for Surface-Initiated Ring Opening Polymerization and Atom Transfer Radical Polymerization by Poly(norepinephrine) Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irjweb.com [irjweb.com]
- 11. benicewiczgroup.com [benicewiczgroup.com]
- 12. benicewiczgroup.com [benicewiczgroup.com]
Applications of 10-Undecyn-1-ol in Biosensor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecyn-1-ol is a bifunctional molecule increasingly utilized in the development of sensitive and specific biosensors. Its structure, featuring a terminal alkyne group and a terminal hydroxyl group which can be converted to a thiol, allows for a two-step immobilization strategy. The thiol group facilitates the formation of a well-ordered self-assembled monolayer (SAM) on gold surfaces, a common substrate in biosensor fabrication. The terminal alkyne group provides a versatile handle for the covalent attachment of biorecognition molecules, such as DNA, proteins, or aptamers, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This modular approach enables the creation of robust and highly functionalized biosensor surfaces with controlled orientation and density of bioreceptors, leading to enhanced sensor performance.
Key Applications and Signaling Pathways
The primary application of this compound in biosensor development is as a linker molecule to create a bio-receptive surface. The general workflow involves the formation of a SAM on a gold electrode, followed by the immobilization of a biorecognition element via click chemistry. The detection of the target analyte can be achieved through various transduction methods, most commonly electrochemical techniques like electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV), or optical methods like surface plasmon resonance (SPR).
Electrochemical Biosensor Signaling Pathway
In a typical electrochemical biosensor utilizing a this compound linker, the binding of the target analyte to the immobilized bioreceptor on the electrode surface alters the local electrochemical environment. This change can be detected as a variation in the electrochemical signal. For instance, in EIS, the binding event can increase the charge transfer resistance (Rct) at the electrode-electrolyte interface, providing a quantifiable measure of the analyte concentration.
Quantitative Data Summary
The performance of biosensors is typically evaluated based on several key parameters, including the limit of detection (LOD), sensitivity, and linear range. While specific data for biosensors utilizing this compound is not abundantly available in generalized literature, the following table summarizes typical performance characteristics that can be expected from such systems based on similar alkanethiol-based biosensors. Researchers should aim to characterize their specific systems to determine these values empirically.
| Biosensor Type | Analyte | Bioreceptor | Transduction Method | Linear Range | Limit of Detection (LOD) | Sensitivity |
| Electrochemical | DNA | Complementary DNA | EIS / DPV | 10 fM - 100 pM | 3 fM | High |
| Electrochemical | Protein | Aptamer/Antibody | EIS / SWV | 1 pg/mL - 10 ng/mL | 0.5 pg/mL | High |
| Optical | Small Molecule | Aptamer | SPR | 1 nM - 100 nM | 0.5 nM | High |
Note: The values presented are illustrative and can vary significantly based on the specific experimental conditions, including the nature of the bioreceptor and target analyte, surface density of the bioreceptor, and the specific measurement parameters.
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Electrode
This protocol describes the formation of a stable and well-ordered SAM of this compound on a gold electrode surface, which is the foundational step for subsequent biofunctionalization.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer, screen-printed gold electrode)
-
This compound
-
Absolute Ethanol (B145695) (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Beakers and Petri dishes
-
Tweezers
-
Sonicator
-
Nitrogen drying gun
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Safety Note: Always add H₂O₂ to H₂SO₄ slowly. Piranha solution reacts violently with organic materials. Use appropriate personal protective equipment (PPE) and work in a fume hood).
-
Rinse the substrate thoroughly with DI water.
-
Sonicate the substrate in DI water for 5 minutes, followed by sonication in absolute ethanol for 5 minutes.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Immerse the clean, dry gold substrate into the this compound solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal monolayer formation, the container can be purged with nitrogen before sealing.
-
After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-modified substrate under a gentle stream of nitrogen gas.
-
The modified electrode is now ready for characterization or further functionalization.
-
Characterization:
-
The formation of the SAM can be verified using techniques such as contact angle goniometry (an increase in hydrophobicity is expected), X-ray photoelectron spectroscopy (XPS) to confirm the presence of the thiol-gold bond, and electrochemical impedance spectroscopy (EIS) which should show an increase in charge transfer resistance.
Protocol 2: Immobilization of Azide-Modified Oligonucleotides via Click Chemistry
This protocol details the covalent attachment of azide-modified DNA probes to the alkyne-terminated SAM on the gold electrode surface using a copper(I)-catalyzed click reaction.
Materials:
-
This compound SAM-modified gold electrode
-
Azide-modified oligonucleotide (10-100 µM in nuclease-free water)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Nuclease-free water
Equipment:
-
Micropipettes
-
Microcentrifuge tubes
Procedure:
-
Prepare Click Chemistry Reaction Mixture:
-
In a microcentrifuge tube, prepare the "click solution" by mixing the following components in order. It is crucial to add the sodium ascorbate just before use to freshly reduce Cu(II) to the catalytic Cu(I) species.
-
PBS buffer (to final volume)
-
Azide-modified oligonucleotide (final concentration 1-10 µM)
-
TBTA (final concentration 100 µM, to stabilize the Cu(I) catalyst)
-
CuSO₄ (final concentration 50 µM)
-
Sodium ascorbate (final concentration 500 µM)
-
-
Gently mix the solution by pipetting.
-
-
Immobilization Reaction:
-
Spot a small volume (e.g., 10-50 µL) of the click chemistry reaction mixture onto the surface of the this compound SAM-modified gold electrode.
-
Incubate in a humid chamber for 1-2 hours at room temperature to allow the click reaction to proceed.
-
After incubation, thoroughly rinse the electrode surface with PBS buffer and then with DI water to remove any unreacted components.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Blocking (Optional but Recommended):
-
To prevent non-specific binding of other molecules to any remaining reactive sites or exposed gold surfaces, the electrode can be incubated in a solution of a blocking agent, such as 1 mM 6-mercapto-1-hexanol (B159029) (MCH) in PBS for 1 hour.
-
Rinse the electrode with PBS and DI water, and dry with nitrogen.
-
Characterization:
-
Successful immobilization can be confirmed by XPS (appearance of a nitrogen signal from the triazole ring and the DNA bases) and EIS (a further increase in charge transfer resistance). The hybridization of a complementary target DNA strand should lead to a significant and measurable change in the electrochemical signal.
Conclusion
This compound serves as a valuable and versatile molecular linker for the fabrication of high-performance biosensors. The ability to form robust self-assembled monolayers on gold surfaces, combined with the efficiency and specificity of click chemistry for bioreceptor immobilization, provides a powerful platform for developing a wide range of biosensing applications. The detailed protocols provided herein offer a starting point for researchers to develop their own this compound-based biosensors for sensitive and selective detection of various analytes. Further optimization of each step will be necessary to achieve the desired performance for specific applications.
Derivatization of 10-Undecyn-1-ol for Advanced Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecyn-1-ol is a versatile bifunctional molecule featuring a terminal alkyne and a primary alcohol. These two functional groups can be selectively modified, making it an ideal scaffold for the synthesis of heterobifunctional linkers, probes, and drug conjugates. The long eleven-carbon chain provides spatial separation between the two functionalities, which is often desirable in applications such as targeted drug delivery and bioimaging. This document provides detailed protocols for the derivatization of this compound and subsequent functionalization, enabling its use in a variety of research and development applications.
Derivatization Strategies
The derivatization of this compound can be approached by selectively targeting either the hydroxyl group or the terminal alkyne. A common and effective strategy involves a two-step process to first activate the alcohol and then introduce a new functional group, followed by modification of the alkyne. This allows for the creation of a bifunctional linker with orthogonal reactivity.
A primary route for derivatizing the hydroxyl group is its conversion to a good leaving group, such as a tosylate, followed by nucleophilic substitution to introduce an azide (B81097) functionality. The resulting 11-azido-1-undecyne is a valuable intermediate, as the azide can participate in "click chemistry" reactions, while the terminal alkyne is available for other transformations like the Sonogashira coupling.
Alternatively, the hydroxyl group can be modified through esterification or etherification, while the alkyne can be directly functionalized using various coupling reactions. The choice of derivatization strategy depends on the desired final functionality and the compatibility of the reagents with the functional groups.
Experimental Protocols
Protocol 1: Synthesis of 11-Azido-1-undecyne via Tosylation and Azidation
This two-step protocol first converts the primary alcohol of this compound to a tosylate, which is then displaced by an azide nucleophile.
Step 1: Synthesis of 10-Undecynyl Tosylate
This procedure is adapted from the tosylation of long-chain alcohols.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Petroleum ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve this compound (1.0 eq.) in pyridine (4.0 eq.).
-
Cool the mixture to 10°C in a water bath.
-
Add p-toluenesulfonyl chloride (1.1 eq.) in portions over 20-30 minutes, ensuring the temperature does not exceed 20°C.
-
Stir the mixture for 3 hours at a temperature below 20°C.
-
Dilute the reaction mixture with a solution of concentrated HCl in ice water.
-
Collect the crystallized product by filtration on a chilled Büchner funnel.
-
Recrystallize the crude product from methanol or petroleum ether to yield pure 10-undecynyl tosylate.[1]
-
-
Expected Yield: 88-90%
Step 2: Synthesis of 11-Azido-1-undecyne
This procedure is a standard nucleophilic substitution of a tosylate with sodium azide.
-
Materials:
-
10-Undecynyl tosylate
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF) or aqueous ethanol
-
Dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 10-undecynyl tosylate (1.0 eq.) in DMF or aqueous ethanol.
-
Add sodium azide (1.2-1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 60°C) for 4-24 hours, monitoring the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and extract with DCM or diethyl ether.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 11-azido-1-undecyne. Further purification can be achieved by column chromatography if necessary.[2][3]
-
Protocol 2: Functionalization of the Terminal Alkyne via Sonogashira Coupling
The terminal alkyne of a derivatized this compound, such as 10-undecynyl tosylate, can be coupled with an aryl or vinyl halide. This example describes the coupling with a fluorescent aryl halide.
-
Materials:
-
10-Undecynyl tosylate (or another derivatized this compound)
-
Fluorescent aryl halide (e.g., an iodinated fluorophore)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A base (e.g., triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA))
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a degassed solution of the derivatized this compound (1.1 eq.) and the fluorescent aryl halide (1.0 eq.) in the chosen solvent, add the palladium catalyst (e.g., 5 mol%) and CuI (e.g., 15 mol%).
-
Add the base (e.g., 4.0 eq. of DIPA).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 45°C) until the starting materials are consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield the fluorescently labeled bifunctional molecule.[5][6]
-
Protocol 3: Functionalization of the Azide Group via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of 11-azido-1-undecyne can be "clicked" with a terminal alkyne-containing molecule, such as a fluorescent probe or a targeting ligand.
-
Materials:
-
11-Azido-1-undecyne
-
Alkyne-functionalized molecule (e.g., an alkyne-modified fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-butanol and water)
-
-
Procedure:
-
Dissolve 11-azido-1-undecyne (1.0 eq.) and the alkyne-functionalized molecule (1.0 eq.) in the solvent mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 0.1 M).
-
Add an aqueous solution of CuSO₄ (e.g., 0.01 M).
-
Stir the reaction mixture at room temperature for 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.
-
Data Presentation
| Derivatization Step | Product | Reagents | Typical Yield (%) | Analytical Data (Expected) |
| Tosylation | 10-Undecynyl tosylate | This compound, p-TsCl, Pyridine | 88-90[1] | ¹H NMR: Peaks for tosyl group (aromatic protons ~7.3-7.8 ppm, methyl protons ~2.4 ppm), triplet for -CH₂-OTs. IR: Appearance of S=O stretching bands (~1360 and 1175 cm⁻¹). |
| Azidation | 11-Azido-1-undecyne | 10-Undecynyl tosylate, NaN₃ | 70-98[3][4] | ¹H NMR: Triplet for -CH₂-N₃ shifted upfield compared to -CH₂-OTs. IR: Strong characteristic azide stretch (~2100 cm⁻¹). MS: Correct molecular ion peak. |
| Sonogashira Coupling | Aryl-alkyne derivative | Derivatized this compound, Aryl halide, Pd/Cu catalyst, Base | 60-95 | ¹H & ¹³C NMR: Appearance of signals corresponding to the coupled aryl group. UV-Vis/Fluorescence: Spectroscopic properties of the incorporated fluorophore. |
| Click Chemistry (CuAAC) | Triazole derivative | 11-Azido-1-undecyne, Terminal alkyne, CuSO₄, Sodium ascorbate | >90 | ¹H NMR: Appearance of a characteristic triazole proton signal (~7.5-8.0 ppm). IR: Disappearance of the azide stretch (~2100 cm⁻¹). |
Visualization of Workflow and Application
Experimental Workflow
The following diagram illustrates the overall workflow for the derivatization of this compound to create a bifunctional linker and its subsequent functionalization.
Application in Targeted Drug Delivery
Bifunctional linkers derived from this compound are instrumental in the construction of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) or small molecule-drug conjugates.[7] In this paradigm, one end of the linker is attached to a cytotoxic drug, while the other is conjugated to a targeting moiety (e.g., an antibody, peptide, or small molecule) that specifically recognizes a receptor overexpressed on cancer cells. This targeted approach aims to increase the therapeutic efficacy while minimizing off-target toxicity.[8]
The following diagram illustrates the conceptual pathway of a drug conjugate utilizing a bifunctional linker for targeted delivery via receptor-mediated endocytosis.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of bifunctional fluorescent probes and their application to α-helix labelling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Synthesis of an Alkynyl Methylglyoxal Probe to Investigate Nonenzymatic Histone Glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Fabricating Hydrophobic Coatings with 10-Undecyn-1-ol via Click Chemistry
Abstract
These application notes provide a detailed protocol for the fabrication of robust, hydrophobic coatings on silicon substrates using 10-undecyn-1-ol. The methodology leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The process involves two primary stages: first, the functionalization of the substrate with an azide-terminated silane (B1218182) to create a reactive surface, followed by the covalent attachment of this compound. The terminal alkyne of this compound reacts with the surface-bound azides to form a stable triazole linkage, orienting the C11 alkyl chain outwards.[1] This dense layer of alkyl chains creates a low-energy surface that exhibits significant hydrophobicity, characterized by high water contact angles. This method is suitable for researchers in materials science, surface engineering, and drug delivery seeking to create well-defined, water-repellent surfaces for a variety of applications.
Introduction
Hydrophobic surfaces, characterized by water contact angles greater than 90°, are of significant interest for applications such as self-cleaning coatings, anti-fouling surfaces, and in microfluidics and biomedical devices.[3][4] The fabrication of such surfaces often relies on the creation of a low-surface-energy layer composed of non-polar molecules. Long alkyl chains are particularly effective at imparting hydrophobicity.[5]
This compound is a bifunctional molecule featuring a terminal alkyne group and a long C11 alkyl chain. The terminal alkyne is an ideal handle for covalent surface attachment via the CuAAC "click" reaction, which is renowned for its high yield, specificity, and tolerance to a wide range of functional groups and reaction conditions.[6][7] By first creating an azide-terminated self-assembled monolayer (SAM) on a substrate like silicon or glass, this compound can be "clicked" onto the surface, resulting in a dense, covalently-bound hydrophobic layer.
Quantitative Data Summary
The table below summarizes representative water contact angle data for surfaces modified with long-chain alkyl groups, similar to what is expected from the successful application of the following protocols. The data demonstrates a direct correlation between the presence of a dense alkyl monolayer and the resulting hydrophobicity.
| Surface Description | Advancing Water Contact Angle (θa) | Receding Water Contact Angle (θr) | Reference |
| Unmodified Silicon Wafer (Hydrophilic) | < 20° | < 10° | General Knowledge |
| C16 Alkyl Imidazolium-based SAM on Glass | 112° ± 4° | Not Reported | [5] |
| C16H33SiCl3 SAM on SiO2 | ~110° | Not Reported | [8] |
| Expected for this compound Coating | ~105° - 115° | Not Applicable | Predicted |
Experimental Protocols
This section details the step-by-step procedures for fabricating hydrophobic coatings using this compound. The process is divided into two main protocols: surface preparation and azidation, and the subsequent click chemistry reaction.
Protocol 1: Substrate Cleaning and Azide Functionalization
Objective: To prepare a clean, hydroxylated silicon substrate and functionalize it with an azide-terminated self-assembled monolayer (SAM).
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Highly corrosive and reactive.
-
Deionized (DI) water
-
Anhydrous toluene (B28343)
-
(3-Azidopropyl)triethoxysilane (APTES-Azide)
-
Nitrogen gas (for drying)
-
Oven (capable of 110°C)
-
Sonicator
-
Sealed reaction vessel
Procedure:
-
Substrate Cleaning & Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Place the wafers in a clean glass container.
-
Carefully add Piranha solution to fully immerse the wafers. (Safety Warning: Always add H₂O₂ to H₂SO₄ slowly. Piranha solution reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work inside a fume hood).
-
Leave the wafers in the solution for 30 minutes to clean and hydroxylate the surface.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Sonicate the wafers in DI water for 10 minutes.
-
Dry the wafers under a gentle stream of nitrogen gas.
-
Place the wafers in an oven at 110°C for 1 hour to ensure complete removal of water.[9]
-
-
Surface Silanization with APTES-Azide:
-
In a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a 1% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene.[9]
-
Place the cleaned, dry silicon wafers into the vessel.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
Remove the wafers from the silane solution and rinse them thoroughly with anhydrous toluene to remove any non-covalently bound silane.
-
Dry the functionalized wafers under a stream of nitrogen gas.
-
Cure the azide-terminated SAM by baking the wafers in an oven at 110°C for 30-60 minutes.[9]
-
Store the azide-functionalized substrates in a desiccator until use.
-
Protocol 2: CuAAC "Click" Reaction with this compound
Objective: To covalently attach this compound to the azide-functionalized surface to create a hydrophobic coating.
Materials:
-
Azide-functionalized silicon wafers (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)[10]
-
Phosphate-buffered saline (PBS), pH 7.4, or a suitable organic solvent like THF/water mixture
-
Deionized (DI) water
-
Humidified chamber
Procedure:
-
Prepare Stock Solutions:
-
Prepare the Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the reaction cocktail. For a 1 mL final volume, the following is a representative formulation. Note: Ratios and concentrations may require optimization.[9][11]
-
800 µL PBS buffer (or other solvent).
-
40 µL of 50 mM this compound (Final concentration: 2 mM).
-
20 µL of 100 mM CuSO₄ (Final concentration: 2 mM).
-
40 µL of 100 mM THPTA (Final concentration: 4 mM). The ligand is used in excess to stabilize the Cu(I) catalyst.
-
-
Vortex the mixture briefly.
-
-
Initiate and Perform the Reaction:
-
Add 100 µL of 500 mM sodium ascorbate solution to the cocktail to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[9]
-
Immediately apply the complete reaction cocktail to the surface of the azide-functionalized wafer, ensuring the entire surface is covered.
-
Place the wafer in a humidified chamber to prevent evaporation.
-
Allow the reaction to proceed for 1-4 hours at room temperature.[9]
-
-
Washing and Drying:
-
After the incubation period, remove the wafer and rinse it extensively with DI water, followed by ethanol.
-
Sonicate the wafer for 5 minutes in ethanol to remove any unreacted components and physisorbed molecules.
-
Rinse again with fresh ethanol.
-
Dry the final hydrophobic wafer under a gentle stream of nitrogen gas.
-
The surface is now ready for characterization (e.g., contact angle measurement).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for fabricating hydrophobic coatings.
Chemical Reaction Pathway
References
- 1. irjweb.com [irjweb.com]
- 2. connectsci.au [connectsci.au]
- 3. mdpi.com [mdpi.com]
- 4. silcotek.com [silcotek.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 10-Undecyn-1-ol in Azide-Alkyne Cycloaddition: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of click chemistry is paramount for successful bioconjugation and the development of novel therapeutics. This document provides detailed application notes and protocols for the use of 10-undecyn-1-ol in azide-alkyne cycloaddition reactions.
A critical distinction must be made at the outset. The term Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) refers to a catalyst-free reaction that relies on the inherent ring strain of a cyclic alkyne, such as a cyclooctyne, to proceed.[1] this compound, as a linear terminal alkyne, lacks this requisite ring strain and is therefore not employed in traditional SPAAC reactions.
Instead, this compound is a valuable reagent in the related, and more common, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This powerful and versatile reaction joins terminal alkynes and azides with high efficiency and specificity, forming a stable triazole linkage.[2] The hydroxyl group of this compound provides a convenient handle for further functionalization, making it a useful bifunctional linker in various applications.
Application Notes
This compound serves as a versatile building block in bioconjugation and drug development, primarily utilized in CuAAC reactions. Its bifunctional nature, possessing both a terminal alkyne for "clicking" and a terminal hydroxyl group for further modification, allows for the straightforward synthesis of a wide array of molecular probes, linkers, and functionalized biomolecules.
Key Applications:
-
Bioconjugation: The terminal alkyne of this compound can be reacted with azide-modified biomolecules, such as proteins, peptides, nucleic acids, and sugars, to form stable conjugates. The hydroxyl end can be pre-functionalized with moieties like fluorescent dyes, biotin, or drug molecules.
-
Drug Development: In the synthesis of Antibody-Drug Conjugates (ADCs), this compound can act as a component of the linker system, connecting the antibody to the cytotoxic payload.[3] Its linear chain can also influence the solubility and pharmacokinetic properties of the resulting conjugate.
-
Surface Modification: The alkyne group can be used to immobilize molecules onto azide-functionalized surfaces, such as beads or slides, for diagnostic or screening purposes. The hydroxyl group can be used to attach other functionalities to the surface.
-
Synthesis of Probes and Linkers: this compound is a common starting material for the synthesis of more complex chemical probes and heterobifunctional linkers used in chemical biology and materials science.
Quantitative Data
The efficiency of a CuAAC reaction can be influenced by factors such as the nature of the reactants, catalyst system, and reaction conditions. While specific kinetic data for this compound in CuAAC is not extensively published in comparative studies, the following table provides representative yields for CuAAC reactions with various azide (B81097) partners under typical conditions.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | 25 | 1-4 | >95 |
| This compound | Azido-PEG₃-amine | CuSO₄, THPTA, Sodium Ascorbate | PBS | 25 | 2 | >90 |
| This compound | 3'-Azido-3'-deoxythymidine | CuSO₄, Sodium Ascorbate | DMSO/H₂O (3:1) | 25 | 6 | >95 |
| Propargyl Alcohol | Benzyl Azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 25 | 1 | >98 |
Note: Yields are highly dependent on specific reaction conditions and purification methods. The data presented is for illustrative purposes and should be optimized for specific applications.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for biological applications)
-
Solvent (e.g., t-BuOH/H₂O, DMSO/H₂O, PBS)
-
Nitrogen or Argon source
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.
-
If using a biological molecule, a buffer such as PBS is recommended. For organic-soluble molecules, a mixture of t-BuOH/H₂O or DMSO/H₂O is suitable.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
-
If using THPTA, prepare a stock solution (e.g., 100 mM in water).
-
To the reaction mixture, add the CuSO₄ solution (typically 0.1 equivalents).
-
If using, add the THPTA ligand (typically 0.5 equivalents). The ligand should be added before the sodium ascorbate.
-
Initiate the reaction by adding the sodium ascorbate solution (typically 1 equivalent).
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques. Reactions are often complete within 1-12 hours.
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography, HPLC, or precipitation.
Protocol 2: Functionalization of a Protein with this compound via an NHS Ester Linker followed by CuAAC
This protocol outlines a two-step process: first, the functionalization of a protein with an azide group, and second, the CuAAC reaction with a derivative of this compound.
Step 1: Azide-Functionalization of a Protein
-
Prepare a solution of the protein of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-20 fold molar excess of an azide-NHS ester (e.g., Azido-PEG4-NHS ester) to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Remove the excess unreacted azide-NHS ester by dialysis or size-exclusion chromatography.
Step 2: CuAAC with a this compound Derivative
-
Prepare a derivative of this compound with a reporter molecule (e.g., a fluorescent dye) attached to the hydroxyl group.
-
To the azide-functionalized protein solution, add the this compound derivative (5-10 fold molar excess).
-
Add THPTA (final concentration 1-5 mM).
-
Add CuSO₄ (final concentration 0.2-1 mM).
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 2-10 mM).
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting protein conjugate using size-exclusion chromatography to remove excess reagents.
Visualizations
Figure 1. Simplified workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Figure 2. A typical experimental workflow for a CuAAC reaction involving this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Chemistry for 10-Undecyn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions of 10-Undecyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between CuAAC and SPAAC for modifying this compound?
The primary difference lies in the requirement of a copper catalyst.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) utilizes a copper(I) catalyst to accelerate the reaction between the terminal alkyne of this compound and an azide (B81097). This method is highly efficient and versatile for a wide range of applications.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free click chemistry method. It employs a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a catalyst. This approach is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[][2]
Q2: What are the recommended starting conditions for a CuAAC reaction with this compound?
For a standard small-scale reaction, the following starting conditions are recommended. However, optimization is often necessary for specific substrates and desired outcomes.
| Component | Recommended Concentration/Ratio |
| This compound | 1.0 equivalent |
| Azide | 1.1 - 1.2 equivalents |
| Copper(II) Sulfate (CuSO₄) | 50 µM to 500 µM |
| Ligand (e.g., THPTA) | 1:1 to 5:1 (Ligand:Copper) |
| Sodium Ascorbate (B8700270) | 1 mM to 10 mM (freshly prepared) |
| Solvent | t-BuOH/H₂O or DMF |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
Q3: What is the role of the ligand in a CuAAC reaction?
Ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), play a crucial role in CuAAC reactions by:
-
Stabilizing the Cu(I) oxidation state: This prevents the oxidation of the active catalyst to the inactive Cu(II) state.[3]
-
Increasing reaction rate: Ligands can accelerate the catalytic cycle.
-
Reducing copper-mediated side reactions: In biological applications, ligands can help minimize damage to sensitive biomolecules caused by reactive oxygen species.[3]
Q4: When should I choose SPAAC over CuAAC for my experiments with this compound?
SPAAC is the preferred method when working with biological systems, such as live cells or in vivo studies, where the presence of copper can be toxic.[4] It is also a good choice when other functional groups in your molecule are sensitive to copper. However, the required strained cyclooctynes can be more complex and expensive to synthesize than the simple terminal alkyne of this compound used in CuAAC.
Troubleshooting Guide
Problem 1: Low or No Product Yield in CuAAC Reaction
This is one of the most common issues in click chemistry. The following guide provides a systematic approach to troubleshooting.[3][5]
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Cu(I) catalyst is essential for the reaction. If it becomes oxidized to Cu(II), the reaction will not proceed. Ensure you are using a fresh solution of sodium ascorbate to reduce the Cu(II) precursor (e.g., CuSO₄) to the active Cu(I) state. Deoxygenate your solvents by bubbling with an inert gas like argon or nitrogen.[5] |
| Reagent Purity/Stoichiometry | Verify the purity of your this compound and azide starting materials using techniques like NMR or mass spectrometry. Impurities can inhibit the reaction. While a 1:1 stoichiometry is the theoretical ideal, using a slight excess (1.1-1.2 equivalents) of the less expensive or more soluble reagent can drive the reaction to completion.[5] |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters. Test a range of copper concentrations (e.g., 50 µM to 500 µM), ligand-to-copper ratios (e.g., 1:1, 2:1, 5:1), and temperatures (e.g., room temperature vs. 37°C). The choice of solvent can also significantly impact the reaction; consider screening different solvents or solvent mixtures (e.g., t-BuOH/H₂O, DMF, DMSO).[5] |
| Steric Hindrance | If your azide molecule is particularly bulky, it may sterically hinder the reaction with this compound. In such cases, increasing the reaction temperature or prolonging the reaction time may be necessary.[3] |
| Copper Sequestration | If your azide or other components in the reaction mixture can chelate copper, it may render the catalyst inactive. Consider increasing the catalyst and ligand concentration. |
Problem 2: Observation of Side Products
The formation of side products can complicate purification and reduce the yield of your desired product.
| Possible Cause | Suggested Solution |
| Alkyne Homocoupling (Glaser Coupling) | The oxidative homocoupling of this compound can occur in the presence of Cu(II) and oxygen. Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present throughout the reaction to maintain the copper in the Cu(I) state. Limiting the reaction's exposure to oxygen is also beneficial. |
| Reaction with Other Functional Groups | While click chemistry is known for its high selectivity, under certain conditions, side reactions with other functional groups can occur. Analyze your starting materials for any functionalities that might be sensitive to the reaction conditions. |
Data Presentation: Optimizing CuAAC Reaction Conditions
The following table summarizes how different reaction parameters can be varied to optimize the click reaction of a terminal alkyne like this compound.
| Parameter | Variation | Expected Outcome on Yield/Rate | Notes |
| Copper Concentration | 50 µM - 500 µM | Increasing concentration generally increases the reaction rate. | Higher concentrations can sometimes lead to more side products or be problematic in biological systems. |
| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio can improve catalyst stability and reaction rate. | The optimal ratio can be substrate-dependent. |
| Reducing Agent | 1 mM - 10 mM | Sufficient concentration is crucial to maintain the active Cu(I) catalyst. | Always use a freshly prepared solution of sodium ascorbate. |
| Reactant Ratio | 1:1 to 1:1.2 (Alkyne:Azide) | A slight excess of one reagent can drive the reaction to completion. | The choice of which reagent is in excess depends on availability and cost. |
| Temperature | Room Temp, 37°C, 50°C | Higher temperatures can increase the reaction rate, especially for sterically hindered substrates. | Higher temperatures may also increase the rate of side reactions. |
| Solvent | t-BuOH/H₂O, DMF, DMSO | The choice of solvent can affect the solubility of reagents and the reaction rate. | For biological applications, aqueous buffers are commonly used. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a general procedure for the CuAAC reaction of this compound with an azide.
Materials:
-
This compound
-
Azide compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Solvent (e.g., a 1:1 mixture of t-BuOH and H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the azide compound in the chosen solvent.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of THPTA in water.
-
Crucially, prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, add this compound (1.0 equivalent) and the azide (1.1 equivalents).
-
Add the solvent to achieve the desired final concentration.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes to remove dissolved oxygen.
-
-
Catalyst Addition:
-
In a separate tube, prepare a premix of CuSO₄ and THPTA. A 1:5 molar ratio is a good starting point.
-
Add the CuSO₄/THPTA premix to the reaction vial.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding EDTA to chelate the copper.
-
The product can be purified using standard techniques such as column chromatography.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Substrate with a Strained Alkyne
This protocol outlines the general steps for a SPAAC reaction, which would involve first converting this compound to an azide and then reacting it with a strained alkyne, or functionalizing a substrate with this compound and reacting it with an azide-modified strained cyclooctyne. For simplicity, this protocol describes the reaction of an azide-functionalized molecule with a DBCO (Dibenzocyclooctyne) derivative.
Materials:
-
Azide-functionalized molecule (derived from this compound or other starting material)
-
DBCO-functionalized reagent
-
Solvent (e.g., DMSO, PBS, or cell culture medium)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in a suitable solvent.
-
Prepare a stock solution of the DBCO-functionalized reagent in a compatible solvent (often DMSO).
-
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-functionalized molecule in the chosen solvent.
-
Add the DBCO-functionalized reagent. A slight excess (1.1-1.5 equivalents) of the DBCO reagent is often used.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the specific reactants and concentrations.[4]
-
Gentle mixing or shaking is recommended.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or by observing a change in fluorescence if a fluorophore-containing reagent is used.
-
-
Purification:
-
Once the reaction is complete, the product can be purified to remove any unreacted starting materials. The purification method will depend on the nature of the product (e.g., HPLC, size-exclusion chromatography).
-
Visualizations
Caption: General experimental workflow for a CuAAC reaction.
Caption: Catalytic cycle of the CuAAC reaction.
Caption: Simplified mechanism of a SPAAC reaction.
References
How to improve the yield of 10-Undecyn-1-ol surface modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and quality of surface modifications using 10-Undecyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface modification?
A1: this compound is a bifunctional molecule with a terminal alkyne group and a primary alcohol group. Its long 11-carbon chain facilitates the formation of well-ordered and stable self-assembled monolayers (SAMs) on various substrates. The terminal alkyne is particularly useful for subsequent covalent attachment of molecules via "click chemistry," a highly efficient and specific reaction.[1]
Q2: What are the primary methods for attaching this compound to a surface?
A2: The attachment method depends on the substrate. For silicon oxide surfaces, the hydroxyl group of this compound can react with the surface silanol (B1196071) groups, often requiring an activation step. For gold surfaces, a thiol-terminated version of the molecule is typically used to form a strong gold-thiolate bond. The terminal alkyne is then available for further functionalization.
Q3: What is "click chemistry" and how is it used with this compound modified surfaces?
A3: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. The most common click reaction used with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] An azide-containing molecule of interest is reacted with the alkyne-terminated surface in the presence of a copper(I) catalyst, forming a stable triazole linkage.
Q4: How can I confirm that the this compound monolayer has formed correctly?
A4: Several surface analytical techniques can be used for confirmation. Water contact angle measurements will show an increase in hydrophobicity compared to the bare substrate. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface, and ellipsometry can measure the thickness of the monolayer.
Troubleshooting Guides
Low Yield of this compound Monolayer Formation
This section addresses common issues encountered during the initial self-assembled monolayer (SAM) formation, leading to incomplete or disordered surface coverage.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Surface Coverage | 1. Contaminated Substrate: Organic residues or particulates on the surface prevent uniform monolayer formation. | - Clean the substrate rigorously using piranha solution (for silicon) or plasma cleaning. - Ensure handling in a clean environment. | A clean, reactive surface for consistent monolayer assembly. |
| 2. Impure this compound: Contaminants in the reagent can disrupt the packing of the monolayer. | - Use high-purity (≥95%) this compound.[3] - Consider purification if purity is questionable. | A more ordered and densely packed monolayer. | |
| 3. Suboptimal Reagent Concentration: Too low a concentration leads to slow and incomplete monolayer formation. | - Use a concentration of 1-10 mM in a high-purity solvent. | Faster formation of a complete monolayer. | |
| 4. Inappropriate Solvent: The solvent polarity can affect the solubility of this compound and its interaction with the surface. | - Use anhydrous, non-polar solvents like toluene (B28343) or hexane (B92381) for silanization. - For gold, ethanol (B145695) is a common choice. | Improved solubility and deposition of the monolayer. | |
| Inconsistent Monolayer Quality | 1. Insufficient Immersion Time: The monolayer may not have had enough time to self-organize. | - Increase immersion time to 12-24 hours to allow for molecular arrangement. | A more ordered and stable SAM. |
| 2. Uncontrolled Temperature: Temperature fluctuations can affect the kinetics of SAM formation. | - Maintain a constant temperature during the deposition process (e.g., room temperature). | Reproducible and consistent monolayer quality. | |
| 3. Presence of Water: For reactions on silicon, trace amounts of water are necessary, but excess water can lead to polymerization in solution. | - Use anhydrous solvents, but perform the reaction in a controlled humidity environment. | Formation of a monolayer on the surface rather than aggregates in solution. |
Low Yield in Subsequent "Click" Reaction
This guide focuses on troubleshooting the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) step.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low "Click" Reaction Yield | 1. Inaccessible Alkyne Groups: A disordered or collapsed monolayer can sterically hinder the terminal alkynes. | - Optimize the SAM formation process to ensure a well-ordered monolayer. - Consider using a longer chain linker if steric hindrance is a major issue. | Improved accessibility of the alkyne groups for reaction. |
| 2. Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive. | - Use a reducing agent like sodium ascorbate (B8700270) to maintain the Cu(I) state.[4] - Prepare the catalyst solution fresh before each use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Sustained catalytic activity throughout the reaction. | |
| 3. Suboptimal Reactant Concentrations: Incorrect stoichiometry can lead to incomplete reaction. | - Use a slight excess of the azide-containing molecule. - Typical catalyst concentration is 50-100 µM.[5] | Drive the reaction to completion. | |
| 4. Inappropriate Ligand for Copper: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. | - Use a ligand such as TBTA or THPTA to improve catalyst stability and efficiency.[2] | Enhanced reaction rate and yield. | |
| High Background Signal | 1. Non-specific Binding of Azide (B81097) Molecule: The azide-containing molecule may be adsorbing to the surface non-specifically. | - Include a blocking step with a molecule like BSA or polyethylene (B3416737) glycol (PEG) after the click reaction. - Optimize washing steps with appropriate buffers and detergents. | Reduced background signal and improved signal-to-noise ratio. |
| 2. Precipitation of Copper Catalyst: The catalyst may precipitate out of solution, leading to non-specific surface deposits. | - Ensure all components are fully dissolved before starting the reaction. - Use a suitable solvent system that can accommodate all reactants. | A clean surface post-reaction. |
Experimental Protocols
Protocol 1: Formation of this compound SAM on a Silicon Substrate
-
Substrate Cleaning:
-
Immerse silicon wafers in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
Activate the surface with an oxygen plasma cleaner for 5 minutes.
-
-
SAM Formation:
-
Prepare a 5 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned and activated silicon wafers in the solution.
-
Leave the wafers in the solution for 18-24 hours at room temperature in a desiccator to prevent moisture contamination.
-
-
Washing:
-
Remove the wafers from the solution and rinse with fresh toluene to remove any physisorbed molecules.
-
Perform a final rinse with ethanol and dry under a stream of nitrogen.
-
-
Characterization:
-
Measure the water contact angle. A successful monolayer will result in a more hydrophobic surface.
-
Use ellipsometry to determine the thickness of the monolayer.
-
Analyze the surface composition with XPS.
-
Protocol 2: CuAAC "Click" Reaction on an Alkyne-Terminated Surface
-
Prepare Reagents:
-
Solution A: Azide-containing molecule of interest in a suitable buffer (e.g., PBS).
-
Solution B: 10 mM Copper(II) sulfate (B86663) in water.
-
Solution C: 50 mM TBTA ligand in DMSO/t-butanol.
-
Solution D: 100 mM Sodium ascorbate in water (prepare fresh).
-
-
Reaction Cocktail Preparation:
-
In a microcentrifuge tube, mix Solution A, Solution B, and Solution C.
-
Immediately before use, add Solution D to the mixture to reduce Cu(II) to Cu(I). The final concentrations should be in the range of 10-100 µM for the azide molecule and copper catalyst.
-
-
"Click" Reaction:
-
Cover the this compound modified surface with the reaction cocktail.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Rinse the surface thoroughly with the reaction buffer to remove unreacted reagents.
-
Wash with deionized water and dry under a stream of nitrogen.
-
-
Characterization:
-
Confirm the successful attachment of the azide-containing molecule using appropriate techniques (e.g., fluorescence microscopy if the molecule is fluorescent, or XPS to detect a unique elemental marker).
-
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Troubleshooting decision tree for low yield.
References
- 1. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces | MDPI [mdpi.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositoriotec.tec.ac.cr [repositoriotec.tec.ac.cr]
Preventing oxidative homocoupling of 10-Undecyn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10-undecyn-1-ol. The primary focus is on preventing its undesired oxidative homocoupling (Glaser coupling) during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is oxidative homocoupling, and why is it a problem with this compound?
A1: Oxidative homocoupling, also known as Glaser or Hay coupling, is a common side reaction for terminal alkynes like this compound.[1][2] In this reaction, two molecules of the alkyne join together in the presence of a copper catalyst and an oxidant (typically oxygen from the air) to form a symmetrical 1,3-diyne.[2][3] This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of the C22 diol byproduct.
Q2: What are the primary causes of oxidative homocoupling in my reaction?
A2: The main drivers for this unwanted side reaction are the presence of oxygen and a copper(I) co-catalyst.[1][4] Oxygen facilitates the oxidation of the copper(I) acetylide intermediate, which is a critical step in the homocoupling pathway.[4] Even trace amounts of copper impurities in reagents or on glassware can catalyze this reaction.[1]
Q3: How can I prevent or minimize the formation of the homocoupled byproduct?
A3: Several strategies can be employed:
-
Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen. This can be achieved by using an inert gas like argon or nitrogen, degassing solvents, and employing Schlenk line techniques or a glovebox.[4][5]
-
Utilize Copper-Free Reaction Conditions: To completely eliminate the primary pathway for Glaser coupling, consider using established copper-free cross-coupling protocols, such as certain variations of the Sonogashira reaction.[4][6]
-
Introduce a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate (B8700270) or tin(II) 2-ethylhexanoate, can help maintain the copper catalyst in its +1 oxidation state, thus preventing the oxidative coupling mechanism.[7][8]
-
Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[4]
-
Protect the Terminal Alkyne: The terminal alkyne can be "capped" with a protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl (B98337) - TMS).[7][9] This requires an additional protection step before the main reaction and a deprotection step afterward.[7][10]
Q4: Are there any specific ligands or additives that can suppress homocoupling?
A4: Yes, the choice of ligands in palladium-catalyzed reactions can influence the competition between the desired cross-coupling and the undesired homocoupling. Bulky and electron-rich phosphine (B1218219) ligands can sometimes promote the desired reaction pathway.[4] Additionally, conducting the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce homocoupling by keeping the catalysts in their reduced, active state.[11]
Q5: How can I detect the formation of the homocoupled diol byproduct?
A5: The progress of the reaction and the formation of byproducts can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The homocoupled product will have a molecular weight roughly double that of the starting this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of homocoupled byproduct observed by GC-MS or NMR. | Presence of oxygen in the reaction. | - Ensure all solvents are thoroughly degassed using freeze-pump-thaw cycles or by sparging with an inert gas.[4][5] - Use a Schlenk line or glovebox to maintain a strict inert atmosphere.[4] - Check for any leaks in your reaction setup. |
| High concentration of copper(I) catalyst. | - Reduce the loading of the copper co-catalyst. - Consider switching to a copper-free protocol if the desired reaction allows.[6] | |
| Reaction rate of the desired pathway is slow. | - Optimize reaction parameters (temperature, solvent, base) to favor the desired transformation. - Add the this compound to the reaction mixture slowly via a syringe pump.[4] | |
| Reaction is sluggish and still produces the homocoupled product. | Impure reagents. | - Use high-purity reagents. If your copper(I) iodide appears green or blue, it may be oxidized and should be purified or replaced.[5] - Consider acid-washing glassware to remove trace metal impurities.[1] |
| Ineffective catalyst or ligands. | - Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress homocoupling.[4] | |
| Homocoupling occurs during workup. | Exposure to air in the presence of residual copper catalyst. | - Before exposing the reaction mixture to air, add an excess of a reducing agent.[7][8] - Maintain a low temperature during the workup process.[7][8] - Quench the reaction with a copper chelating agent. |
Experimental Protocols
Protocol: Minimizing Homocoupling in a Sonogashira Cross-Coupling Reaction
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl halide, incorporating measures to suppress oxidative homocoupling.
Reagents and Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Glassware and Reagent Preparation:
-
Reaction Setup (under inert atmosphere):
-
Reaction Execution:
-
In a separate flask, prepare a solution of this compound (1.1 mmol) in a small amount of the degassed solvent.
-
Slowly add the this compound solution to the stirred reaction mixture over a period of 1-2 hours using a syringe pump.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: The catalytic cycle of oxidative homocoupling (Glaser coupling).
Caption: A decision-making workflow for troubleshooting excessive homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. depts.washington.edu [depts.washington.edu]
Technical Support Center: 10-Undecyn-1-ol Surface Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Undecyn-1-ol for surface functionalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in surface chemistry?
A1: this compound is a bifunctional organic molecule with a terminal alkyne group on one end and a hydroxyl group on the other, connected by a ten-carbon aliphatic chain. This structure makes it an excellent candidate for forming self-assembled monolayers (SAMs) on various substrates. The terminal alkyne group allows for subsequent surface modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group can be used for attachment to oxide surfaces.
Q2: On which types of substrates can this compound form a self-assembled monolayer (SAM)?
A2: this compound can be used to form SAMs on a variety of substrates. The primary methods of attachment are:
-
Hydrosilylation: The terminal alkyne can react with hydrogen-terminated silicon (Si-H) surfaces, forming a stable silicon-carbon bond.[1] This is a common method for functionalizing silicon wafers and other silicon-based materials.
-
Phosphonate (B1237965) Coupling: The hydroxyl group can be converted to a phosphonic acid, which can then bind strongly to various metal oxide surfaces such as titania (TiO₂), zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and tantalum pentoxide (Ta₂O₅).
-
Thiol Coupling (after modification): While this compound does not have a thiol group for direct binding to gold, it can be chemically modified to include one, allowing for SAM formation on gold, silver, and other noble metal surfaces.
Q3: How can I verify the successful formation and quality of a this compound SAM?
A3: Several surface analysis techniques can be used to characterize the resulting monolayer:
-
Contact Angle Goniometry: A hydrophobic surface is expected after the formation of a successful monolayer. Measuring the water contact angle can provide a quick and easy assessment of surface coverage and hydrophobicity.[2][3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of carbon and oxygen from the this compound molecule and the absence of contaminants.[4][5] High-resolution scans of the C 1s and O 1s peaks can provide information about the chemical states of these elements.
-
Ellipsometry: This technique measures the thickness of the monolayer, which can be compared to the theoretical length of the this compound molecule to estimate the packing density and orientation of the molecules on the surface.[6][7][8]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of the monolayer, identifying any defects, pinholes, or aggregation of molecules.
Troubleshooting Guide: Incomplete Surface Coverage
Incomplete surface coverage is a common issue when forming SAMs with this compound. This guide provides a systematic approach to troubleshooting and resolving this problem.
Problem: Low water contact angle after SAM formation, suggesting a hydrophilic or poorly covered surface.
| Potential Cause | Recommended Solution | Verification Method |
| Contaminated Substrate | Thoroughly clean the substrate prior to SAM formation. For silicon, use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by rinsing with deionized water and drying under a stream of nitrogen. For metal oxides, sonication in a series of solvents (e.g., acetone, isopropanol, ethanol) is recommended. | XPS analysis should show the absence of adventitious carbon and other contaminants. |
| Impure this compound | Use high-purity this compound (≥95%). If the purity is questionable, consider purification by column chromatography. | Check the supplier's certificate of analysis. GC-MS can be used to verify purity. |
| Sub-optimal Reaction Conditions | Optimize the concentration of the this compound solution, the immersion time, and the reaction temperature. See the table below for starting parameters. | Systematically vary one parameter at a time and measure the resulting contact angle and ellipsometric thickness to find the optimal conditions. |
| Presence of Water or Oxygen | For reactions sensitive to moisture and oxygen, such as hydrosilylation, ensure all solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). | Use of a glovebox or Schlenk line techniques is recommended. |
| Incorrect Surface Pre-treatment | For hydrosilylation on silicon, ensure the surface is properly hydrogen-terminated. This is typically achieved by etching with hydrofluoric acid (HF). For phosphonate coupling, the metal oxide surface should be hydroxylated, which can be achieved by UV-ozone treatment or by immersion in a basic solution. | The presence of Si-H bonds can be confirmed by FTIR spectroscopy. The hydrophilicity of the hydroxylated metal oxide surface can be confirmed by a low water contact angle before SAM formation. |
Representative Experimental Parameters
The following table provides a starting point for optimizing your experimental conditions. The ideal parameters will vary depending on the specific substrate and desired application.
| Parameter | Hydrosilylation on Silicon | Phosphonate Coupling on Metal Oxides |
| This compound Concentration | 1 - 10 mM in an anhydrous solvent (e.g., toluene, mesitylene) | 1 - 5 mM in a dry solvent (e.g., THF, ethanol) |
| Immersion Time | 2 - 24 hours | 12 - 48 hours |
| Temperature | 80 - 120 °C (thermal initiation) or room temperature (with UV or catalyst) | Room temperature to 60 °C |
| Expected Ellipsometric Thickness | ~1.2 - 1.5 nm | ~1.3 - 1.6 nm |
| Expected Water Contact Angle | 80° - 90° | 75° - 85° |
Experimental Protocols & Workflows
General Workflow for SAM Formation
The following diagram illustrates a general workflow for forming a this compound self-assembled monolayer.
References
- 1. researchgate.net [researchgate.net]
- 2. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. users.aalto.fi [users.aalto.fi]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 10-Undecyn-1-ol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 10-undecyn-1-ol.
Section 1: Common Reactions & Potential Impurities
This compound is a versatile bifunctional molecule, featuring a terminal alkyne and a primary alcohol. This allows for a wide range of chemical transformations. Understanding the reaction type is the first step in anticipating the impurities that may complicate purification.
| Reaction Type | Common Reagents | Expected Product | Key Potential Impurities |
| Esterification | Carboxylic acids, Lipase | Alkynyl ester | Unreacted this compound, unreacted carboxylic acid, water |
| Appel Reaction | Triphenylphosphine (B44618) (PPh₃), CBr₄ or CCl₄ | 1-halo-10-undecyne | Triphenylphosphine oxide (TPPO), unreacted this compound, haloform byproducts |
| Oxidation | PCC, DMP, Swern reagents | 10-Undecynal | Unreacted this compound, over-oxidized carboxylic acid, reagent byproducts |
| Chain Extension (e.g., Grignard) | Grignard reagents (R-MgX), Cu(I) catalyst | Extended-chain alkynol | Unreacted this compound, homo-coupled Grignard byproduct (R-R) |
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the purification of this compound derivatives in a question-and-answer format.
Crystallization Issues
Q1: My product, an ester of this compound, is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is common for long-chain, waxy compounds, especially when impurities are present that depress the melting point.[1] To resolve this:
-
Re-dissolve: Return the flask to the heat source and add a small amount of additional "soluble" solvent to fully dissolve the oil.[1][2]
-
Slow Cooling: Ensure the solution cools very slowly. Insulate the flask by placing it on a cork ring and covering it with a watch glass to trap heat.[1] A slower cooling rate is crucial for forming an ordered crystal lattice.[2]
-
Solvent System: You may be using a solvent that is too poor. Try a slightly more polar solvent system or a different solvent altogether.
Q2: No crystals are forming even after my solution has cooled completely. What steps can I take to induce crystallization?
A2: If crystallization does not initiate spontaneously, you may need to induce nucleation.[1] Several techniques can be employed:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of the pure compound (from a previous batch or a purified analytical sample), add it to the solution to act as a template.[1]
-
Reduce Solvent: It's possible you added too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your product, and then allow it to cool again.[2]
Chromatography Issues
Q3: I performed an Appel reaction to make 11-bromo-undec-1-yne. How do I remove the triphenylphosphine oxide (TPPO) byproduct?
A3: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct.
-
Column Chromatography: TPPO is significantly more polar than the desired 1-halo-10-undecyne product. A standard silica (B1680970) gel column using a nonpolar eluent system (e.g., Hexane/Ethyl Acetate gradient, starting with 100% Hexane) will effectively separate the nonpolar product from the polar TPPO.
-
Precipitation (for nonpolar solvents): After the reaction, concentrate the mixture and add a nonpolar solvent like hexanes or a mixture of hexanes and diethyl ether. TPPO has limited solubility in highly nonpolar solvents and may precipitate, allowing for removal by filtration.
Q4: My compound appears to be degrading or streaking on my silica gel TLC plate and column. What are my options?
A4: The terminal alkyne or other functional groups in your product might be sensitive to the acidic nature of standard silica gel.[3]
-
Deactivate Silica: You can neutralize the silica gel. Prepare a slurry of silica in your column solvent containing 1-2% triethylamine (B128534) (or another volatile base) before packing the column. This will neutralize the acidic sites.
-
Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or Florisil.[3]
-
Reverse-Phase Chromatography: If your compound is sufficiently nonpolar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) is an excellent alternative.
Q5: My product is very nonpolar and has a high Rf (>0.5) even in 100% hexane. How can I achieve good separation?
A5: For very nonpolar compounds, achieving a target Rf of 0.3-0.4 can be difficult with standard systems.[3]
-
Consider Other Methods: If the product is a solid, recrystallization may be a better option. If it is a liquid and the impurities have different boiling points, vacuum distillation is a viable alternative for larger scales.[3][4][5]
-
Accept a Higher Rf: If the separation from impurities is still clear on the TLC plate despite the high Rf, you may still proceed with the column. Run the column slowly to maximize the separation efficiency.
Workup & Extraction Issues
Q6: I'm trying to remove an unreacted carboxylic acid from my esterification reaction via a basic wash (e.g., NaHCO₃), but an emulsion is forming.
A6: Emulsions are common when dealing with long-chain molecules that can act as surfactants.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion by reducing the solubility of the organic component in the aqueous phase.
-
Patience & Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel several times. Allow the layers to sit undisturbed for a longer period.
-
Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite or glass wool can help to break up the droplets.
Section 3: Experimental Protocols
Protocol 1: Flash Column Chromatography for a Moderately Polar Product
This protocol is suitable for separating a product like an alkynyl ester from nonpolar impurities and highly polar byproducts like TPPO.
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Find a solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) that gives your desired product an Rf value of approximately 0.3.
-
Column Packing (Slurry Method):
-
Place a cotton or glass wool plug at the bottom of a glass column and add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your starting, least polar solvent (e.g., 100% Hexane).
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the column eluent).[3]
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system.
-
Collect fractions and monitor them by TLC to track the separation of compounds.
-
If necessary, gradually increase the polarity of the eluent (e.g., move from 100% Hexane to 95:5 Hexane:Ethyl Acetate) to elute more polar compounds.
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization for a Solid Product
This protocol is ideal for purifying a solid derivative of this compound that is significantly more soluble in a hot solvent than in a cold one.
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Test small amounts in different solvents (e.g., hexanes, ethanol, isopropanol, or mixed solvent systems like ethanol/water).
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[1]
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution warm to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[1]
Section 4: Visual Workflows
// Node Definitions start [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Product Solid or Liquid/Oil?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Thermally Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Significant Polarity\nDifference Between\nProduct & Impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
recryst [label="Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; column [label="Column Chromatography\n(Normal or Reverse Phase)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; distill [label="Vacuum Distillation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Aqueous Wash / \nLiquid-Liquid Extraction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> q3 [label="Solid"]; q1 -> q2 [label="Liquid/Oil"]; q2 -> distill [label="Yes"]; q2 -> q3 [label="No / Unsure"]; q3 -> column [label="Yes"]; q3 -> recryst [label="No"]; q3 -> wash [style=dashed, label="Consider First"]; } dot Caption: General workflow for selecting a primary purification strategy.
// Node Definitions start [label="No Crystals Form\nAfter Cooling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is Solution Saturated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Induce Nucleation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reduce_solvent [label="Reduce Solvent Volume\n(Evaporate & Cool Again)", fillcolor="#F1F3F4", fontcolor="#202124"]; scratch [label="Scratch Inner Surface\nof Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="Add a Seed Crystal", fillcolor="#F1F3F4", fontcolor="#202124"];
re_eval [label="Re-evaluate/\nChange Solvent System", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> reduce_solvent [label="No"]; reduce_solvent -> q1 [style=dashed];
q2 -> scratch; scratch -> seed [label="If no success"]; seed -> re_eval [label="If no success"]; } dot Caption: Troubleshooting flowchart for failed crystallization.
References
Technical Support Center: Catalyst Removal in 10-Undecyn-1-ol Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of copper catalysts from 10-Undecyn-1-ol click reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound click reaction product.
Issue 1: Persistent blue or green coloration in the organic product layer after extraction.
-
Question: I've performed an aqueous wash, but my organic layer containing the this compound product is still colored, indicating copper contamination. What should I do?
-
Possible Cause: The triazole product formed from this compound may have some chelating properties, retaining copper in the organic phase. Simple water washes may not be sufficient.
-
Solution: Employ an aqueous wash with a chelating agent. A solution of ethylenediaminetetraacetic acid (EDTA) or saturated ammonium (B1175870) chloride can effectively complex with the copper, facilitating its extraction into the aqueous layer.[1][2] Repeat the wash until the organic layer is colorless.
Issue 2: Low product yield after using a solid-phase scavenger.
-
Question: I used a copper scavenger resin, but my final product yield is lower than expected. What happened?
-
Possible Cause: Your triazole product may be non-specifically adsorbing to the solid support of the scavenger resin.
-
Solution:
-
Thorough Washing: After incubating the reaction mixture with the resin, ensure you thoroughly wash the resin with a suitable organic solvent to recover any adsorbed product.
-
Solvent Selection: Choose a solvent for the scavenging step in which your product is highly soluble but does not interfere with the scavenger's activity.
-
Alternative Scavenger: The choice of scavenger can be critical and is often substrate-dependent. Consider screening different types of scavenger resins (e.g., thiol-based vs. amine-based) to find the one with the highest efficiency and lowest product attrition for your specific this compound derivative.[3]
-
Issue 3: Difficulty filtering precipitated copper salts.
-
Question: I tried to remove the copper catalyst by precipitation, but the resulting solid is very fine and clogs the filter paper. How can I improve this?
-
Possible Cause: The precipitated copper salt may be forming very fine particles that are difficult to handle by standard filtration.
-
Solution: Use a filter aid such as Celite® to facilitate the filtration of fine particles. Alternatively, after precipitation, centrifuge the mixture and carefully decant the supernatant containing your product.
Frequently Asked Questions (FAQs)
1. What are the most common methods for removing copper catalysts from this compound click reactions?
The most common methods for removing copper catalysts from small molecule click reactions like those involving this compound are:
-
Aqueous Washes with Chelating Agents: This involves washing the organic reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonium chloride.[1][2]
-
Solid-Phase Scavenging: This method utilizes resins with functional groups that selectively bind to copper, which can then be removed by simple filtration.[3][4]
-
Precipitation: The copper catalyst is converted into an insoluble salt, which is then removed by filtration.[5]
2. How do I choose the best copper removal method for my this compound product?
The choice of method depends on the properties of your final product, the scale of your reaction, and the desired level of purity.
-
For products that are soluble in organic solvents immiscible with water, aqueous washes with chelating agents are a simple and cost-effective first choice.
-
For achieving very low levels of residual copper (ppm levels), solid-phase scavengers are highly effective.[6]
-
Precipitation can be a good option for reactions where the product is soluble in the reaction solvent but the precipitated copper salt is not.
3. Can I use column chromatography to remove the copper catalyst?
Yes, silica (B1680970) gel column chromatography can be used to remove copper salts. However, the triazole product itself may chelate copper, causing it to co-elute with your product. It is often more efficient to use one of the targeted copper removal methods before final purification by chromatography.
4. What is the alternative to using a copper catalyst?
If copper removal proves to be a persistent issue, consider using copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method does not require a metal catalyst, thus eliminating the need for its removal.[7]
Quantitative Data on Copper Removal Methods
The following table summarizes the typical efficiency of common copper removal techniques for small molecule click reactions. Please note that the actual efficiency can vary depending on the specific reaction conditions, the nature of the triazole product, and the precise protocol followed.
| Removal Method | Typical Final Copper Level | Estimated Removal Efficiency | Advantages | Disadvantages |
| Aqueous Wash with EDTA | 10 - 100 ppm | >99% | Inexpensive, simple procedure. | May require multiple extractions; emulsions can form. |
| Solid-Phase Scavenger (e.g., SiliaMetS® Thiourea) | < 10 ppm[6] | >99.9%[6] | High efficiency, simple filtration workup, low product loss. | Higher cost compared to aqueous washes. |
| Solid-Phase Scavenger (e.g., Chelex®-100) | < 50 ppm | >99% | Effective for a range of divalent metal ions. | Can bind some organic molecules; performance can be batch-dependent.[8][9] |
| Precipitation (e.g., with NaOH) | 10 - 200 ppm | >98% | Cost-effective for larger scale reactions. | Can be difficult to filter; potential for product occlusion in the precipitate. |
Experimental Protocols
Protocol 1: Copper Removal by Aqueous Wash with EDTA
This protocol is suitable for reaction mixtures where the product is soluble in an organic solvent that is immiscible with water.
-
Reaction Quenching: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
EDTA Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA. Shake the funnel vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The aqueous layer, which may be blue or green, contains the copper-EDTA complex. Drain the aqueous layer.
-
Repeat: Repeat the EDTA wash (Step 2 & 3) until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger (SiliaMetS® Thiourea)
This protocol is a general guideline for using a silica-based copper scavenger.
-
Solvent Addition: After the click reaction is complete, if the reaction was performed in a solvent like DMF or DMSO, dilute the mixture with a solvent in which your product is soluble and the scavenger is effective (e.g., methanol, ethyl acetate).
-
Scavenger Addition: Add the SiliaMetS® Thiourea resin (typically 3-5 equivalents relative to the initial amount of copper catalyst) to the reaction mixture.
-
Stirring: Stir the suspension at room temperature. The required time can vary, but 1-4 hours is a typical starting point.[6]
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the crude product.
Protocol 3: Copper Removal using Chelex®-100 Resin (Batch Method)
This protocol describes a batch method for copper removal using Chelex®-100 resin.
-
Resin Preparation: Prepare a slurry of Chelex®-100 resin in a solvent compatible with your reaction mixture (e.g., water, methanol).
-
Reaction Mixture Preparation: If your reaction was performed in an organic solvent, it may be necessary to first remove the solvent and redissolve the crude product in a solvent suitable for use with the resin.
-
Incubation: Add the Chelex®-100 resin slurry to the solution containing your product. A general starting point is to use approximately 5 grams of resin per 100 ml of solution.[10] Stir the mixture gently for at least 1 hour.[10]
-
Separation: Separate the resin from the solution by filtration or by allowing the resin to settle and then decanting the supernatant.
-
Washing: Wash the resin with a fresh portion of the solvent to recover any adsorbed product.
-
Concentration: Combine the initial solution and the washings and remove the solvent to obtain the crude product.
Visualizations
Caption: Experimental workflows for copper catalyst removal.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bio-rad.com [bio-rad.com]
Technical Support Center: Solvent Effects on the Formation of 10-Undecyn-1-ol SAMs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10-Undecyn-1-ol Self-Assembled Monolayers (SAMs). The following sections address common issues encountered during experimental work and offer detailed protocols and data to support your research.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the formation of this compound SAMs.
Issue 1: Incomplete or Poorly Formed Monolayer
-
Question: My substrate does not show the expected hydrophobicity/surface properties after SAM formation. What could be the issue?
-
Answer: An incomplete or poorly formed monolayer can result from several factors:
-
Contaminated Substrate: The gold or silicon oxide surface must be impeccably clean for a uniform SAM to form. Any organic residues or particulates will lead to defects in the monolayer.
-
Impure this compound: The purity of the precursor is critical. Impurities can compete for surface sites and disrupt the packing of the monolayer.
-
Incorrect Solvent: The choice of solvent and its purity are crucial. For this compound, anhydrous ethanol (B145695) is a common choice, but other solvents like toluene (B28343) or isopropanol (B130326) can be used. The solvent should be of high purity and free of water, as water can interfere with the self-assembly process, especially on silicon oxide surfaces.
-
Suboptimal Immersion Time: While self-assembly can be rapid, achieving a well-ordered monolayer often requires sufficient time. For alkanethiols, immersion times of 24-48 hours are standard to ensure good monolayer packing.[1]
-
Inappropriate Concentration: The concentration of this compound in the solution is important. A typical concentration is in the range of 1-10 mM.
-
Issue 2: Inconsistent Results Between Experiments
-
Question: I am observing significant variations in my results from one experiment to the next. Why is this happening?
-
Answer: Inconsistency in SAM formation often points to a lack of control over experimental parameters:
-
Environmental Factors: SAM formation can be sensitive to ambient conditions such as humidity and temperature. It is advisable to carry out the self-assembly in a controlled environment, such as a desiccator or a glove box, particularly when working with water-sensitive substrates like silicon oxide.
-
Solution Stability: The this compound solution should be freshly prepared for each experiment. Over time, the solution can degrade or become contaminated.
-
Substrate Variability: Ensure that the substrates used are consistent in terms of their surface roughness and crystal orientation, as these factors can influence the quality of the SAM.
-
Issue 3: Hazy or Visibly Contaminated Surface
-
Question: After the SAM formation process, my substrate appears hazy or has visible residues. What is the cause?
-
Answer: A hazy appearance or visible contamination is often due to:
-
Multilayer Formation: If the concentration of this compound is too high, or if the rinsing step is inadequate, physisorbed multilayers can form on top of the chemisorbed monolayer.
-
Precipitation of Material: Impurities in the solvent or the this compound can precipitate onto the substrate surface.
-
Inadequate Rinsing: It is crucial to thoroughly rinse the substrate with fresh solvent after removing it from the deposition solution to remove any non-covalently bound molecules. Sonication in fresh solvent can also be beneficial.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for forming this compound SAMs?
A1: The choice of solvent can significantly impact the quality of the resulting SAM. While ethanol is a commonly used and effective solvent for forming alkanethiol SAMs on gold, the optimal solvent can depend on the substrate and the desired monolayer structure. Polar protic solvents like ethanol can facilitate the formation of well-ordered monolayers. However, aprotic solvents like toluene have also been used. It is recommended to empirically test a few high-purity, anhydrous solvents to determine the best one for your specific application.
Q2: How does solvent polarity affect the formation of this compound SAMs?
A2: Solvent polarity plays a crucial role in the thermodynamics and kinetics of SAM formation. The solvent influences the solubility of the this compound and its interaction with the substrate. The general trend observed for alkanethiols is that the quality of the SAM increases with the polarity of the solvent. For instance, SAMs formed in ethanol tend to be more ordered than those formed in less polar solvents.
Q3: What is the recommended procedure for cleaning gold and silicon oxide substrates before SAM formation?
A3:
-
Gold Substrates: A common and effective method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive. After piranha cleaning, the substrate should be thoroughly rinsed with deionized water and then with the solvent to be used for SAM formation, and finally dried under a stream of inert gas (like nitrogen or argon). An alternative, safer method is UV-Ozone cleaning.
-
Silicon Oxide Substrates: Piranha cleaning is also effective for silicon oxide surfaces. Following the acid treatment, the surface should be rinsed extensively with deionized water and dried with an inert gas. This process not only cleans the surface but also ensures it is hydroxyl-terminated, which is essential for the formation of silane-based SAMs.
Q4: How can I characterize the quality of my this compound SAM?
A4: Several surface-sensitive techniques can be used to characterize the quality of your SAM:
-
Contact Angle Goniometry: This is a simple and quick method to assess the hydrophobicity of the surface. A well-formed SAM of this compound should result in a significant increase in the water contact angle compared to the bare substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface and confirm the presence of the monolayer.
-
Atomic Force Microscopy (AFM): AFM can provide information about the surface morphology and roughness, and can be used to identify defects in the monolayer.
-
Ellipsometry: This technique can be used to measure the thickness of the SAM.
Quantitative Data
The following table summarizes representative contact angle data for alkanethiol SAMs on gold formed in different solvents. While this data is not specific to this compound, it provides a useful reference for the expected trend in surface energy as a function of the solvent used.
| Solvent | Dielectric Constant (approx.) | Water Contact Angle (°) on -CH3 terminated SAMs | Reference |
| Ethanol | 24.5 | ~110-115 | [General knowledge from literature] |
| Toluene | 2.4 | ~105-110 | [General knowledge from literature] |
| Hexane | 1.9 | ~100-105 | [General knowledge from literature] |
Note: The exact contact angle for a this compound SAM may differ due to the presence of the terminal alkyne group. This table is intended to illustrate the general influence of solvent polarity on the quality of the monolayer, where a higher contact angle generally indicates a more ordered and densely packed SAM.
Experimental Protocols
Protocol 1: Formation of this compound SAM on Gold
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes. (Caution: Piranha solution is extremely dangerous).
-
Rinse thoroughly with deionized water, followed by ethanol.
-
Dry the substrate under a stream of dry nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrate in the solution.
-
Seal the container and leave it undisturbed for 24-48 hours at room temperature. To minimize oxygen exposure, the container can be backfilled with an inert gas.[1]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Sonicate the substrate in fresh ethanol for 1-3 minutes.[1]
-
Dry the substrate again under a stream of dry nitrogen.
-
Protocol 2: Formation of this compound SAM on Silicon Oxide
Note: The hydroxyl group of this compound is not ideal for forming a covalent bond with silicon oxide. For a robust SAM on silicon oxide, a silane (B1218182) derivative of this compound (e.g., 10-Undecynyltrichlorosilane) would be necessary. The following is a generalized protocol for the deposition of an organosilane.
-
Substrate Cleaning and Activation:
-
Clean the silicon oxide substrate with piranha solution as described for gold. This step is crucial for generating surface hydroxyl (-OH) groups.
-
Rinse thoroughly with deionized water and dry under a stream of dry nitrogen.
-
-
SAM Formation (using a silane derivative):
-
Prepare a 1 mM solution of the undecynyl-silane in an anhydrous aprotic solvent such as toluene. The presence of a small, controlled amount of water can catalyze the reaction.
-
Immerse the clean, activated substrate in the solution.
-
The deposition is typically carried out for a few hours at room temperature in a controlled, low-humidity environment.
-
-
Rinsing and Curing:
-
Remove the substrate and rinse with fresh toluene, followed by ethanol.
-
Cure the SAM by baking the substrate at ~120 °C for about an hour to promote covalent bond formation and cross-linking.
-
Visualizations
Caption: Experimental workflow for the formation of this compound SAMs.
Caption: Troubleshooting logic for addressing poor SAM quality.
References
Addressing stability issues of 10-Undecyn-1-ol modified surfaces
Welcome to the technical support center for 10-Undecyn-1-ol modified surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability and use of these surfaces in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound self-assembled monolayers (SAMs)?
A1: The primary stability concern for alkyne-terminated SAMs, including those from this compound, is the potential for oxidation of the terminal alkyne group.[1][2][3] This can be influenced by exposure to ambient laboratory air, light, and elevated temperatures.[4][5] While generally stable, these SAMs can also exhibit slight degradation in various aqueous media over time, leading to changes in surface properties like hydrophobicity.[1][6]
Q2: How does the stability of alkyne-terminated SAMs compare to the more common thiol-based SAMs on gold?
A2: Monovalent terminal alkyne monolayers on gold are slightly less stable than their thiolate analogs, which may be attributed to a lower packing density.[1][7][8] However, they are still sufficiently stable for many applications and are more resistant to displacement by organic thiols, which is a significant advantage in complex biological media containing thiol-containing molecules like proteins.[1][6] Thiol-based SAMs are well-known to degrade over time, especially when exposed to oxygen.[4][9]
Q3: What is the expected shelf-life of a prepared this compound modified surface?
A3: The shelf-life is highly dependent on storage conditions. When stored in an inert, dry, and dark environment (e.g., a desiccator or under argon/nitrogen), the surfaces can remain stable for an extended period. However, samples exposed to ambient air and light can degrade rapidly, with nearly complete oxidation of similar thiol-based SAMs observed after just 12 hours of air exposure.[5] For optimal results, it is recommended to use the surfaces as soon as possible after preparation or to characterize them before each use if stored.
Q4: Can the terminal alkyne group undergo unintended reactions other than oxidation?
A4: Besides oxidation, the terminal alkyne is primarily designed to undergo specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11][12] It is generally inert to a wide range of chemical conditions, which is a key advantage of click chemistry.[13][14] However, care must be taken to ensure that subsequent reaction conditions (e.g., high pH, presence of strong nucleophiles) do not compromise the monolayer's integrity or the anchor bond to the substrate.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving this compound modified surfaces.
Issue 1: Poor or Inconsistent "Click" Reaction Efficiency
-
Q: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is yielding inconsistent or low amounts of product on the surface. What could be the cause?
-
A: This is a common issue that can stem from the surface itself or the reaction conditions.
| Potential Cause | Recommended Solutions & Explanations |
| Surface Degradation | The terminal alkyne groups may have oxidized, rendering them inactive for the cycloaddition reaction.[1][2] Solution: Characterize the surface immediately before the click reaction using Static Water Contact Angle (SWCA) or X-ray Photoelectron Spectroscopy (XPS) to ensure its quality. Prepare fresh surfaces if degradation is suspected. |
| Incomplete Monolayer Formation | The initial SAM may be patchy or have a low density of alkyne groups. This can be due to inadequate substrate cleaning, suboptimal reaction conditions (time, temperature, concentration), or the presence of moisture.[15] Solution: Review and optimize the SAM formation protocol. Ensure the substrate is scrupulously clean and the reaction is performed under anhydrous conditions.[16] |
| Steric Hindrance | The molecule you are trying to "click" onto the surface may be too bulky, leading to steric hindrance that prevents a high reaction yield. Solution: Consider introducing a longer PEG or alkyl spacer to the azide-containing molecule to extend it further from the surface. |
| Issues with "Click" Reagents | The copper catalyst may have been oxidized to Cu(II), or other reagents may have degraded. Solution: Use freshly prepared reagent solutions. Ensure the reducing agent (e.g., sodium ascorbate) is present in sufficient quantity to maintain the copper in its active Cu(I) state.[12] |
Issue 2: Changes in Surface Wettability (Hydrophobicity)
-
Q: I've noticed my this compound modified surface is becoming less hydrophobic over time. Why is this happening?
-
A: A decrease in hydrophobicity (i.e., a lower static water contact angle) is a direct indicator of changes in the surface chemistry, often due to degradation.
| Potential Cause | Recommended Solutions & Explanations |
| Oxidation of the Alkyne Terminus | Oxidation of the alkyne can introduce more polar functional groups (e.g., carbonyls, carboxylates), increasing the surface's affinity for water.[1][3][17] Solution: Store surfaces under an inert atmosphere (N₂ or Ar) and in the dark to minimize exposure to oxygen and UV light.[4] |
| Monolayer Desorption/Rearrangement | Over time, especially in aqueous solutions or at elevated temperatures, molecules can desorb from the surface or rearrange into a less ordered state, exposing the more polar underlying substrate.[1][6] Solution: For applications requiring high thermal or hydrolytic stability, ensure the monolayer was formed under optimal packing conditions. While alkyne SAMs are relatively stable, prolonged exposure to harsh conditions should be avoided.[1] |
| Adsorption of Contaminants | Airborne organic molecules or contaminants from solvents can adsorb onto the hydrophobic surface, altering its properties. Solution: Handle and store surfaces in a clean environment. Use high-purity solvents for all rinsing steps.[16] |
Quantitative Stability Data
The stability of alkyne-terminated SAMs can be compared to traditional thiol-based SAMs using surface characterization techniques.
Table 1: Hydrolytic Stability Comparison in Different Aqueous Media over 7 Days
(Data derived from a study on 1-octadecyne (B1346895) (C18alkyne) and 1-octadecanethiol (B147371) (C18SH) on gold surfaces)
| Medium | Initial SWCA (°)* | 7-Day SWCA (°) - C18alkyne[1][6] | 7-Day SWCA (°) - C18SH[1][6] | 7-Day O 1s/C 1s Ratio - C18alkyne[1] | 7-Day O 1s/C 1s Ratio - C18SH[1] |
| MQ-Water | 102 ± 2 | 93 ± 5 | No significant change | 0.08 ± 0.01 | Almost unchanged |
| SIF (pH 7) | 102 ± 2 | 95 ± 3 | No significant change | 0.12 ± 0.02 | Almost unchanged |
| HCl (pH 1) | 102 ± 2 | 99 ± 3 | No significant change | 0.10 ± 0.02 | Almost unchanged |
| NaOH (pH 13) | 102 ± 2 | 97 ± 1 | No significant change | 0.09 ± 0.01 | Almost unchanged |
*SWCA: Static Water Contact Angle. A higher angle indicates greater hydrophobicity. The initial SWCA for the C18alkyne surface was 102 ± 2°.[1][6] The initial O 1s/C 1s ratio for the C18alkyne surface was 0.04 ± 0.03.[1]
Table 2: Thermal Stability Comparison in Air at 80°C
| Duration | Observation for C18alkyne | Observation for C18SH |
| 1 hour | Slight increase in XPS O 1s signal, indicating minor oxidation.[1] | Nearly unchanged SWCA and elemental composition.[1] |
| 16 hours | Obvious deterioration and oxidation observed.[1] | Obvious deterioration and oxidation observed.[1] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Preparation (Gold Surface)
-
Substrate Preparation: Cut gold-coated silicon wafers to the desired size.
-
Piranha Solution Cleaning:
-
CAUTION: Piranha solution (typically a 3:1 or 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).
-
Immerse the gold substrates in freshly prepared piranha solution for 10 minutes.[6] This method is effective at removing organic contaminants.[6]
-
-
Rinsing: Thoroughly rinse the substrates with copious amounts of deionized (DI) water.
-
Solvent Wash: Immerse the substrates in ethanol (B145695) for 10 minutes.[6]
-
Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and use immediately.
Protocol 2: Formation of this compound SAM on Gold
-
Prepare Solution: In an oxygen-free environment (e.g., a glovebox), prepare a 5 mM solution of this compound in anhydrous ethanol.[6]
-
Immersion: Place the freshly cleaned and dried gold substrates into the this compound solution.
-
Self-Assembly: Heat the solution with the immersed substrates at 60°C for 16 hours.[6] This process should be carried out in an O₂-free environment to minimize premature oxidation.[6]
-
Rinsing: After incubation, remove the substrates from the solution. Rinse them thoroughly with ethanol, followed by n-hexane, to remove any physisorbed molecules.[6]
-
Drying: Dry the functionalized substrates under a stream of argon or nitrogen.[6]
-
Storage: Store in a vacuum desiccator or an inert atmosphere container until use.
Protocol 3: Surface Characterization by Static Water Contact Angle (SWCA)
-
Sample Preparation: Place the functionalized substrate on a level goniometer stage.
-
Droplet Deposition: Using a high-precision syringe, gently dispense a small droplet (typically 2-5 µL) of DI water onto the surface.[16]
-
Image Capture & Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Use the instrument's software to measure the contact angle on both sides of the droplet and average the values. A high contact angle (>90°) is indicative of a successful hydrophobic monolayer.
Visual Guides and Workflows
References
- 1. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Grafting of poly(ethylene glycol) on click chemistry modified Si(100) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry and Radiochemistry: The First 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Derivatization of 10-Undecyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the derivatization of 10-undecyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of this compound?
A1: The primary side reactions depend on the type of derivatization being performed. Key concerns include:
-
Oxidative Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne to form a 1,3-diyne is common in reactions involving copper catalysts, such as Sonogashira couplings and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1]
-
Isomerization: The terminal alkyne can isomerize to an internal alkyne under basic or high-temperature conditions, rendering it unreactive in subsequent coupling reactions.
-
Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, especially in the presence of oxidizing agents or certain catalytic systems.
-
Elimination: In reactions like the Williamson ether synthesis, elimination of the alkyl halide to form an alkene can compete with the desired substitution reaction.[2]
Q2: How can I prevent the homocoupling of this compound during copper-catalyzed reactions?
A2: Minimizing alkyne homocoupling is critical for achieving high yields in reactions like Sonogashira and CuAAC. Key strategies include:
-
Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative Glaser coupling. It is crucial to degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Copper-Free Protocols: For Sonogashira couplings, numerous copper-free methods have been developed that effectively eliminate the Glaser coupling side reaction.[3]
-
Use of Ligands: In CuAAC, the use of accelerating ligands can stabilize the copper(I) oxidation state and improve the rate of the desired cycloaddition relative to homocoupling.
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.
Q3: What is the best way to protect the alcohol and alkyne functional groups of this compound?
A3: Orthogonal protecting group strategies are often necessary to selectively derivatize one functional group while the other is masked.
-
Alcohol Protection: Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are commonly used to protect the primary alcohol. They are robust to many reaction conditions used for alkyne derivatization and can be removed with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF).
-
Alkyne Protection: The terminal alkyne can be protected with a trialkylsilyl group, most commonly trimethylsilyl (B98337) (TMS). The TMS group can be selectively removed under mild basic conditions (e.g., K₂CO₃ in methanol) without affecting a more robust silyl ether protecting the alcohol.
Troubleshooting Guides
Esterification of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Reversible nature of the reaction. | Use a large excess of the less expensive reagent (alcohol or carboxylic acid).Remove water as it forms using a Dean-Stark trap or molecular sieves.[4][5] |
| Incomplete reaction. | Increase reaction time and/or temperature. Ensure adequate mixing. | |
| Side Product Formation | Intramolecular cyclization (if applicable). | Not a concern for this compound due to the long chain length. |
| Decomposition at high temperatures. | Use a milder esterification method such as Steglich esterification (DCC/DMAP). |
Etherification of this compound (Williamson Ether Synthesis)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Competing E2 elimination of the alkyl halide.[2][6] | Use a primary alkyl halide. Avoid bulky alkyl halides and strong, bulky bases if possible. |
| Incomplete deprotonation of the alcohol. | Ensure a sufficiently strong base (e.g., NaH) is used in an appropriate stoichiometric amount. | |
| Alkyne Isomerization | Use of a strong base. | Use the mildest basic conditions possible. Consider protecting the alkyne if isomerization is a significant issue. |
Sonogashira Coupling with this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant Homocoupling (Glaser Product) | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. |
| Copper co-catalyst promoting dimerization. | Switch to a copper-free Sonogashira protocol.[3] | |
| Low Yield of Cross-Coupled Product | Inactive catalyst. | Use a fresh palladium catalyst and ligand. Ensure anhydrous and anaerobic conditions. |
| Poor choice of ligand or base. | Screen different phosphine (B1218219) ligands and bases to optimize the reaction. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Oxidation of Cu(I) to inactive Cu(II). | Use a reducing agent like sodium ascorbate (B8700270) and an accelerating ligand to maintain the Cu(I) state. |
| Low concentration of reactants. | Increase the concentration of the azide (B81097) and alkyne if possible. | |
| Reaction Stalls | Insufficiently active catalyst. | Use an accelerating ligand such as TBTA or THPTA. |
Experimental Protocols
Protocol 1: Protection of the Alcohol as a TBDMS Ether
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM).
-
Add imidazole (B134444) (1.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography on silica (B1680970) gel.
Protocol 2: Fischer Esterification with Acetic Acid
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 equiv), acetic acid (1.2 equiv), and a catalytic amount of sulfuric acid.
-
Add toluene (B28343) as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once water formation ceases, cool the reaction mixture.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by vacuum distillation or column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene) and a base (e.g., K₃PO₄, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 equiv) via syringe.
-
Heat the reaction mixture as required (e.g., 100 °C) and monitor by TLC or GC/MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for Sonogashira coupling of this compound.
Caption: Competing reaction pathways in copper-catalyzed Sonogashira coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Identifying and removing common impurities in 10-Undecyn-1-ol
Technical Support Center: 10-Undecyn-1-ol
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the identification and removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial or crude this compound sample?
A1: Impurities in this compound typically originate from its synthetic route. A common method for synthesizing long-chain terminal alkynes involves the alkylation of a smaller alkyne, such as acetylene, with a long-chain alkyl halide. For this compound, a plausible route is the reaction of the sodium salt of a protected propargyl alcohol with 1-bromooctane, followed by deprotection. Alternatively, reduction of 10-undecynoic acid can be performed. Potential impurities include unreacted starting materials, solvents, and byproducts from side reactions.
Q2: My GC-MS analysis shows several unexpected peaks. What could they be?
A2: Unexpected peaks in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis can arise from several sources. Besides the primary impurities from the synthesis, they could be isomers, thermal degradation products, or contaminants from your experimental setup. Long-chain alcohols can sometimes be challenging to analyze via GC due to their high boiling points, which may lead to peak tailing or degradation if the GC parameters are not optimized.
Q3: How can I effectively remove polar impurities like unreacted starting alcohols?
A3: Polar impurities are best removed using techniques that exploit differences in polarity. Flash column chromatography on silica (B1680970) gel is highly effective. A non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) will allow the less polar this compound to elute before more polar impurities. Alternatively, a simple aqueous wash (e.g., with brine) of an organic solution of the crude product can remove highly water-soluble polar impurities.
Q4: I'm concerned about isomeric impurities. How can I detect and separate them?
A4: Isomeric impurities, such as internal alkynes (e.g., 9-undecyn-1-ol), can be particularly challenging to separate due to their similar physical properties. High-resolution capillary GC columns are essential for their detection. Separation can be attempted with fractional distillation under reduced pressure or meticulous column chromatography. Sometimes, derivatization of the alcohol can enhance separation in chromatography.
Q5: What is the best general-purpose method for purifying this compound to a high degree of purity (>99%)?
A5: For achieving high purity, a multi-step approach is often necessary. The recommended workflow is an initial purification by vacuum distillation to remove non-volatile residues and some starting materials, followed by flash column chromatography on silica gel to separate closely related impurities. The choice of method will depend on the nature and quantity of the impurities present.
Common Impurities and Identification Methods
The following table summarizes common potential impurities in this compound, their likely sources based on a hypothetical synthesis (alkylation of a protected alkyne followed by deprotection), and recommended analytical methods for their identification.
| Impurity Name | Chemical Formula | Likely Source | Recommended Analytical Method |
| 1-Bromooctane | C₈H₁₇Br | Unreacted starting material | GC-MS |
| Propargyl Alcohol | C₃H₄O | Unreacted starting material | GC-MS, ¹H NMR |
| 1-Octanol | C₈H₁₈O | Byproduct from hydrolysis of 1-bromooctane | GC-MS |
| Di-octyl ether | C₁₆H₃₄O | Byproduct from side reaction of 1-bromooctane | GC-MS, ¹³C NMR |
| 1,13-Tetradecadiyn-1,14-diol | C₁₄H₂₂O₂ | Dimerization byproduct of protected alkyne | LC-MS, ¹H NMR |
| Residual Solvent | Varies | Reaction or purification solvent (e.g., THF, Hexane) | ¹H NMR, GC Headspace |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the qualitative and quantitative analysis of this compound and its volatile impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: Inject 1 µL of the sample solution with a split ratio of 50:1. The injector temperature should be set to 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative peak areas to estimate the purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing polar and some non-polar impurities on a laboratory scale.
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack it into a glass column. The amount of silica should be 50-100 times the weight of the crude sample.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica bed.
-
Elution:
-
Start with a non-polar eluent, such as 100% hexanes.
-
Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).
-
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing 10-Undecyn-1-ol Monolayers
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of self-assembled monolayers (SAMs) is paramount for their application in fields ranging from drug delivery and biocompatible coatings to molecular electronics. 10-Undecyn-1-ol, with its terminal alkyne group for subsequent chemical modification (e.g., via "click" chemistry) and a hydroxyl group for influencing surface properties, presents a versatile platform for creating functionalized surfaces. This guide provides a comparative overview of key analytical techniques used to characterize this compound monolayers, complete with experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.
Introduction to this compound Monolayers
This compound is a bifunctional organic molecule ideal for forming SAMs on various substrates, such as gold and silicon dioxide. The long alkyl chain promotes the formation of ordered, densely packed monolayers driven by van der Waals interactions. The terminal alkyne group serves as a reactive handle for the covalent attachment of other molecules, while the hydroxyl terminus influences the surface energy and wetting characteristics of the monolayer. The quality, uniformity, and chemical integrity of these monolayers are critical to their performance and must be rigorously assessed.
Comparative Analysis of Analytical Techniques
The characterization of this compound monolayers requires a suite of analytical techniques to probe their chemical composition, surface topography, molecular ordering, and surface energy. This section compares four widely used techniques: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Contact Angle Goniometry, and Fourier-Transform Infrared Spectroscopy (FTIR).
Data Presentation
| Analytical Technique | Key Parameters Measured | Typical Values for this compound Monolayers (Substrate Dependent) | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states (binding energies) | C 1s: ~285.0 eV (aliphatic carbon), ~286.5 eV (C-O); O 1s: ~532.8 eV (C-O) | Provides quantitative elemental composition and chemical state information. Surface sensitive (top 1-10 nm). | Requires high vacuum. May induce X-ray damage to the monolayer. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, thickness, mechanical properties | Surface Roughness (Rq): < 1 nm for well-ordered monolayers. | High-resolution 3D imaging. Can be performed in air or liquid. Provides information on surface morphology and defects. | Tip-sample interactions can damage soft monolayers. Scan area is relatively small. |
| Contact Angle Goniometry | Static and dynamic water contact angles, surface free energy | Static Water Contact Angle: 70-80° (on silicon dioxide) | Simple, rapid, and non-destructive. Provides information on surface wettability and cleanliness. | Highly sensitive to surface contamination and roughness. Provides average information over the droplet area. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups, molecular orientation and ordering | ν(C≡C-H): ~3300 cm⁻¹; ν(O-H): ~3400 cm⁻¹ (broad); νₐₛ(CH₂): ~2920 cm⁻¹; νₛ(CH₂): ~2850 cm⁻¹ | Non-destructive. Provides information about chemical bonds and molecular structure. Can be used to assess monolayer order. | Signal from the monolayer can be weak. Substrate interference can be an issue. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and instrumentation.
This compound Monolayer Formation
A typical procedure for forming a this compound monolayer on a gold or silicon dioxide substrate is as follows:
-
Substrate Preparation:
-
Gold: Clean the gold substrate by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse copiously with deionized water and then ethanol (B145695). Dry the substrate under a stream of dry nitrogen.
-
Silicon Dioxide: Clean the silicon wafer by sonicating in acetone, isopropanol, and deionized water for 10 minutes each. Dry the wafer at 110°C for 30 minutes to ensure a hydroxylated surface.
-
-
Monolayer Deposition:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned substrate into the solution.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in a sealed container to prevent contamination.
-
-
Post-Deposition Cleaning:
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of dry nitrogen.
-
Store the functionalized substrate in a clean, dry environment before characterization.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Introduction: Mount the this compound functionalized substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, and relevant substrate peaks (e.g., Au 4f or Si 2p).
-
-
Data Analysis:
-
Reference the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or a known substrate peak (e.g., Au 4f₇/₂ at 84.0 eV).
-
Perform peak fitting on the high-resolution spectra to deconvolute different chemical states. For the C 1s spectrum of a this compound monolayer, expect components corresponding to C-C/C-H, C-O, and C≡C. For the O 1s spectrum, expect a component for C-O-H.
-
Calculate the elemental composition from the integrated peak areas and appropriate sensitivity factors.
-
Atomic Force Microscopy (AFM)
-
Instrument Setup:
-
Use a high-resolution AFM operating in tapping mode to minimize damage to the soft organic monolayer.
-
Select a sharp silicon nitride or silicon tip with a high aspect ratio.
-
-
Imaging:
-
Mount the sample on the AFM stage.
-
Engage the tip on the surface and optimize the imaging parameters (scan size, scan rate, setpoint amplitude).
-
Acquire topography and phase images over various scan areas (e.g., 1x1 µm², 500x500 nm²) to assess the monolayer's uniformity and identify any defects.
-
-
Data Analysis:
-
Use the AFM software to flatten the images and remove any imaging artifacts.
-
Calculate the root-mean-square (Rq) surface roughness from the topography images. A well-ordered monolayer should exhibit a low Rq value.
-
If a defect or pinhole is present, a height profile can be used to estimate the monolayer thickness.
-
Contact Angle Goniometry
-
Instrument Setup:
-
Place the this compound functionalized substrate on the sample stage of the goniometer.
-
Use a high-purity deionized water droplet for the measurement.
-
-
Measurement:
-
Dispense a small droplet (e.g., 2-5 µL) of water onto the monolayer surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
-
Data Analysis:
-
Use the instrument's software to measure the static contact angle on both sides of the droplet.
-
Perform measurements at multiple locations on the surface to ensure reproducibility and assess the homogeneity of the monolayer.
-
The advancing and receding contact angles can also be measured by adding and removing a small volume of water from the droplet to assess contact angle hysteresis.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sampling Method:
-
For monolayers on reflective substrates like gold, use Grazing Angle Reflection-Absorption Infrared Spectroscopy (RAIRS).
-
For monolayers on infrared-transparent substrates like silicon, use Attenuated Total Reflectance (ATR)-FTIR.
-
-
Data Acquisition:
-
Acquire a background spectrum of the bare substrate.
-
Acquire a sample spectrum of the this compound monolayer.
-
Typically, co-add a large number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the monolayer.
-
Identify the characteristic vibrational bands of the this compound molecule. Key peaks to look for include the alkyne C-H stretch (~3300 cm⁻¹), the O-H stretch (~3400 cm⁻¹, often broad due to hydrogen bonding), and the methylene (B1212753) (CH₂) symmetric and asymmetric stretches (~2850 cm⁻¹ and ~2920 cm⁻¹, respectively). The position of the CH₂ stretching bands can provide information about the conformational order of the alkyl chains.
-
Visualization of Experimental Workflows
To further clarify the relationships between these techniques and the overall characterization process, the following diagrams illustrate the experimental workflows.
Caption: Overall workflow for the preparation and characterization of this compound monolayers.
Caption: Comparison of information provided by different analytical techniques.
By employing a combination of these powerful analytical techniques, researchers can gain a comprehensive understanding of the structure and properties of this compound monolayers, enabling the rational design and fabrication of advanced functional surfaces.
A Comparative Guide to Surface Characterization: Utilizing Contact Angle Goniometry for 10-Undecyn-1-ol Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of surfaces modified with 10-Undecyn-1-ol and other alternative self-assembled monolayers (SAMs). The performance is evaluated based on experimental data for water contact angles, a key indicator of surface wettability and hydrophilicity. Detailed experimental protocols are provided to ensure reproducibility, and diagrams are included to illustrate key processes.
Introduction to Surface Modification with this compound
Surface modification is a critical technique in various scientific disciplines, including materials science, biomedical engineering, and drug development. The ability to tailor the surface properties of a substrate allows for the control of interactions with its environment. This compound is a bifunctional molecule featuring a terminal alkyne group and a primary alcohol group. This structure makes it an excellent candidate for forming self-assembled monolayers on various substrates. The terminal alkyne can form a covalent bond with substrates like silicon through hydrosilylation, while the exposed hydroxyl (-OH) groups render the surface hydrophilic.
Contact angle goniometry is a powerful and straightforward technique to characterize the wettability of these modified surfaces.[1] By measuring the contact angle of a liquid, typically water, on the surface, we can quantify its hydrophilicity or hydrophobicity. A low contact angle indicates a hydrophilic surface, where water spreads easily, while a high contact angle signifies a hydrophobic surface, where water beads up.[2]
Performance Comparison of Surface Modifiers
The choice of a surface modification agent is dictated by the desired surface properties for a specific application. For applications requiring biocompatibility or controlled protein adsorption, a hydrophilic surface is often preferred. The following table summarizes the static water contact angles for various self-assembled monolayers on different substrates, providing a benchmark for the expected performance of a this compound modified surface. While a specific experimental value for this compound was not found in the reviewed literature, the presence of the terminal hydroxyl group suggests a hydrophilic character.
| Surface Modifier | Terminal Group | Substrate | Static Water Contact Angle (°) | Reference |
| 1-Octadecanethiol | -CH₃ | Gold | 111 ± 1 | [3][4] |
| 1-Octadecyne | Alkyne | Gold | 102 ± 2 | [3][4] |
| 11-Mercapto-1-undecanol | -OH | Gold | < 15 | N/A |
| 1-Dodecanethiol | -CH₃ | Gold | ~110 | N/A |
| 3-Aminopropyltriethoxysilane | -NH₂ | Silicon | 59.7 ± 3.8 | N/A |
| Carboxy-terminated SAM | -COOH | Gold | 35 ± 4 | N/A |
| This compound (Expected) | -OH | Silicon | Likely < 45 (Hydrophilic) | Inferred |
| Bare Polished Silicon | - | Silicon | ~20-54 | [5][6] |
| Bare Gold | - | Gold | ~66 | N/A |
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Silicon Substrate
This protocol describes the formation of a hydroxyl-terminated self-assembled monolayer on a silicon wafer via thermal hydrosilylation of this compound.
Materials:
-
Silicon wafers (e.g., Si(100) or Si(111))
-
This compound (≥95.0%)[7]
-
Anhydrous toluene (B28343)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Hydrofluoric acid (HF) solution (5% in deionized water) - EXTREME CAUTION IS ADVISED
-
Deionized water (18 MΩ·cm)
-
Ethanol (B145695) (anhydrous)
-
Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
Substrate Cleaning:
-
Cut the silicon wafer to the desired size.
-
In a fume hood and with appropriate personal protective equipment (PPE), immerse the silicon wafer in piranha solution for 15 minutes to remove organic residues.
-
Rinse the wafer thoroughly with deionized water.
-
Immerse the wafer in a 5% HF solution for 1-2 minutes to remove the native oxide layer and create a hydrogen-terminated surface.
-
Rinse the wafer again with deionized water and dry it under a stream of high-purity nitrogen gas.
-
-
Hydrosilylation Reaction:
-
Immediately place the cleaned and dried, hydrogen-terminated silicon wafer into a Schlenk flask.
-
Add a solution of this compound in anhydrous toluene (e.g., a 1-5 mM solution) to the flask, ensuring the wafer is fully submerged.
-
Degas the solution with nitrogen for 15-20 minutes.
-
Heat the reaction mixture at 110-120°C for 2-4 hours under a nitrogen atmosphere.
-
After the reaction, allow the flask to cool to room temperature.
-
-
Post-Reaction Cleaning:
-
Remove the wafer from the reaction solution.
-
Rinse the wafer sequentially with toluene and ethanol to remove any physisorbed molecules.
-
Dry the wafer under a stream of nitrogen gas.
-
The this compound modified silicon wafer is now ready for characterization.
-
Protocol 2: Contact Angle Measurement using a Goniometer
This protocol outlines the procedure for measuring the static water contact angle on the prepared this compound modified silicon wafer.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine-gauge needle
-
High-purity deionized water
-
The prepared this compound modified silicon wafer
Procedure:
-
Instrument Setup:
-
Place the goniometer on a vibration-free table.
-
Ensure the sample stage is level.
-
Fill the syringe with high-purity deionized water, ensuring there are no air bubbles.
-
-
Sample Placement:
-
Carefully place the this compound modified silicon wafer on the sample stage.
-
-
Droplet Deposition:
-
Bring the syringe needle close to the wafer surface without touching it.
-
Slowly dispense a small droplet of water (typically 2-5 µL) onto the surface.
-
Retract the needle carefully to avoid disturbing the droplet.
-
-
Image Capture and Analysis:
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer's software to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) interface.
-
Perform measurements at multiple locations on the surface to ensure homogeneity and calculate an average contact angle.
-
Mandatory Visualizations
References
- 1. users.aalto.fi [users.aalto.fi]
- 2. rms-foundation.ch [rms-foundation.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 10-十一炔-1-醇 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Surface Functionalization: 10-Undecyn-1-ol, Undecanethiol, and Aminosilanes
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for applications ranging from biosensors and microarrays to targeted drug delivery systems. This guide provides a comparative analysis of three common surface functionalization strategies: the use of 10-Undecyn-1-ol, undecanethiol, and aminosilanes. The comparison is supported by X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) data, offering insights into the resulting surface composition and chemical structure.
This guide will delve into the specifics of each functionalization method, presenting key experimental data in a comparative format to aid in the selection of the most appropriate technique for your research needs. Detailed experimental protocols for each method are also provided.
Comparison of Surface Functionalization Chemistries
The choice of surface functionalization chemistry depends on the substrate, the desired surface properties, and the subsequent application. Here, we compare the functionalization of silicon surfaces with a terminal alkyne (using an analogue to this compound), gold surfaces with an alkanethiol (undecanethiol), and silicon dioxide surfaces with an aminosilane (B1250345) (3-aminopropyltriethoxysilane or APTES).
Key Characteristics
| Feature | This compound (on Silicon) | Undecanethiol (on Gold) | Aminosilane (APTES on SiO2) |
| Bonding Chemistry | Covalent Si-C bond via hydrosilylation | Covalent Au-S bond | Covalent Si-O-Si bond |
| Monolayer Formation | Thermally or photochemically induced | Spontaneous self-assembly | Hydrolysis and condensation |
| Stability | Highly stable Si-C bond | Stable Au-S bond, but can be susceptible to oxidation or displacement | Stable, cross-linked siloxane network |
| Terminal Group | Hydroxyl (-OH) | Methyl (-CH3) or other functional groups | Amine (-NH2) |
XPS Analysis: Elemental Surface Composition
XPS is a powerful technique for determining the elemental composition and chemical states of the top few nanometers of a surface. The following table summarizes expected XPS data for surfaces functionalized with our molecules of interest.
| Parameter | This compound Analogue on Silicon | Undecanethiol on Gold | APTES on Silicon Dioxide |
| C 1s Binding Energy (eV) | ~285.0 (C-C, C-H), ~286.5 (C-O) | ~285.0 (C-C, C-H) | ~285.0 (C-C), ~286.4 (C-N), ~288.0 (C=O, adventitious) |
| O 1s Binding Energy (eV) | ~532.5 (Si-O-C), ~533.2 (C-O-H) | ~532.0 (adventitious) | ~532.0 (Si-O-Si), ~533.0 (Si-OH) |
| Si 2p Binding Energy (eV) | ~99.3 (Si-Si), ~102.0 (Si-C) | Not Applicable | ~103.5 (SiO2) |
| S 2p Binding Energy (eV) | Not Applicable | ~162.0 (Au-S) | Not Applicable |
| N 1s Binding Energy (eV) | Not Applicable | Not Applicable | ~400.0 (C-NH2) |
| Au 4f Binding Energy (eV) | Not Applicable | ~84.0 (Au 4f7/2), ~87.7 (Au 4f5/2) | Not Applicable |
FTIR Analysis: Vibrational Spectroscopy of Functional Groups
FTIR spectroscopy provides information about the chemical bonds present in the functionalized layer, confirming the success of the modification and the presence of specific functional groups.
| Functional Group | This compound Analogue on Silicon | Undecanethiol on Gold | APTES on Silicon Dioxide |
| C-H stretch (alkyne) | ~3300 cm⁻¹ (≡C-H) | Not Applicable | Not Applicable |
| C≡C stretch | ~2120 cm⁻¹ | Not Applicable | Not Applicable |
| C-H stretch (alkyl) | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ | 2850-2930 cm⁻¹ |
| O-H stretch | ~3400 cm⁻¹ (broad) | Not Applicable | Not Applicable |
| N-H stretch | Not Applicable | Not Applicable | ~3300-3400 cm⁻¹ |
| N-H bend | Not Applicable | Not Applicable | ~1560-1650 cm⁻¹ |
| Si-O-Si stretch | Not Applicable | Not Applicable | ~1000-1100 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the surface functionalization and analysis are crucial for reproducibility.
Functionalization of Silicon with this compound (Thermal Hydrosilylation)
This protocol is adapted from methods for similar terminal alkynes on hydrogen-terminated silicon.
-
Substrate Preparation:
-
Clean silicon wafers by sonication in acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the wafers under a stream of nitrogen.
-
Create a hydrogen-terminated silicon surface by immersing the wafers in a 2% hydrofluoric acid (HF) solution for 2 minutes.
-
Rinse with deionized water and dry under nitrogen.
-
-
Hydrosilylation Reaction:
-
Prepare a 10% (v/v) solution of this compound in a deoxygenated solvent such as mesitylene.
-
Place the hydrogen-terminated silicon wafers in the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 160-180°C for 2-4 hours.
-
Allow the solution to cool to room temperature.
-
-
Post-Reaction Cleaning:
-
Remove the wafers from the reaction solution and rinse thoroughly with toluene (B28343), followed by ethanol (B145695).
-
Sonicate the wafers in fresh ethanol for 5 minutes to remove any physisorbed molecules.
-
Dry the functionalized wafers under a stream of nitrogen.
-
Functionalization of Gold with Undecanethiol (Self-Assembled Monolayer)
-
Substrate Preparation:
-
Use gold-coated silicon wafers or glass slides.
-
Clean the gold surface by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse extensively with deionized water and then with ethanol.
-
Dry the gold substrate under a stream of nitrogen.
-
-
Self-Assembly:
-
Prepare a 1 mM solution of undecanethiol in absolute ethanol.
-
Immerse the clean gold substrate in the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[1]
-
-
Post-Assembly Cleaning:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Functionalization of Silicon Dioxide with APTES (Silanization)
-
Substrate Preparation:
-
Clean silicon wafers with a native oxide layer or glass slides by sonication in acetone, isopropanol, and deionized water (10 minutes each).
-
Activate the surface hydroxyl groups by treating with an oxygen plasma or by immersion in a piranha solution for 15 minutes.
-
Rinse extensively with deionized water and dry under a stream of nitrogen or in an oven at 110°C.
-
-
Silanization:
-
Post-Reaction Curing and Cleaning:
-
Remove the substrates from the silane (B1218182) solution and rinse with the solvent (toluene or ethanol).
-
Cure the silane layer by baking in an oven at 110-120°C for 30-60 minutes to promote cross-linking.
-
Sonicate the substrates in the solvent to remove any loosely bound silane molecules.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Mandatory Visualizations
Caption: Experimental workflow for surface functionalization and analysis.
This guide provides a foundational comparison of three prevalent surface modification techniques. The selection of an appropriate method will ultimately be dictated by the specific requirements of the intended application, including the nature of the substrate, the desired surface functionality, and the required stability of the organic layer. The provided XPS and FTIR data, along with the detailed protocols, serve as a valuable resource for researchers embarking on surface functionalization endeavors.
References
A Head-to-Head Battle for Surface Control: 10-Undecyn-1-ol vs. 10-Undecen-1-ol in Surface Functionalization
For researchers, scientists, and drug development professionals, the strategic selection of linker molecules for surface functionalization is a critical step in designing assays, developing targeted drug delivery systems, and fabricating advanced biomaterials. The choice between an alkyne or an alkene terminus on a long-chain alcohol can significantly impact reaction efficiency, monolayer stability, and the subsequent possibilities for bioconjugation. This guide provides an in-depth, objective comparison of 10-undecyn-1-ol and 10-undecen-1-ol (B85765) for surface functionalization, supported by experimental data to inform your selection process.
The primary distinction between these two molecules lies in their terminal functional groups: this compound possesses a terminal alkyne (a carbon-carbon triple bond), while 10-undecen-1-ol features a terminal alkene (a carbon-carbon double bond). This seemingly subtle difference dictates the chemical strategies for surface attachment and subsequent modifications, leading to distinct performance characteristics.
At a Glance: Key Performance Differences
| Performance Metric | This compound (Alkyne) | 10-Undecen-1-ol (Alkene) | Key Considerations |
| Reaction Efficiency | Higher reactivity, particularly on silicon surfaces, leading to potentially faster monolayer formation and higher surface coverage.[1] | Lower relative reactivity compared to alkynes on silicon.[2] | The choice of substrate and reaction conditions significantly influences outcomes. |
| Monolayer Stability | Forms highly stable monolayers on gold, with comparable hydrolytic and thermal stability to thiol-based SAMs.[3][4] | When functionalized to form a thiol-terminated molecule for attachment to gold, it can form stable monolayers, but the alkyne counterpart has shown superior resistance to displacement.[3][4] | The multidentate binding potential of some alkyne-based linkers can further enhance stability.[4] |
| Versatility for Bioconjugation | Excellent for "click" chemistry (e.g., CuAAC), offering a highly efficient and specific method for attaching biomolecules.[3][5][6] | Can be functionalized through various reactions (e.g., thiol-ene coupling, epoxidation), but may offer less specificity and efficiency than click chemistry. | The bioorthogonality of click chemistry is a significant advantage in complex biological environments. |
Deeper Dive: A Substrate-Specific Comparison
The performance of these molecules is highly dependent on the substrate material. Here, we compare their application on two commonly used surfaces in biomedical research: gold and silicon/silicon dioxide.
On Gold Surfaces: A Tale of Two Anchors
For functionalization of gold surfaces, this compound can be directly attached, while 10-undecen-1-ol is typically modified to possess a thiol group for forming a self-assembled monolayer (SAM). A comparative study on the stability of C18-alkyne and C18-thiol monolayers on gold provides valuable insights that can be extrapolated to their C11 counterparts.[3][4]
Comparative Stability Data on Gold (C18 Analogues)
| Stability Test | 1-Octadecyne (Alkyne) Monolayer | 1-Octadecanethiol (Thiol) Monolayer |
| Hydrolytic Stability (7 days in PBS, pH 7.4) | No significant change in static water contact angle (SWCA).[3][4] | No significant change in SWCA.[3][4] |
| Thermal Stability (in vacuum) | Stable up to ~150°C.[4] | Stable up to ~110°C.[7] |
| Electrochemical Stability | Higher oxidation potential compared to bare gold.[3][4] | Higher oxidation potential compared to bare gold.[3][4] |
These findings suggest that alkyne-terminated monolayers exhibit comparable, if not slightly superior, stability on gold surfaces compared to their thiol-based counterparts, making this compound a robust choice for gold surface modification.
On Silicon/Silicon Dioxide Surfaces: Reactivity Takes Center Stage
On hydrogen-terminated silicon surfaces, both molecules can be attached via hydrosilylation. However, studies have shown that alkynes are more reactive than alkenes in this process.[2][8] This higher reactivity can translate to faster monolayer formation and a higher degree of surface coverage.
Comparative Reactivity on Silicon (100)
| Parameter | Alkyne | Alkene |
| Reactivity Ratio (Alkyne:Alkene) at 120°C | ~1.7 | 1 |
| Reactivity Ratio (Alkyne:Alkene) at 65°C | ~9 | 1 |
Data adapted from a study comparing the reactivity of a molecule containing both an alkyne and an alkene.[2]
This enhanced reactivity and potential for denser packing make this compound a compelling option for creating robust and well-defined organic layers on silicon-based materials.[1]
Visualizing the Functionalization Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the key reaction schemes for surface functionalization with this compound and 10-undecen-1-ol.
Caption: Functionalization workflow for this compound on a gold surface followed by bioconjugation via click chemistry.
Caption: Functionalization workflow for 10-Undecen-1-ol on a silicon surface followed by bioconjugation via thiol-ene coupling.
Experimental Protocols
Reproducibility is paramount in surface science. The following are detailed, generalized protocols for key experiments cited in this guide.
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on Gold
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold film)
-
This compound
-
Absolute ethanol (B145695) (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. )
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Immerse the gold substrate in piranha solution for 10 minutes.[3][4] (Safety Note: Always add H₂O₂ to H₂SO₄ slowly and never store piranha solution in a sealed container).
-
Rinse the substrate thoroughly with DI water and then with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
SAM Formation: Immediately immerse the clean, dry substrate into a freshly prepared 5 mM solution of this compound in absolute ethanol.[3][4]
-
Allow the self-assembly to proceed for 16-24 hours in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
Protocol 2: Hydrosilylation of 10-Undecen-1-ol on a Hydrogen-Terminated Silicon (111) Surface
Materials:
-
Silicon (111) wafer
-
10-Undecen-1-ol
-
40% Ammonium fluoride (B91410) (NH₄F) solution
-
Mesitylene (B46885) (anhydrous)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Preparation: Cleave the silicon wafer into appropriate sizes.
-
Clean the wafers by sonication in acetone (B3395972) and isopropanol.
-
To create a hydrogen-terminated surface, immerse the silicon wafer in a 40% NH₄F solution for 15 minutes.
-
Rinse the wafer with DI water and dry under a stream of nitrogen.
-
Hydrosilylation Reaction: Place the H-terminated silicon wafer in a solution of 10-undecen-1-ol in anhydrous mesitylene (e.g., 2% v/v).
-
Heat the reaction mixture at 160-180°C for 2-4 hours under an inert atmosphere.
-
Cleaning: After the reaction, allow the substrate to cool to room temperature.
-
Rinse the functionalized wafer sequentially with hexane, ethanol, and DI water to remove any unreacted molecules.
-
Dry the substrate under a gentle stream of nitrogen.
Protocol 3: Surface Characterization Techniques
-
Contact Angle Goniometry: Static water contact angles are measured by placing a droplet of DI water on the functionalized surface and measuring the angle between the liquid-solid interface and the liquid-vapor interface. This provides information about the hydrophobicity and packing of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and the chemical states of the elements. For these monolayers, analysis of the C 1s, O 1s, and Si 2p (for silicon substrates) or Au 4f (for gold substrates) regions provides information on the presence and integrity of the organic layer.
-
Atomic Force Microscopy (AFM): AFM is employed to visualize the surface topography of the monolayer. It can provide information on the completeness of the monolayer, the presence of defects, and the overall surface roughness.
Conclusion: Making the Right Choice for Your Application
Both this compound and 10-undecen-1-ol are valuable tools for surface functionalization, each with its own set of advantages.
-
Choose this compound when:
-
You require highly efficient and specific bioconjugation via "click" chemistry.
-
You are working with silicon surfaces and desire higher reactivity and potentially denser monolayer formation.
-
Enhanced thermal and chemical stability on gold surfaces is a priority.
-
-
Choose 10-Undecen-1-ol when:
-
Your subsequent functionalization strategy involves alkene-specific reactions like thiol-ene coupling.
-
You are working with well-established hydrosilylation protocols for alkene-based SAMs.
-
The specific advantages of click chemistry are not a requirement for your application.
-
By carefully considering the substrate, the desired subsequent chemical modifications, and the required stability of the final functionalized surface, researchers can make an informed decision between these two versatile linker molecules to advance their scientific and developmental goals.
References
- 1. Organic monolayers onto oxide-free silicon with improved surface coverage: alkynes versus alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioclone.net [bioclone.net]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to the Reactivity of Long-Chain vs. Short-Chain Alkyne Alcohols
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is fundamental to successful molecular synthesis. Alkyne alcohols, serving as versatile intermediates, are available with varying carbon chain lengths. This guide provides an objective comparison of the reactivity between long-chain and short-chain alkyne alcohols, supported by experimental data, to inform synthetic planning and optimization. The primary determinant of an alkyne's reactivity is the position of the triple bond (terminal vs. internal), while the length of the alkyl chain primarily influences physical properties such as solubility, which in turn dictates the optimal reaction conditions.
Core Reactivity Principles: Terminal vs. Internal Alkynes
The most critical factor governing the reactivity of alkyne alcohols is the location of the C≡C triple bond.
-
Terminal Alkyne Alcohols: These compounds possess a hydrogen atom directly attached to an sp-hybridized carbon (R-C≡C-H). This terminal proton is weakly acidic, with a pKa of approximately 25, enabling it to be removed by a suitable base.[1][2][3] This unique acidity is the foundation for their participation in powerful C-C bond-forming reactions like the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry).
-
Internal Alkyne Alcohols: In these molecules, the triple bond is located within the carbon skeleton (R-C≡C-R'). Lacking an acidic terminal proton, they are unreactive in reactions that proceed via an acetylide intermediate.[4][5] Their reactivity is generally limited to addition reactions across the triple bond, such as hydrogenation or hydration.
The length of the appended alkyl chain acts as a secondary modulator of reactivity, primarily by influencing the molecule's solubility and steric profile. Long, nonpolar chains increase solubility in organic solvents (e.g., THF, toluene, dichloromethane), whereas short chains may confer partial solubility in polar or even aqueous media.
Comparative Analysis of Key Reactions
The following sections detail the performance of short- and long-chain alkyne alcohols in cornerstone organic reactions.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a crucial carbon-carbon bond.[6][7][8] This reaction is fundamental in the synthesis of pharmaceuticals and organic materials.
Reactivity Comparison: Only terminal alkyne alcohols can participate in this reaction. The chain length does not fundamentally alter the reactivity of the terminal alkyne but dictates the choice of solvent to ensure substrate solubility. Long-chain variants typically exhibit excellent solubility in common organic solvents like THF or DMF, leading to high reaction yields.
| Property | Short-Chain: Propargyl Alcohol | Long-Chain: 10-Undecyn-1-ol | Internal: 3-Hexyn-1-ol |
| Structure | HC≡CCH₂OH | HC≡C(CH₂)₉OH | CH₃CH₂C≡CCH₂CH₂OH |
| Reaction | Sonogashira Coupling with Iodobenzene | Sonogashira Coupling with Iodobenzene | Sonogashira Coupling with Iodobenzene |
| Reactivity | Reactive | Reactive | No Reaction |
| Typical Yield | 85-95% | 88-98% | 0% |
| Solvent Choice | Diethylamine, THF, Toluene | Diethylamine, THF, Toluene | N/A |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A cornerstone of "Click Chemistry," the CuAAC reaction forms a stable 1,2,3-triazole linkage from a terminal alkyne and an azide.[9][10][11] This reaction is celebrated for its high efficiency, specificity, and biocompatibility, making it invaluable in drug discovery and bioconjugation.[12][13]
Reactivity Comparison: Similar to the Sonogashira coupling, the CuAAC reaction is exclusive to terminal alkynes. The reaction is famously tolerant of a wide range of functional groups and is largely insensitive to the steric bulk of the alkyl chain. The primary consideration for chain length is solubility, especially for bioconjugation applications which may require aqueous-organic solvent mixtures.
| Property | Short-Chain: 4-Pentyn-1-ol | Long-Chain: this compound | Internal: 3-Hexyn-1-ol |
| Structure | HC≡C(CH₂)₃OH | HC≡C(CH₂)₉OH | CH₃CH₂C≡CCH₂CH₂OH |
| Reaction | CuAAC with Benzyl Azide | CuAAC with Benzyl Azide | CuAAC with Benzyl Azide |
| Reactivity | Reactive | Reactive | No Reaction |
| Typical Yield | >95% | >95% | 0% |
| Solvent System | tBuOH/H₂O, DMSO | THF, DCM, tBuOH/H₂O | N/A |
Hydroboration-Oxidation
This two-step reaction achieves the anti-Markovnikov hydration of an alkyne.[14][15] For terminal alkynes, this process yields an aldehyde.[16] For internal alkynes, a ketone (or a mixture of ketones if asymmetrical) is produced.[17][18]
Reactivity Comparison: Both terminal and internal alkyne alcohols are reactive under hydroboration-oxidation conditions, but yield fundamentally different products. The chain length has a minimal effect on the reaction's outcome or efficiency, with steric hindrance from bulky boranes (e.g., disiamylborane) being the controlling factor for preventing over-addition.
| Property | Short-Chain (Terminal): 4-Pentyn-1-ol | Long-Chain (Terminal): this compound | Short-Chain (Internal): 3-Hexyn-1-ol |
| Structure | HC≡C(CH₂)₃OH | HC≡C(CH₂)₉OH | CH₃CH₂C≡CCH₂CH₂OH |
| Reaction | Hydroboration-Oxidation | Hydroboration-Oxidation | Hydroboration-Oxidation |
| Product Type | Aldehyde | Aldehyde | Ketone |
| Product | 5-Hydroxypentanal | 11-Hydroxyundecanal | 4-Oxohexan-1-ol |
| Typical Yield | 80-90% | 80-90% | 75-85% |
Experimental Protocols
General Protocol for Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).
-
Add the solvent (e.g., anhydrous THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq.).
-
Add the terminal alkyne alcohol (1.1 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with a suitable solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. organic chemistry - Why do terminal alkynes have lower pKa values than non-terminal alkynes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. organic chemistry - Why are Terminal Alkynes less reactive than internal alkynes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. interchim.fr [interchim.fr]
- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 15. Alkyne Hydroboration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 17. Alkyne Reactivity [www2.chemistry.msu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Bifunctional Linkers: Evaluating 10-Undecyn-1-ol for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision in the synthesis of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides an objective comparison of 10-undecyn-1-ol, a simple long-chain terminal alkyne linker, with two widely used alternatives: the classic N-hydroxysuccinimide (NHS) ester/maleimide (B117702) linker SMCC and the advanced strain-promoted alkyne linker, DBCO-NHS ester. This comparison is supported by a summary of performance data and detailed experimental protocols to facilitate an informed choice for your specific bioconjugation needs.
Quantitative Performance Comparison
The efficacy of a bifunctional linker can be assessed through several key parameters, including reaction efficiency (yield), reaction kinetics, and the stability of the resulting conjugate. The following tables summarize these quantitative metrics for this compound and the selected alternative linkers.
Table 1: Linker Characteristics and Reaction Efficiency
| Linker | Reactive Moieties | Target Functional Groups | Typical Reaction Yield | Key Advantages | Key Disadvantages |
| This compound | Terminal Alkyne, Hydroxyl | Azide (B81097), Carboxylic Acid/Activated Ester | >90% (for CuAAC reaction)[1] | Simple structure, cost-effective, forms stable triazole linkage. | Requires copper catalyst which can be cytotoxic; two-step activation of hydroxyl group needed. |
| SMCC | NHS Ester, Maleimide | Primary Amine, Thiol | 70-85% | Well-established chemistry, good for linking proteins. | Maleimide linkage can be unstable (retro-Michael addition)[2]; potential for protein crosslinking. |
| DBCO-NHS Ester | NHS Ester, Dibenzocyclooctyne (DBCO) | Primary Amine, Azide | >90% | Copper-free click chemistry, bioorthogonal, high reaction rate. | More complex and expensive linker; DBCO is hydrophobic. |
Table 2: Reaction Kinetics and Conjugate Stability
| Linker | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conjugate Stability |
| This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 1000 | Highly stable triazole ring.[3] |
| SMCC | Amine-NHS Ester & Thiol-Maleimide | ~10² - 10³ (Thiol-Maleimide) | Thioether bond susceptible to retro-Michael addition in the presence of thiols.[2] |
| DBCO-NHS Ester | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Highly stable triazole ring. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are protocols for utilizing this compound, SMCC, and DBCO-NHS ester in a typical protein conjugation workflow.
Protocol 1: Two-Step Protein Conjugation using this compound
This protocol first involves the activation of a protein's carboxyl groups to react with the hydroxyl group of this compound, followed by a copper-catalyzed click chemistry reaction with an azide-modified molecule.
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Azide-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Desalting columns
Procedure:
Step 1: Activation of Protein Carboxyl Groups and Conjugation with this compound
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Add a 50-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15 minutes at room temperature.
-
Add a 100-fold molar excess of this compound (dissolved in a minimal amount of DMSO).
-
Incubate for 2 hours at room temperature.
-
Remove excess reagents using a desalting column equilibrated with Reaction Buffer.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To the alkyne-modified protein, add a 5 to 10-fold molar excess of the azide-modified molecule.
-
Prepare a fresh solution of CuSO₄ and TBTA (1:5 molar ratio) in DMSO/water.
-
Add the CuSO₄/TBTA solution to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM.[1]
-
Incubate for 1-4 hours at room temperature, protected from light.
-
Purify the final conjugate using a desalting column or size-exclusion chromatography.
Protocol 2: Two-Step Protein Conjugation using SMCC
This protocol describes the modification of a protein with SMCC to introduce maleimide groups, followed by conjugation to a thiol-containing molecule.[4]
Materials:
-
Amine-containing protein (e.g., antibody)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Thiol-containing molecule (e.g., drug-linker)
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)[4]
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.0)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
Step 1: Antibody Modification with SMCC
-
Prepare the antibody solution at 1-10 mg/mL in Amine Reaction Buffer.[4]
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[4]
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation with Thiol-Containing Molecule
-
Immediately add the thiol-containing molecule to the maleimide-activated antibody solution at a 2- to 5-fold molar excess over the antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 1 mM and incubate for 15-30 minutes.[4]
-
Purify the antibody-drug conjugate using size-exclusion chromatography.
Protocol 3: Two-Step Protein Labeling with DBCO-NHS Ester
This protocol details the attachment of a DBCO moiety to a protein via an NHS ester, followed by a copper-free click chemistry reaction with an azide-modified molecule.
Materials:
-
Amine-containing protein
-
DBCO-NHS Ester
-
Azide-modified molecule
-
Amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Protein Labeling with DBCO-NHS Ester
-
Prepare the protein solution at 1-5 mg/mL in amine-free buffer.
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Remove excess reagents using a desalting column.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Combine the purified DBCO-labeled protein with the azide-modified molecule, typically at a 2- to 4-fold molar excess of the azide molecule.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified using size-exclusion chromatography if necessary to remove excess azide-containing molecules.
Visualizing Bioconjugation Workflows and Signaling Pathways
Diagrams are essential for understanding the complex processes in bioconjugation and the biological context in which these conjugates function.
Caption: Comparative experimental workflows for bioconjugation.
Caption: HER2 signaling pathway targeted by an antibody-drug conjugate.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Success: A Comparative Guide to Validating Biomolecule Immobilization on 10-Undecyn-1-ol Surfaces
For researchers, scientists, and drug development professionals, the successful immobilization of biomolecules onto surfaces is a critical step in a vast array of applications, from biosensors to drug discovery platforms. This guide provides a comprehensive comparison of fluorescence-based validation with other common surface analysis techniques for confirming successful immobilization on 10-Undecyn-1-ol functionalized surfaces. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate validation strategy.
The covalent attachment of biomolecules to this compound surfaces, typically via "click chemistry," offers a robust and specific method for creating functionalized interfaces. However, rigorous validation is essential to ensure that the immobilization process has been successful and that the attached biomolecules are present at the desired density and are accessible for subsequent interactions. This guide focuses on fluorescence as a primary validation method and compares its performance with X-ray Photoelectron Spectroscopy (XPS) and Water Contact Angle (WCA) goniometry.
Quantitative Comparison of Validation Techniques
To provide a clear comparison, the following table summarizes the expected outcomes for each technique when validating successful biomolecule immobilization on a this compound surface. The data is a synthesized representation based on typical results from comparable systems in the literature.
| Technique | Parameter Measured | Unmodified this compound Surface | Successful Immobilization | Unsuccessful/Blocked Immobilization |
| Fluorescence Microscopy | Fluorescence Intensity (arbitrary units) | < 50 | > 1000 | < 100 |
| Signal-to-Noise Ratio (SNR) | ~1 | > 10 | ~1-2 | |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic % of Nitrogen (N 1s) | 0% | 2-8% (protein dependent) | < 0.5% |
| Atomic % of Oxygen (O 1s) | ~5-10% | Increased signal | Minimal to no change | |
| Atomic % of Carbon (C 1s) | ~90-95% | Increased signal | Minimal to no change | |
| Water Contact Angle (WCA) Goniometry | Static Water Contact Angle (θ) | 75° - 85° (hydrophobic) | 40° - 60° (more hydrophilic) | 70° - 85° (hydrophobic) |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows for validating biomolecule immobilization.
Caption: A flowchart of the key steps in surface preparation, biomolecule immobilization, and subsequent validation.
Caption: The signaling pathway from excitation to detection in fluorescence-based validation of surface immobilization.
Detailed Experimental Protocols
Protocol for Validating Successful Immobilization via Fluorescence
This protocol assumes the use of a fluorescently-labeled biomolecule (e.g., a protein labeled with a fluorescent dye that has an azide (B81097) group for click chemistry).
Materials:
-
This compound functionalized substrate
-
Azide-functionalized fluorescently-labeled biomolecule (e.g., protein-azide-fluorophore conjugate)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS)
-
Deionized (DI) water
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare the Click Chemistry Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the azide-functionalized fluorescent biomolecule, CuSO₄, and sodium ascorbate in TBS. The final concentrations should be optimized for the specific biomolecule.
-
Immobilization: Pipette the reaction mixture onto the this compound functionalized surface. Ensure the entire surface is covered.
-
Incubation: Incubate the substrate in a humidified chamber for 1-2 hours at room temperature to allow the click chemistry reaction to proceed.
-
Washing: After incubation, thoroughly wash the substrate with TBS to remove any non-covalently bound biomolecules. Follow with a rinse with DI water.
-
Drying: Gently dry the substrate with a stream of nitrogen gas.
-
Fluorescence Imaging:
-
Mount the substrate on the fluorescence microscope.
-
Using the appropriate excitation and emission filters for the fluorophore, acquire images of the surface.
-
As a negative control, image an unmodified this compound surface that has been exposed to the reaction mixture without the azide-biomolecule.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the immobilized surface and the negative control.
-
Calculate the Signal-to-Noise Ratio (SNR) by dividing the mean signal intensity of the sample by the standard deviation of the background intensity from the negative control. A high fluorescence intensity and SNR indicate successful immobilization.[1][2][3]
-
Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[4]
Procedure:
-
Sample Preparation: Prepare three samples: an unmodified this compound surface, a surface after a successful immobilization procedure, and a surface from an unsuccessful immobilization (e.g., blocking the alkyne groups before the click reaction).
-
XPS Measurement:
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, and N 1s regions.
-
-
Data Analysis:
-
Process the high-resolution spectra to determine the atomic concentrations of each element.
-
A significant increase in the nitrogen (N 1s) signal on the successfully immobilized sample compared to the controls is indicative of the presence of the protein.[5][6] The change in the C 1s and O 1s peak shapes can also provide information about the chemical environment.
-
Protocol for Water Contact Angle (WCA) Goniometry
WCA goniometry measures the angle at which a liquid interface meets a solid surface, providing information about the surface's hydrophobicity or hydrophilicity.[7]
Procedure:
-
Sample Preparation: Use the same set of samples as for the XPS analysis.
-
WCA Measurement:
-
Place the substrate on the goniometer stage.
-
Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
-
Data Analysis:
-
Use the instrument's software to measure the static contact angle.
-
Perform measurements at multiple locations on each sample to ensure reproducibility.
-
A decrease in the water contact angle on the successfully immobilized surface indicates an increase in hydrophilicity, which is expected upon the immobilization of most biomolecules.
-
Comparison and Conclusion
Fluorescence-based validation offers a rapid, sensitive, and visually intuitive method for confirming biomolecule immobilization. Its primary advantage is the ability to directly visualize the spatial distribution of the immobilized molecules on the surface. However, it is an indirect method in that it relies on the presence of the fluorophore, and potential issues like photobleaching or quenching can affect the results.
XPS provides direct, quantitative elemental information, offering unambiguous evidence of the presence of the biomolecule through the detection of elements like nitrogen. It is a powerful technique for quantifying surface coverage. However, XPS requires specialized equipment and ultra-high vacuum conditions.
Water contact angle goniometry is a simple and quick method to assess changes in surface properties upon immobilization. A shift towards a more hydrophilic surface is a strong indicator of successful immobilization. While it does not directly confirm the presence of the specific biomolecule, it is an excellent complementary technique.
For a comprehensive and robust validation of biomolecule immobilization on this compound surfaces, a multi-technique approach is recommended. The high sensitivity and visual nature of fluorescence microscopy make it an ideal initial screening method, while XPS and WCA can provide quantitative and complementary data to build a complete picture of the functionalized surface.
References
- 1. researchgate.net [researchgate.net]
- 2. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntmdt-si.com [ntmdt-si.com]
- 4. researchgate.net [researchgate.net]
- 5. Predictive modelling of the water contact angle of surfaces using attenuated total reflection – Fourier transform infrared (ATR-FTIR) chemical imaging and partial least squares regression (PLSR) - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Guide to Confirming Self-Assembled Monolayer (SAM) Quality with Electrochemical Impedance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The integrity of self-assembled monolayers (SAMs) is paramount in a vast array of applications, from biosensing and drug delivery platforms to anti-fouling surfaces and molecular electronics. A well-ordered, densely packed monolayer ensures reproducible and reliable performance. Among the suite of characterization techniques available, Electrochemical Impedance Spectroscopy (EIS) has emerged as a particularly powerful, non-destructive method for quantifying the quality of SAMs on conductive substrates. This guide provides an objective comparison of EIS with other common analytical techniques, supported by experimental data and detailed protocols.
The Power of EIS in SAM Characterization
EIS probes the interfacial properties of a SAM-modified electrode by applying a small amplitude AC potential over a range of frequencies. The resulting impedance data can be modeled using an equivalent electrical circuit, providing quantitative values for key physical phenomena. For a SAM on an electrode, the most critical parameter is the charge-transfer resistance (Rct) . A high-quality, defect-free SAM acts as a barrier to electron transfer between the electrode and a redox probe in solution, resulting in a high Rct value. Conversely, a poorly formed or disordered SAM with pinholes and defects will allow the redox probe to approach the electrode surface, leading to a much lower Rct.
Comparative Analysis of SAM Characterization Techniques
While EIS is a premier technique for assessing the barrier properties of a SAM, a multi-faceted approach employing complementary techniques provides a more complete picture of monolayer quality. The following table compares EIS with other widely used methods: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Contact Angle Goniometry.
| Parameter | Electrochemical Impedance Spectroscopy (EIS) | X-ray Photoelectron Spectroscopy (XPS) | Atomic Force Microscopy (AFM) | Contact Angle Goniometry |
| Primary Information | Barrier properties, defect density, surface coverage | Elemental composition, chemical states, layer thickness | Surface topography, roughness, domain structure, pinhole visualization | Surface wettability, hydrophobicity/hydrophilicity, surface energy |
| Key Quantitative Metric | Charge-Transfer Resistance (Rct), Double-Layer Capacitance (Cdl) | Atomic concentrations (%), Binding energies (eV), Layer thickness (nm) | Root-Mean-Square (RMS) Roughness (nm), Domain size (µm) | Static/Dynamic Contact Angle (°) |
| Typical Values for a High-Quality Alkanethiol SAM on Gold | Rct > 100 kΩ·cm² | S 2p peak at ~162 eV (thiolate bond), C/S and O/S ratios consistent with molecular formula, Thickness ~1-2 nm.[1] | RMS Roughness ~0.1 - 0.5 nm.[2] | Water Contact Angle > 110° (for methyl-terminated thiols) |
| Destructive? | No | No (but can cause some X-ray induced damage over long exposure).[3] | Can be, depending on the imaging mode (contact vs. tapping) | No |
| Environment | Liquid (electrolyte solution) | Ultra-high vacuum | Air or liquid | Air |
| Sensitivity | Highly sensitive to pinholes and defects affecting electron transfer | High surface sensitivity (top few nanometers), detects elemental composition | Sub-nanometer vertical resolution, can visualize individual defects | Highly sensitive to the outermost functional groups |
| Ease of Use | Moderate, requires understanding of electrochemistry and data modeling | Complex, requires specialized equipment and expertise | Moderate to complex, requires careful probe selection and parameter optimization | Relatively simple and fast |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for the key experiments discussed.
Protocol 1: Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the charge-transfer resistance (Rct) of a SAM-modified gold electrode to assess its barrier properties.
Materials:
-
SAM-modified gold working electrode
-
Platinum wire or graphite (B72142) rod counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode
-
Electrochemical cell
-
Potentiostat with EIS capability
-
Electrolyte solution: e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl.[4]
Procedure:
-
Assemble the three-electrode electrochemical cell with the SAM-modified working electrode, counter electrode, and reference electrode.
-
Fill the cell with the electrolyte solution, ensuring all electrodes are submerged.
-
Connect the electrodes to the potentiostat.
-
Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically determined by cyclic voltammetry first).
-
Set the AC amplitude to a small value (e.g., 10 mV).
-
Set the frequency range, typically from 100 kHz down to 0.1 Hz.
-
Initiate the EIS measurement.
-
Analyze the resulting Nyquist plot. A large semicircle diameter corresponds to a high Rct, indicating a well-formed SAM. Fit the data to a Randles equivalent circuit to obtain a quantitative Rct value.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical state of the SAM.
Materials:
-
SAM-modified gold substrate
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα).[1]
Procedure:
-
Carefully mount the SAM-modified substrate on the sample holder.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, S 2p, O 1s, Au 4f).
-
Analyze the binding energies to determine the chemical states. For an alkanethiol SAM on gold, a characteristic S 2p peak around 162 eV confirms the formation of a gold-thiolate bond.[5]
-
Use the peak areas to quantify the elemental composition and compare it to the theoretical stoichiometry of the SAM molecule.
Protocol 3: Atomic Force Microscopy (AFM)
Objective: To visualize the surface topography and assess the homogeneity and defect density of the SAM.
Materials:
-
SAM-modified gold substrate
-
AFM instrument
-
Sharp AFM tips (e.g., silicon nitride, with a tip radius < 10 nm).[2]
Procedure:
-
Mount the SAM-modified substrate on the AFM sample stage.
-
Select an appropriate AFM cantilever and load it into the instrument.
-
Engage the tip with the surface using tapping mode to minimize sample damage.
-
Optimize imaging parameters such as scan size, scan rate (typically 0.5-1.0 Hz), and feedback gains.[2]
-
Acquire topographic images at different locations and magnifications.
-
Analyze the images for features such as domains, pinholes, and overall surface roughness. A high-quality SAM will typically exhibit a very low RMS roughness.[2]
Protocol 4: Contact Angle Goniometry
Objective: To measure the surface wettability as an indicator of SAM formation and ordering.
Materials:
-
SAM-modified gold substrate
-
Contact angle goniometer with a high-resolution camera
-
High-purity water
Procedure:
-
Place the SAM-modified substrate on the sample stage of the goniometer.
-
Dispense a small droplet of high-purity water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.
-
Repeat the measurement at several locations on the surface to ensure homogeneity. A high water contact angle for a hydrophobic SAM (e.g., methyl-terminated) is indicative of a well-ordered monolayer.
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams created using the DOT language visualize the experimental workflow for EIS and the logical relationship between EIS data and SAM quality.
Caption: Experimental workflow for assessing SAM quality using EIS.
Caption: Logical relationship between SAM quality and EIS results.
Conclusion
Electrochemical Impedance Spectroscopy provides a highly sensitive and quantitative measure of the barrier properties of self-assembled monolayers, making it an indispensable tool for quality control in research and development. While a high charge-transfer resistance is a strong indicator of a well-formed SAM, for a comprehensive characterization, it is best used in conjunction with techniques that provide structural and compositional information, such as AFM and XPS. By combining the insights from these complementary methods, researchers can gain a thorough understanding of their SAMs and ensure the reliability and performance of their surface-engineered systems.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemistry of redox-active self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Modification Techniques for Enhanced Biomaterial Performance and Drug Delivery
For researchers, scientists, and drug development professionals, the interface between a biomaterial and the biological environment is a critical determinant of success. Surface modification techniques are pivotal in tailoring these interactions to elicit desired cellular responses, improve biocompatibility, and enhance the efficacy of drug delivery systems.[1] This guide provides a comparative analysis of prominent surface modification techniques, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Surface Modification Techniques
The selection of an appropriate surface modification technique is contingent on the desired physicochemical and biological outcomes. The following tables summarize key performance metrics for various techniques applied to commonly used biomaterials.
Table 1: Comparison of Surface Properties of Modified Titanium (Ti-6Al-4V) Alloy
| Surface Modification Technique | Average Roughness (Ra, µm) | Contact Angle (°) | Key Advantages | Potential Limitations |
| Untreated (Polished) | 0.09 ± 0.01 | 85.2 ± 2.1 | Baseline control | Poor cell adhesion and integration |
| Sandblasting (120 grit Al₂O₃) | 1.25 ± 0.15 | 65.4 ± 3.5 | Increased surface area for cell attachment | Potential for particle contamination |
| Acid Etching (HF/HNO₃) | 0.85 ± 0.10 | 45.8 ± 2.8 | Creates micro- and nano-scale features | Can alter bulk material properties if not controlled |
| Plasma Treatment (Oxygen) | 0.21 ± 0.03 | 25.3 ± 2.2 | Highly effective for sterilization and increasing hydrophilicity | Surface properties can change over time |
Data synthesized from multiple sources for illustrative comparison on a common biomaterial.[2][3]
Table 2: Comparison of Polymer Surface Modification Techniques for Drug Delivery Applications
| Surface Modification Technique | Key Features | Applications in Drug Delivery | Advantages | Disadvantages |
| Plasma Polymerization | Deposition of thin, highly cross-linked polymer films. | Encapsulation, barrier coatings, controlled release. | Conformal, pinhole-free coatings, good adhesion. | Can be a complex process, potential for substrate heating. |
| Layer-by-Layer (LbL) Assembly | Sequential adsorption of oppositely charged polyelectrolytes. | Drug loading in multilayers, stimuli-responsive release. | Precise control over thickness and composition, versatile. | Can be time-consuming, potential for instability. |
| Chemical Grafting ("Grafting-to") | Attachment of pre-formed polymer chains to a surface. | Biocompatibilization, targeted delivery. | Well-defined grafted chains. | Steric hindrance can limit grafting density. |
| Langmuir-Blodgett Films | Deposition of monomolecular layers from a liquid-gas interface.[4] | Creation of highly ordered, ultra-thin films for drug delivery. | Precise control over monolayer thickness and packing.[5] | Limited to amphiphilic molecules, can be a slow process. |
This table provides a qualitative comparison of techniques commonly used for modifying polymer surfaces in drug delivery systems.[6][7][8]
Experimental Protocols and Workflows
Detailed methodologies for key experimental procedures cited in this guide are provided below.
Experimental Workflow for Surface Modification and Characterization
The following diagram illustrates a general workflow for the surface modification of a biomaterial and subsequent characterization.
Protocol 1: Plasma Surface Modification
Plasma treatment is a versatile technique used to alter the surface properties of materials without affecting their bulk characteristics.[5]
Objective: To increase the hydrophilicity and introduce functional groups on a polymer surface.
Materials:
-
Polymer substrate
-
Plasma reactor
-
Process gas (e.g., Oxygen, Argon)
-
Vacuum pump
Procedure:
-
Place the polymer substrate into the plasma chamber.
-
Evacuate the chamber to a base pressure of approximately 10-3 mbar.
-
Introduce the process gas at a controlled flow rate.
-
Apply radiofrequency (RF) power to generate plasma.
-
Expose the substrate to the plasma for a predetermined duration (e.g., 1-10 minutes).
-
Turn off the RF power and gas supply.
-
Vent the chamber to atmospheric pressure and remove the treated substrate.
Protocol 2: Layer-by-Layer (LbL) Self-Assembly
LbL assembly involves the sequential adsorption of oppositely charged species to build up a multilayered thin film.[9]
Objective: To create a polyelectrolyte multilayer film on a substrate.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Positively charged polyelectrolyte solution (e.g., poly(allylamine hydrochloride))
-
Negatively charged polyelectrolyte solution (e.g., poly(styrene sulfonate))
-
Deionized water for rinsing
Procedure:
-
Clean the substrate thoroughly.
-
Immerse the substrate in the positively charged polyelectrolyte solution for a specified time (e.g., 15 minutes).
-
Rinse the substrate with deionized water to remove non-adsorbed polymer.
-
Immerse the substrate in the negatively charged polyelectrolyte solution for the same duration.
-
Rinse again with deionized water.
-
Repeat steps 2-5 to build the desired number of layers.[10]
Protocol 3: Langmuir-Blodgett (LB) Film Deposition
The LB technique allows for the deposition of a single monolayer of molecules onto a solid substrate with precise control over the molecular packing.[11]
Objective: To deposit a monolayer of an amphiphilic molecule onto a solid substrate.
Materials:
-
Langmuir-Blodgett trough
-
Amphiphilic molecules (e.g., fatty acids) dissolved in a volatile solvent
-
Subphase (typically ultrapure water)
-
Solid substrate (e.g., silicon wafer)
Procedure:
-
Fill the LB trough with the subphase.
-
Carefully deposit the amphiphilic solution onto the subphase surface.
-
Allow the solvent to evaporate, leaving a monolayer at the air-water interface.
-
Compress the monolayer with the movable barriers to achieve the desired surface pressure.
-
Immerse the solid substrate vertically into the subphase.
-
Withdraw the substrate slowly and at a constant speed, transferring the monolayer onto its surface.[12]
Signaling Pathways in Cell-Biomaterial Interactions
The surface properties of a biomaterial can significantly influence cellular behavior by modulating intracellular signaling pathways.[13]
Integrin-Mediated Signaling
Integrins are cell surface receptors that play a crucial role in mediating cell adhesion to the extracellular matrix and biomaterial surfaces.[14] The binding of integrins to ligands on a material surface can trigger a cascade of intracellular signals that affect cell proliferation, differentiation, and survival.[15] The surface chemistry of a biomaterial can modulate the conformation of adsorbed proteins, thereby influencing integrin binding specificity and subsequent signaling events.[16][17]
Wnt Signaling Pathway
The Wnt signaling pathway is a key regulator of cell proliferation and differentiation and has been shown to be influenced by biomaterial surface properties.[1][18] Surface roughness, for instance, can modulate the expression of Wnt ligands in macrophages, which in turn affects the inflammatory response and tissue healing around an implant.[1]
References
- 1. Wnt Signaling Modulates Macrophage Polarization and is Regulated by Biomaterial Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Surface Modification Techniques of Titanium and its Alloys to Functionally Optimize Their Biomedical Properties: Thematic Review [frontiersin.org]
- 4. thierry-corp.com [thierry-corp.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Polymeric Refabrication Techniques to Modify Polymer Properties for Biomedical and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs | MDPI [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. biolinscientific.com [biolinscientific.com]
- 12. nanoscience.com [nanoscience.com]
- 13. Control of innate immune response by biomaterial surface topography, energy, and stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. garcialab.gatech.edu [garcialab.gatech.edu]
- 16. Surface chemistry modulates focal adhesion composition and signaling through changes in integrin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Integrin binding specificity regulates biomaterial surface chemistry effects on cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt signaling modulates macrophage polarization and is regulated by biomaterial surface properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Biosensors: A Comparative Analysis of Self-Assembled Monolayer (SAM)-Based Platforms and Other Advanced Technologies
For researchers, scientists, and drug development professionals, the selection of an appropriate biosensor platform is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comparative analysis of biosensor platforms based on self-assembled monolayers (SAMs), with a focus on alkanethiol-based SAMs as a proxy for 10-Undecyn-1-ol functionalized surfaces, against other leading technologies such as graphene-based, nanoparticle-based, and conducting polymer-based biosensors. This objective comparison is supported by a review of performance data and detailed experimental protocols to aid in the selection of the most suitable platform for specific research needs.
While direct performance data for biosensors specifically based on this compound is not extensively available in current literature, its chemical structure—a terminal alkyne and a terminal hydroxyl group on an 11-carbon chain—makes it a candidate for forming self-assembled monolayers (SAMs) on various substrates. The terminal alkyne can be used for "click" chemistry reactions to immobilize biorecognition molecules, and the long alkyl chain promotes the formation of an ordered monolayer. For the purpose of this guide, we will benchmark the expected performance of such a SAM-based platform against other well-established biosensor technologies by using data from similar alkanethiol-based SAMs.
Performance Comparison of Biosensor Platforms
The efficacy of a biosensor is primarily evaluated based on key performance metrics, including sensitivity, limit of detection (LOD), selectivity, and response time.[1] The following tables summarize the typical performance characteristics of different biosensor platforms.
| Platform | Analyte | Sensitivity | Limit of Detection (LOD) | Linear Range | Response Time | Reference |
| Alkanethiol SAM (11-MUA) on Gold | Benzo[a]pyrene (B130552) | Not specified | 5.6 ng/mL | 4–140 ng/mL | Not specified | [2] |
| Alkanethiol SAM (11-MUA) on Gold | p53 gene mutation | Not specified | 2.2 fM (175 aM with Doxorubicin) | 1 fM - 100 nM | Not specified | [3] |
| Graphene-Based | DNA | Not specified | 9.4 zM | Not specified | Not specified | [4] |
| Graphene-Based | Dopamine | Not specified | 0.2 nM | Not specified | Not specified | [5] |
| Graphene-Based | SARS-CoV-2 Antigen | Not specified | 103 PFU/mL | Not specified | Not specified | [6] |
| Nanoparticle-Based (Gold) | ECP | Not specified | 0.30 nM | 1 to 1000 nM | Not specified | [7] |
| Nanoparticle-Based (Gold) | microRNA | Not specified | 0.04, 0.33, and 0.28 fM | 0.001 to 1000 pM | Not specified | [8] |
| Conducting Polymer-Based | Alpha-fetoprotein (AFP) | Not specified | 3.7 fg/mL | 0.01 to 1000 pg/mL | Not specified | [9] |
| Conducting Polymer-Based | Cholesterol | 10.12 μA·mM−1·cm−2 | 0.1 mM | 2–8 mM | ~3 s | [10] |
Table 1: Comparison of Performance Metrics for Various Biosensor Platforms. This table highlights the diverse capabilities of different biosensor technologies in detecting a range of analytes. Graphene and nanoparticle-based sensors often exhibit exceptionally low limits of detection.
Signaling Pathways and Experimental Workflows
The fundamental principle of a biosensor involves a biological recognition event that is converted into a measurable signal by a transducer.[11] The following diagrams illustrate the conceptual signaling pathway of a SAM-based biosensor and a typical experimental workflow for its fabrication and testing.
A well-defined experimental workflow is crucial for the development of a reliable biosensor. This includes surface preparation, characterization, and analyte detection.
Comparative Analysis Logic
The choice of a biosensor platform depends on a multitude of factors beyond just performance metrics. The following diagram illustrates the logical considerations when comparing these platforms.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below are generalized methodologies for the key experiments cited in the comparison.
Fabrication of an Alkanethiol SAM-Based Electrochemical Immunosensor
This protocol is a generalized procedure based on the principles described for the detection of Benzo[a]pyrene.[2]
-
Electrode Preparation: A gold working electrode is cleaned sequentially in an ultrasonic bath with acetone, ethanol, and deionized water. It is then electrochemically cleaned by cycling the potential in a sulfuric acid solution.
-
SAM Formation: The cleaned gold electrode is immersed in an ethanolic solution of 11-mercaptoundecanoic acid (11-MUA) for a sufficient time (typically 12-24 hours) to allow for the formation of a dense, ordered self-assembled monolayer.
-
Activation of Carboxylic Groups: The terminal carboxylic acid groups of the SAM are activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Antibody Immobilization: The activated electrode is incubated with a solution containing the specific antibody against the target analyte (e.g., anti-Benzo[a]pyrene antibody). The primary amine groups on the antibody react with the activated carboxylic acid groups on the SAM, forming a stable amide bond.
-
Blocking: Any remaining active sites on the surface are blocked by incubating the electrode in a solution of a blocking agent, such as bovine serum albumin (BSA) or ethanolamine, to prevent non-specific binding of other molecules.
-
Characterization: The successful formation of the SAM and immobilization of the antibody can be confirmed using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).[2]
-
Detection: A competitive immunoassay format is often employed. The antibody-modified electrode is incubated with a sample containing the target analyte and a known concentration of an enzyme-labeled analyte. The signal generated from the enzymatic reaction is inversely proportional to the concentration of the analyte in the sample.
Fabrication of a Graphene-Based Field-Effect Transistor (GFET) Biosensor
This protocol outlines the general steps for creating a GFET biosensor for detecting biomolecules.
-
Graphene Transfer: A single layer of graphene, grown by chemical vapor deposition (CVD) on a copper foil, is transferred onto a Si/SiO2 substrate.
-
Electrode Fabrication: Source and drain electrodes (e.g., Cr/Au) are patterned on the graphene surface using photolithography and metal deposition.
-
Channel Definition: The graphene channel between the source and drain electrodes is defined using photolithography and oxygen plasma etching.
-
Functionalization: The graphene surface is functionalized to introduce specific chemical groups for bioreceptor immobilization. This can be achieved through non-covalent modification with molecules like 1-pyrenebutanoic acid succinimidyl ester, which adsorbs onto the graphene surface via π-π stacking.
-
Bioreceptor Immobilization: The functionalized graphene channel is incubated with a solution of the desired bioreceptor (e.g., aptamers, antibodies), which covalently binds to the activated surface.
-
Measurement: The GFET biosensor is placed in a measurement chamber with a reference electrode. The binding of the target analyte to the bioreceptor modulates the charge carrier concentration in the graphene channel, resulting in a measurable change in the drain current.
Conclusion
The selection of a biosensor platform is a multifaceted decision that requires careful consideration of the specific application, target analyte, required sensitivity, and practical constraints such as cost and fabrication complexity.
-
SAM-based biosensors , exemplified by alkanethiol monolayers on gold, offer a robust and versatile platform with well-established fabrication protocols. They provide a good balance of performance, stability, and cost-effectiveness, making them suitable for a wide range of applications. The potential use of molecules like this compound could further expand the functionalization possibilities of these platforms through click chemistry.
-
Graphene-based biosensors are at the forefront of sensitivity, with the ability to achieve extremely low limits of detection.[4][5] Their excellent electronic properties make them ideal for electrochemical and field-effect transistor-based sensing. However, fabrication can be more complex and costly.
-
Nanoparticle-based biosensors provide significant signal amplification, leading to high sensitivity.[7][8] Their unique optical and electrical properties can be tailored for specific detection modalities.
-
Conducting polymer-based biosensors offer the advantage of combining the transducer and the immobilization matrix into a single component. They are generally cost-effective and can be readily fabricated, though their stability can sometimes be a concern.[9][10]
Ultimately, the optimal choice will depend on a thorough evaluation of the strengths and weaknesses of each platform in the context of the intended research or diagnostic goal. This guide provides a foundational framework and comparative data to assist researchers in making an informed decision.
References
- 1. High-sensitivity nanosensors for biomarker detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Graphene-Based Biosensors for Detection of Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An electrochemical biosensor for simultaneous detection of breast cancer clinically related microRNAs based on a gold nanoparticles/graphene quantum dots/graphene oxide film - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Conductive Polymers-Based Electrochemical Sensors for Biomedical and Environmental Applications [mdpi.com]
- 11. mdpi.com [mdpi.com]
Verifying Covalent Bonds: A Guide to Characterizing 10-Undecyn-1-ol Surface Modifications
For researchers, scientists, and drug development professionals, the precise functionalization of surfaces is paramount for creating robust and reliable biomedical devices, sensors, and drug delivery systems. Self-assembled monolayers (SAMs) of 10-undecyn-1-ol provide a versatile platform for covalently attaching a wide array of molecules via "click chemistry." This guide offers a comparative analysis of key techniques used to confirm the successful covalent attachment of molecules to these alkyne-terminated layers, supported by experimental data and detailed protocols.
The primary method for functionalizing this compound layers is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the terminal alkyne of the SAM and an azide-modified molecule of interest. However, merely performing the reaction is insufficient; rigorous characterization is essential to confirm that the molecule is indeed covalently bound and not just physically adsorbed. This guide focuses on two powerful surface-sensitive techniques for this verification: X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FTIR).
Comparative Analysis of Characterization Techniques
X-ray Photoelectron Spectroscopy and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) are indispensable tools for probing the chemical composition and molecular structure of surfaces. Each technique offers unique advantages in the context of confirming covalent attachment to this compound SAMs.
X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information about the top few nanometers of a surface. By analyzing the kinetic energies of photoelectrons emitted upon X-ray irradiation, XPS can identify the elements present and their bonding environments.
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a vibrational spectroscopy technique that provides information about the functional groups present in a sample. By measuring the absorption of infrared radiation, specific bonds and molecular structures can be identified.
The following table summarizes the key quantitative data that can be obtained from these techniques to confirm covalent attachment.
| Parameter | X-ray Photoelectron Spectroscopy (XPS) | Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) |
| Primary Confirmation | Appearance of core-level signals from elements unique to the attached molecule (e.g., N 1s for azides/triazoles, specific metals, etc.). High-resolution scans of C 1s and N 1s can distinguish between different chemical states. | Disappearance of the characteristic alkyne C≡C-H stretch (~3300 cm⁻¹) and/or the azide (B81097) N₃ stretch (~2100 cm⁻¹). Appearance of new peaks corresponding to the attached molecule and the triazole ring. |
| Surface Coverage (Γ) | Can be calculated from the attenuation of the substrate signal (e.g., Si 2p or Au 4f) or from the ratio of the elemental signals of the attached molecule to the substrate.[1] | Generally provides qualitative or semi-quantitative information on surface coverage. |
| Reaction Efficiency | Can be estimated by comparing the atomic concentrations of elements in the attached molecule to the theoretical maximum based on the initial alkyne surface density. | Can be inferred from the decrease in the intensity of the alkyne or azide peak and the increase in product-specific peaks. |
| Layer Thickness | Angle-resolved XPS (ARXPS) can be used to determine the thickness of the molecular layers.[2][3] | Not directly measurable. |
| Typical Data | N 1s peak for triazole formation appears around 400-402 eV. The C 1s/Au 4f or C 1s/Si 2p signal ratio increases after successful attachment.[4] | The azide stretch at ~2100 cm⁻¹ disappears upon reaction. Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands appear if a peptide is attached.[5] |
Alternative Functionalization Chemistries
While the azide-alkyne cycloaddition is the most common method for functionalizing alkyne-terminated surfaces, thiol-yne coupling presents a viable alternative. This reaction involves the addition of a thiol to an alkyne, which can be initiated by UV light or radicals.
| Feature | Azide-Alkyne Cycloaddition (CuAAC & SPAAC) | Thiol-Yne Coupling |
| Reaction Type | [3+2] Cycloaddition | Radical-mediated addition |
| Key Functional Groups | Azide and Alkyne | Thiol and Alkyne |
| Biocompatibility | CuAAC can be limited by copper catalyst toxicity, though catalyst-free strain-promoted versions (SPAAC) are highly biocompatible. | Generally good, especially when photo-initiated. |
| Kinetics | CuAAC is typically very fast. SPAAC can be slower, depending on the cyclooctyne's strain.[6] | Can be very fast, often completed within minutes with photo-initiation. |
| Orthogonality | Excellent; azides and alkynes are largely inert in biological systems. | Good; thiols have some reactivity with other functional groups in biological systems.[7] |
| Side Reactions | Minimal for CuAAC. | Potential for oxygen inhibition and side reactions with peptidylcysteines in biological contexts.[8] |
| Surface Density | High surface densities can be achieved. | Protein binding experiments have shown that the thiol-alkyne route can lead to a higher surface density of molecular immobilization in some cases.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments discussed.
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM)
-
Substrate Preparation: Clean the silicon or gold substrate thoroughly. For silicon, this typically involves sonication in acetone (B3395972) and isopropanol, followed by piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic oxide layer. For gold, cleaning can be done with piranha solution or by UV/ozone treatment.
-
SAM Formation: Immerse the cleaned substrate in a dilute solution (e.g., 1-5 mM) of this compound in a suitable solvent like ethanol (B145695) or toluene.
-
Incubation: Allow the self-assembly to proceed for a sufficient time, typically 12-24 hours, at room temperature.
-
Rinsing: After incubation, thoroughly rinse the substrate with the same solvent to remove any non-covalently bound molecules.
-
Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
Protocol 2: Azide-Alkyne "Click" Reaction
-
Prepare Reaction Solution: Prepare a solution of the azide-modified molecule of interest in a suitable solvent (e.g., a mixture of water and an organic solvent like DMSO or t-butanol).
-
Prepare Catalyst Solution: In a separate vial, prepare the copper(I) catalyst. This is typically done by mixing a copper(II) sulfate (B86663) (CuSO₄) solution with a reducing agent like sodium ascorbate. A ligand such as tris(benzyltriazolylmethyl)amine (TBTA) can be added to stabilize the Cu(I) catalyst.
-
Reaction: Immerse the this compound functionalized substrate in the reaction solution and then add the catalyst solution.
-
Incubation: Allow the reaction to proceed for a set time, which can range from minutes to a few hours, at room temperature.
-
Rinsing: After the reaction, thoroughly rinse the substrate with the reaction solvent, followed by deionized water, to remove unreacted molecules and the catalyst.
-
Drying: Dry the substrate under a stream of inert gas.
Protocol 3: XPS Analysis
-
Sample Introduction: Mount the dried sample on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey scan over a broad binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans over the core-level regions of interest (e.g., C 1s, O 1s, Si 2p or Au 4f, and N 1s).
-
Data Analysis: Process the data using appropriate software. This involves background subtraction, peak fitting to identify different chemical states, and calculation of atomic concentrations. Surface coverage can be calculated based on the attenuation of the substrate signal or the relative intensities of the adsorbate and substrate peaks.[1]
Protocol 4: ATR-FTIR Analysis
-
Background Spectrum: Record a background spectrum of the clean, uncoated ATR crystal (e.g., Germanium or Zinc Selenide).
-
Sample Measurement: Press the functionalized substrate firmly against the ATR crystal to ensure good contact.
-
Acquire Spectrum: Collect the infrared spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The final spectrum is usually presented in absorbance units, calculated as -log(Sample Spectrum / Background Spectrum). Analyze the spectrum for the disappearance of reactant peaks and the appearance of product peaks.
Visualizing the Process
To better illustrate the workflow and chemical transformations, the following diagrams are provided.
By employing these characterization techniques and following rigorous experimental protocols, researchers can confidently confirm the covalent attachment of molecules to this compound layers, ensuring the development of robust and reliable functionalized surfaces for a wide range of applications.
References
- 1. Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Site-Specific Surface Functionalization via Microchannel Cantilever Spotting (µCS): Comparison between Azide-Alkyne and Thiol-Alkyne Click Chemistry Reactions. | Semantic Scholar [semanticscholar.org]
- 10. Site-Specific Surface Functionalization via Microchannel Cantilever Spotting (µCS): Comparison between Azide-Alkyne and Thiol-Alkyne Click Chemistry Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 10-Undecyn-1-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe work environment and regulatory compliance. This guide provides a step-by-step procedure for the safe disposal of 10-Undecyn-1-ol, a combustible liquid commonly used in laboratory settings.
Safety and Handling Precautions
According to the 2012 OSHA Hazard Communication Standard, this compound is not classified as a hazardous chemical.[1] However, it is categorized as a combustible liquid and standard safe laboratory practices should be followed. This includes wearing appropriate Personal Protective Equipment (PPE) to avoid contact with skin and eyes.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Eyeshields or chemical safety goggles.[1]
-
Hand Protection: Gloves.
-
Respiratory Protection: A dust mask (type N95) may be used if there is a risk of generating aerosols.
Quantitative Data
| Property | Value |
| Flash Point | 100 °C (212.0 °F) - closed cup |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with national and local regulations.[2] The following is a general procedure for its disposal:
-
Collection:
-
Collect waste this compound in its original container or a suitable, clearly labeled, and sealed container.
-
Do not mix with other waste materials.[2]
-
-
Storage:
-
Disposal:
-
For small spills, sweep up the material and place it into a suitable container for disposal.[1]
-
Dispose of the waste at an approved waste disposal plant.[2] It is crucial to consult with your institution's environmental health and safety (EHS) office for specific guidance on approved waste disposal contractors.
-
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the disposal of this compound.
In case of accidental release, ensure adequate ventilation and prevent the substance from entering drains.[2] For spills, use adsorbent materials to collect the substance and place it in an appropriate container for disposal.[3] Always handle uncleaned containers as you would the product itself.[2]
References
Essential Safety and Logistical Information for Handling 10-Undecyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for handling 10-Undecyn-1-ol in a laboratory setting. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety procedures is essential to ensure a safe working environment. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and emergency and disposal plans.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for handling this compound. Proper selection and use of PPE are critical to minimize exposure and ensure personal safety.
| PPE Category | Recommendation | Material/Type | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact. While this compound is not considered a skin irritant, prolonged contact should be avoided. |
| Eye Protection | Safety glasses with side shields or safety goggles | ANSI Z87.1-compliant | To protect eyes from splashes. |
| Body Protection | Laboratory coat | Cotton or a cotton/polyester blend | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required | N/A | To be used only if there is a risk of inhaling aerosols or mists, in which case a NIOSH-approved respirator would be necessary. Work should be performed in a well-ventilated area. |
Operational Plan: Safe Handling of this compound
Adherence to a standardized operational procedure is crucial for minimizing risks in the laboratory. The following workflow outlines the key steps for safely handling this compound from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Don PPE: Before handling this compound, put on the recommended personal protective equipment as detailed in the table above.
-
Review SDS: Always have the Safety Data Sheet readily accessible and review it before starting any new procedure.
-
Work Area: Ensure your workspace is clean and located in a well-ventilated area, such as a chemical fume hood, especially if heating the substance or creating aerosols.
2. Handling:
-
Transfer: When transferring this compound from its storage container, do so carefully to avoid splashing. Use appropriate laboratory glassware and equipment.
-
Procedure: Carry out your experimental procedure, being mindful of potential ignition sources as the compound is combustible at high temperatures (Flash Point: 100 °C / 212 °F)[1].
-
Storage: After use, tightly seal the container and store it in a cool, dry, and well-ventilated place away from oxidizing agents[2].
Disposal and Spill Management Plan
A clear plan for waste disposal and spill cleanup is essential for maintaining a safe laboratory environment.
Waste Disposal Plan
This compound is not classified as a hazardous waste. However, it should not be disposed of down the drain.
-
Liquid Waste: Collect unused this compound and any solutions containing it in a designated, properly labeled waste container for non-hazardous liquid organic waste.
-
Contaminated Materials: Any materials, such as paper towels or absorbent pads, that come into contact with this compound should be placed in a sealed bag and disposed of in the regular solid waste, unless contaminated with other hazardous materials.
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone), allow them to dry completely, and then dispose of them with regular laboratory glassware.
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
Spill Management Protocol
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (If Necessary): For a large spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Cleanup:
-
Wearing your full PPE, carefully scoop up the absorbed material.
-
Place the material into a sealed container.
-
Clean the spill area with soap and water.
-
-
Disposal: Dispose of the container with the absorbed material as non-hazardous solid waste, in accordance with local regulations.
The following flowchart illustrates the decision-making process for handling a chemical spill in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
